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  • Product: 1-(2-Amino-3-methylphenyl)ethanone
  • CAS: 53657-94-6

Core Science & Biosynthesis

Foundational

1-(2-Amino-3-methylphenyl)ethanone chemical properties

High-Value Intermediate for Sterically Congested Heterocycles Executive Summary 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6), also known as 2'-amino-3'-methylacetophenone, is a critical building block in organic...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Intermediate for Sterically Congested Heterocycles

Executive Summary

1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6), also known as 2'-amino-3'-methylacetophenone, is a critical building block in organic synthesis, specifically designed for accessing sterically crowded heterocyclic scaffolds .[1] Unlike simple aniline derivatives, the presence of the methyl group at the 3-position (ortho to the amino group) introduces significant steric constraints. This structural feature is exploited in drug discovery to enforce regioselectivity during cyclization reactions, particularly in the synthesis of 4-substituted quinolines and 7-methylindoles .

This guide details the physicochemical profile, the specialized "Sugasawa" synthesis protocol required to overcome electronic deactivation, and the compound's primary applications in pharmaceutical chemistry.

Physicochemical Profile

PropertySpecification
IUPAC Name 1-(2-Amino-3-methylphenyl)ethanone
Synonyms 2'-Amino-3'-methylacetophenone; 2-Acetyl-6-methylaniline
CAS Number 53657-94-6
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Yellow to orange crystalline solid or oil (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in water
Acidity (pKa) Weak base (aniline nitrogen); reduced basicity due to H-bonding
Storage 2–8°C, protect from light (prone to self-condensation)

Core Synthesis: The Sugasawa Reaction

Direct Friedel-Crafts acylation of 2-methylaniline is generally unsuccessful due to the formation of a deactivated Lewis acid-amine complex. The industry-standard method for synthesizing 1-(2-Amino-3-methylphenyl)ethanone is the Sugasawa Reaction , which utilizes a dual Lewis acid system to enable ortho-acylation.

Mechanistic Rationale

The reaction employs Boron Trichloride (BCl₃) and Aluminum Chloride (AlCl₃) .

  • BCl₃ coordinates with the aniline nitrogen to form a chloroborane species, which acts as a directing group.

  • AlCl₃ activates the nitrile electrophile (acetonitrile).

  • The reaction proceeds via an intramolecular electrophilic aromatic substitution, exclusively directing the acyl group to the ortho position, overcoming the steric hindrance of the 3-methyl group.

Experimental Protocol (Sugasawa Method)

Note: This reaction requires strictly anhydrous conditions.

Reagents:

  • 2-Methylaniline (1.0 eq)

  • Acetonitrile (Reagent & Solvent)[2]

  • Boron Trichloride (1.0 M in xylene or DCM, 1.1 eq)

  • Aluminum Chloride (1.1 eq)

Step-by-Step Procedure:

  • Complex Formation: In a flame-dried flask under nitrogen, dissolve 2-methylaniline in dry tetrachloroethane or DCM. Cool to 0°C.

  • BCl₃ Addition: Dropwise add the BCl₃ solution. A white precipitate (amine-borane complex) will form. Stir for 15 minutes.

  • Nitrile Addition: Add acetonitrile (1.2 eq) to the mixture.

  • Lewis Acid Activation: Add solid AlCl₃ in one portion.

  • Reflux: Heat the mixture to reflux (80–100°C) for 6–12 hours. The solution will turn homogenous and dark.

  • Hydrolysis: Cool to 0°C. Carefully quench with 2N HCl (exothermic!). This hydrolyzes the intermediate ketimine to the ketone.

  • Workup: Heat the biphasic mixture at 60°C for 30 minutes to ensure complete hydrolysis. Extract with DCM.[3] Wash organic layer with NaHCO₃ (aq) and brine.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc) to yield the yellow crystalline product.

Reactivity & Applications

The utility of 1-(2-Amino-3-methylphenyl)ethanone lies in its ability to undergo cyclocondensation reactions to form fused heterocycles.

Friedländer Quinoline Synthesis

This is the primary application. Condensation with ketones containing an


-methylene group yields polysubstituted quinolines.
  • Steric Control: The 3-methyl group on the acetophenone ring forces the incoming ketone to adopt specific conformations, often improving regioselectivity compared to unmethylated analogs.

  • Catalysis: Typically catalyzed by KOH (base) or p-TsOH (acid).

  • Application: Synthesis of steroid-quinoline hybrids (e.g., 4-cholesten-3-one derivatives) with antitumor activity.

Indole Synthesis (Modified Madelung)

Intramolecular cyclization of the ketone can yield 7-methylindoles, which are privileged scaffolds in medicinal chemistry (e.g., GPCR ligands).

  • Method: Treatment with strong base (NaOEt) at high temperatures promotes intramolecular aldol-type condensation followed by dehydration.

Visualization of Synthetic Pathways

G Start 2-Methylaniline Inter Intermediate (Ketimine Complex) Start->Inter 1. BCl3, AlCl3 2. MeCN (Sugasawa) Product 1-(2-Amino-3-methylphenyl) ethanone Inter->Product HCl (aq) Hydrolysis Quinoline Polysubstituted Quinoline Product->Quinoline Ketone (R-CO-CH2-R') KOH or p-TsOH (Friedländer) Indole 7-Methylindole Product->Indole Base (NaOEt) Cyclization

Figure 1: Synthesis of 1-(2-Amino-3-methylphenyl)ethanone via Sugasawa reaction and divergent transformation into bioactive heterocycles.

Safety & Handling (MSDS Highlights)

  • Hazards: Harmful if swallowed (Acute Tox. 4). Causes skin irritation (Skin Irrit.[2][4] 2) and serious eye irritation (Eye Irrit. 2).[2][4][5]

  • Stability: Aminoketones are prone to self-condensation (forming imines) upon prolonged exposure to light or heat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho substitution of the anilino group." Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 179628, 1-(2-Amino-3-methylphenyl)ethanone." PubChem.

  • Luo, G., et al. (2023). "Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids." Molbank.

  • GuideChem. (2024). "Ethanone, 1-(2-amino-3-methylphenyl)- Properties and Safety." GuideChem.

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 2-Acetyl-6-Methylaniline

Technical Whitepaper | Version 1.0 Executive Summary 2-Acetyl-6-methylaniline (CAS: 53657-94-6), also known as 1-(2-amino-3-methylphenyl)ethanone, represents a specialized class of ortho-aminoaryl ketones.[1][2] Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

2-Acetyl-6-methylaniline (CAS: 53657-94-6), also known as 1-(2-amino-3-methylphenyl)ethanone, represents a specialized class of ortho-aminoaryl ketones.[1][2] Unlike simple anilines, this compound possesses a bifunctional scaffold—a nucleophilic amino group adjacent to an electrophilic acetyl moiety—making it a "privileged structure" in heterocyclic chemistry.

For drug development professionals, this molecule is not merely a building block but a strategic precursor for the Friedländer annulation , enabling the rapid assembly of polysubstituted quinolines and related pharmacophores found in antimalarial, anti-inflammatory, and kinase-inhibitor therapeutics. This guide dissects its physicochemical behavior, validated synthesis protocols, and application logic.

Chemical Identity & Structural Analysis[2]

The steric environment of 2-acetyl-6-methylaniline is defined by the ortho,ortho-disubstitution pattern. The 6-methyl group introduces torsional strain that forces the amino group out of planarity, potentially enhancing the reactivity of the acetyl group by disrupting conjugation, while also influencing the regioselectivity of subsequent cyclizations.

AttributeDetail
IUPAC Name 1-(2-amino-3-methylphenyl)ethanone
Common Synonyms 2'-Amino-3'-methylacetophenone; 6-Methyl-2-acetylaniline
CAS Registry Number 53657-94-6
Molecular Formula C₉H₁₁NO
SMILES CC1=C(C(=CC=C1)C(=O)C)N
InChI Key SIAKXVRAWQIXRD-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core connectivity and the proximity of the reactive centers (Amino N and Carbonyl C).[3]

ChemicalStructure Figure 1: Connectivity of 2-acetyl-6-methylaniline showing reactive ortho-centers. C1 C1 C2 C2 C1->C2 N_Amino NH2 C1->N_Amino Pos 1 C3 C3 C2->C3 C_Acetyl C=O C2->C_Acetyl Pos 2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_Methyl CH3 C6->C_Methyl Pos 6 C_Ac_Me CH3 C_Acetyl->C_Ac_Me

Physicochemical Profile

The physical constants below are critical for process design. The melting point range indicates a solid that can be handled easily at room temperature but requires careful temperature control during reaction initiation to ensure homogeneity.

PropertyValueContext/Notes
Molecular Weight 149.19 g/mol
Physical State Solid (Crystalline plates)Typically pale amber or tan.
Melting Point 55–56 °CSharp transition indicates high crystallinity potential [1].
Boiling Point ~280–290 °C (est.)Decomposes at high T; vacuum distillation recommended.
LogP (Predicted) 1.8Moderately lipophilic; soluble in DCM, EtOAc, Toluene.
pKa (Conjugate Acid) ~2.5–3.0 (est.)Lower than aniline (4.6) due to electron-withdrawing acetyl group.
Solubility Low in waterHigh in organic solvents (Ethanol, Chloroform).

Synthetic Protocols

For research applications, commercial availability can be sporadic. The Sugasawa Reaction is the most robust method for synthesizing this compound de novo from o-toluidine, offering exclusive ortho-acylation selectivity via a boron-nitrogen complex.

Protocol A: Boron-Mediated Ortho-Acylation (Sugasawa Method)

Rationale: Standard Friedel-Crafts acylation of anilines fails due to complexation of the Lewis acid with the nitrogen lone pair. The Sugasawa modification uses


 to form a template that directs the nitrile attack specifically to the ortho position.

Reagents:

  • o-Toluidine (1.0 eq)

  • Acetonitrile (1.1 eq)

  • Boron Trichloride (

    
    , 1.0 M in xylene or toluene)
    
  • Aluminum Chloride (

    
    , 1.0 eq)
    

Workflow:

  • Complexation: In a dry flask under

    
    , dissolve o-toluidine in dry toluene. Cool to 0°C.[4]
    
  • Addition: Add

    
     solution dropwise. A white precipitate (amine-borane complex) will form.
    
  • Nitrile Addition: Add acetonitrile, followed by solid

    
    .
    
  • Reflux: Heat the mixture to reflux (approx. 110°C) for 6–12 hours. The Lewis acid activates the nitrile for nucleophilic attack by the ortho-carbon.

  • Hydrolysis: Cool to RT. Carefully quench with 2M HCl (exothermic!). Heat at 80°C for 30 mins to hydrolyze the intermediate ketimine to the ketone.

  • Isolation: Basify with NaOH to pH >10. Extract with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from ligroin or purify via flash chromatography (Hexane/EtOAc) to yield pale amber plates [2].

Reactivity & Applications: The Friedländer Annulation[6]

The primary utility of 2-acetyl-6-methylaniline is in the Friedländer Synthesis . The presence of the 6-methyl group (adjacent to the amino group) provides a steric handle that can induce atropisomerism in the resulting quinolines or simply block metabolic hotspots in drug candidates.

Reaction Mechanism

The condensation involves two steps:[3][5]

  • Aldol Condensation: Base-catalyzed attack of the ketone enolate (from the partner) onto the acetyl carbonyl of the aniline.

  • Imine Formation: Intramolecular dehydration between the amino group and the remaining carbonyl, closing the quinoline ring.

Friedlander Figure 2: Friedländer Annulation Pathway for Quinoline Synthesis Start 2-Acetyl-6-methylaniline + Ketone (R-CH2-C=O-R') Step1 Base Catalysis (KOH/EtOH) Enolate Formation Start->Step1 Inter1 Aldol Adduct (C-C Bond Formation) Step1->Inter1 Step2 Dehydration (-H2O) Inter1->Step2 Inter2 Alpha,Beta-Unsaturated Ketone Step2->Inter2 Step3 Imine Condensation (Ring Closure) Inter2->Step3 Product 8-Methyl-Substituted Quinoline Step3->Product

Protocol B: Catalyst-Free "On-Water" Synthesis

Recent green chemistry advances suggest this reaction can proceed in water without strong base, driven by hydrophobic effects [3].

  • Mix: Combine 2-acetyl-6-methylaniline (1 mmol) and cyclohexanone (1.2 mmol) in water (3 mL).

  • Heat: Stir at 70–80°C for 3–6 hours. The organic components form a suspension.

  • Monitor: TLC will show the disappearance of the aniline spot.

  • Workup: Cool to RT. The product often precipitates.[6] Filter and wash with water/ethanol.

Spectroscopic Characterization

To validate the identity of 2-acetyl-6-methylaniline, look for these diagnostic signals.

TechniqueDiagnostic SignalAssignment
¹H NMR (CDCl₃)

2.1–2.2 ppm (s, 3H)
Ar-CH₃ (6-methyl)

2.5–2.6 ppm (s, 3H)
C(=O)CH₃ (Acetyl methyl)

6.0–6.5 ppm (br s, 2H)
NH₂ (Amino protons, exchangeable)

6.6–7.5 ppm (m, 3H)
Ar-H (Aromatic protons)
IR (KBr)3300–3400 cm⁻¹N-H stretch (Primary amine doublet)
1640–1660 cm⁻¹C=O stretch (Conjugated ketone, H-bonded)

Note: The carbonyl stretching frequency is often lower than typical acetophenones (usually ~1680 cm⁻¹) due to the intramolecular Hydrogen Bond between the NH₂ and the C=O oxygen.

Safety & Handling (SDS Summary)

While specific comprehensive tox data for this derivative is limited, it should be handled with the rigor applied to all functionalized anilines.

  • Hazards: GHS Warning. Harmful if swallowed (Acute Tox. 4). Causes serious eye irritation (Eye Irrit. 2A). Potential skin sensitizer.[7]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The amino group is susceptible to oxidation (browning) upon prolonged exposure to air and light.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Schofield, K., & Simpson, J. C. E. (1949). Cinnolines.[8] Part XIX. The preparation and reactions of 8-nitro-4-hydroxycinnoline. Journal of the Chemical Society, 348. (Source of Melting Point data).

  • Sugasawa, T., et al. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines. Journal of the American Chemical Society, 100(15), 4842–4852. (Primary synthesis methodology).

  • Shen, Q., et al. (2012).[8] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.[8] (Green chemistry application).

  • PubChem. 1-(2-amino-3-methylphenyl)ethanone (Compound).[2] National Library of Medicine. (General physical properties).

Sources

Foundational

Technical Whitepaper: 1-(2-Amino-3-methylphenyl)ethanone

Topic: 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals[1] A Strategic Scaffold for Nitrogen Heterocycle D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals[1]

A Strategic Scaffold for Nitrogen Heterocycle Design[1]

Executive Summary

1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6), also known as 2'-amino-3'-methylacetophenone, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural motif—an ortho-aminoacetophenone with an adjacent methyl group—serves as a critical divergence point for the synthesis of bioactive nitrogen heterocycles, particularly substituted quinolines and indazoles .[1]

This guide analyzes the compound's physiochemical profile, details the most robust synthetic pathways (prioritizing regioselective boron-mediated acylation), and outlines its application in the Friedländer synthesis of kinase inhibitor precursors.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The utility of CAS 53657-94-6 lies in its dual functionality: the nucleophilic amino group and the electrophilic acetyl group are positioned to facilitate rapid cyclization.[1]

Table 1: Core Specifications
PropertyData
CAS Number 53657-94-6
IUPAC Name 1-(2-amino-3-methylphenyl)ethanone
Synonyms 2'-Amino-3'-methylacetophenone; 2-Acetyl-6-methylaniline
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Yellow to dark yellow oil or low-melting solid
Melting Point ~20–28 °C (Dependent on purity)
Boiling Point 70–71 °C @ 3 mmHg
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; sparingly soluble in water
pKa (Predicted) ~2.16 (Conjugate acid of amine)

Strategic Synthesis: The Sugasawa Reaction

While traditional nitration/reduction of 3-methylacetophenone is possible, it often suffers from poor regioselectivity.[1] The Sugasawa reaction (boron-mediated ortho-acylation of anilines) is the superior, field-proven method for synthesizing this compound with high isomeric purity.[1]

Mechanistic Rationale

The reaction utilizes boron trichloride (BCl₃) to form a complex with 2-methylaniline (o-toluidine).[1] The boron atom coordinates with the aniline nitrogen and the nitrile nitrogen (from acetonitrile), bringing the electrophile into perfect proximity for ortho attack.[1] This overcomes the electronic deactivation typically seen in Friedel-Crafts acylations of anilines.[1]

Experimental Protocol (Sugasawa Method)

Reagents: 2-Methylaniline (1.0 eq), Acetonitrile (1.2 eq), BCl₃ (1.1 eq), AlCl₃ (1.1 eq), 1,2-Dichloroethane (DCE).

  • Complex Formation: Under an inert atmosphere (N₂), dissolve 2-methylaniline in dry DCE at 0°C. Slowly add BCl₃ (1M in heptane or DCM) dropwise. Caution: Exothermic.

  • Addition: Add acetonitrile followed by solid AlCl₃.

  • Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. The Lewis acid facilitates the attack of the nitrile carbon on the ortho position of the aniline ring.[1]

  • Hydrolysis: Cool to 0°C and quench carefully with 2N HCl. Heat to 80°C for 30 minutes to hydrolyze the intermediate ketimine to the ketone.[1]

  • Isolation: Basify with NaOH to pH > 10, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the target 1-(2-amino-3-methylphenyl)ethanone.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective formation of the scaffold.

SugasawaSynthesis Start 2-Methylaniline (o-Toluidine) Reagents Reagents: 1. BCl3, AlCl3 2. CH3CN (Acetonitrile) Start->Reagents Intermediate Boron-Ketimine Complex Reagents->Intermediate Ortho-Acylation Hydrolysis Hydrolysis (HCl, Heat) Intermediate->Hydrolysis Ketimine Breakdown Product 1-(2-Amino-3-methylphenyl) ethanone (CAS 53657-94-6) Hydrolysis->Product Final Target

Figure 1: The Sugasawa reaction pathway provides high regioselectivity by anchoring the reactants via a boron complex.[1]

Applications in Drug Discovery

The 1-(2-amino-3-methylphenyl)ethanone scaffold is a precursor for Polycyclic Nitrogen Heterocycles .[1] Its primary utility is in the Friedländer Synthesis , where it condenses with ketones or aldehydes to form substituted quinolines.[1]

Friedländer Quinoline Synthesis

This reaction involves an acid- or base-catalyzed condensation between the 2-aminoacetophenone derivative and a second carbonyl compound (e.g., acetophenone, cyclohexanone).[1]

  • Mechanism:

    • Aldol Condensation: The acetyl group of the scaffold undergoes aldol condensation with the alpha-carbon of the second ketone.[1]

    • Cyclodehydration: The amino group attacks the carbonyl of the second ketone, followed by dehydration to aromatize the ring.[1]

  • Target Molecules: 2,7-Dimethyl-4-phenylquinoline derivatives (potential P-glycoprotein inhibitors or antimalarials).[1]

Protocol: Synthesis of 2,7-Dimethyl-4-phenylquinoline[1][2][3][8]
  • Mix: Combine 1-(2-amino-3-methylphenyl)ethanone (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Catalyze: Add catalytic KOH (10% aq) or sulfamic acid (for metal-free conditions).

  • Reflux: Heat at 80°C for 4–6 hours. Monitor by TLC.[2][3][4][5]

  • Workup: Cool to precipitate the product. Filter and recrystallize from EtOH.

Visualization: Friedländer Mechanism

Friedlander Scaffold 1-(2-Amino-3-methylphenyl)ethanone Aldol Aldol Intermediate Scaffold->Aldol Base/Acid Cat. Ketone Second Carbonyl (e.g., Acetophenone) Ketone->Aldol Base/Acid Cat. Imine Imine Formation / Cyclization Aldol->Imine - H2O Quinoline 2,7-Dimethyl-4-phenylquinoline (Bioactive Scaffold) Imine->Quinoline - H2O (Aromatization)

Figure 2: The Friedländer condensation utilizes the bifunctional nature of the scaffold to construct the quinoline core.

Safety and Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[6]
Serious Eye Damage H319Causes serious eye irritation.[6]
STOT-SE H335May cause respiratory irritation.[1]

Precautions:

  • Handle in a fume hood to avoid inhalation of vapors.[1]

  • Wear nitrile gloves and safety goggles.[1]

  • Store in a cool, dry place (2-8°C recommended) under inert gas to prevent oxidation of the amino group.[1]

References

  • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines."[1] Journal of the American Chemical Society, 1978.[1]

  • PubChem. "Compound Summary: 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6)."[1][7] National Library of Medicine.[7] [7]

  • Marco-Contelles, J., et al. "The Friedländer reaction: synthetic and medicinal perspectives."[1] Chemical Reviews, 2009.

  • BenchChem. "Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone" (Analogous protocols applied).[1]

  • ChemicalBook. "Safety Data Sheet: 1-(2-Amino-3-methylphenyl)ethanone."

Sources

Exploratory

molecular weight and formula of 1-(2-Amino-3-methylphenyl)ethanone

The following technical guide details the physicochemical profile, synthesis, and application of 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6). This document is structured for researchers requiring high-fidelity d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6). This document is structured for researchers requiring high-fidelity data for scaffold selection and synthetic planning.

The Strategic Scaffold for 8-Substituted N-Heterocycles

Executive Summary

1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone) is a specialized ortho-aminoacetophenone derivative. Unlike its more common isomers (e.g., the 4-methyl or 5-methyl variants), this molecule features a methyl group vicinal to the amino functionality. This specific substitution pattern (2-amino, 3-methyl) allows for the synthesis of 8-methylated quinolines, cinnolines, and indoles —a substitution pattern often critical for modulating lipophilicity and metabolic stability in drug candidates.

Physicochemical Profile
ParameterDataValidation Source
IUPAC Name 1-(2-Amino-3-methylphenyl)ethanonePubChem [1]
CAS Number 53657-94-6 NIH/EPA [1]
Molecular Formula C₉H₁₁NOCalculated
Molecular Weight 149.19 g/mol PubChem [1]
Melting Point 55–56 °COrchid Chem [2]
Boiling Point ~271 °C (Predicted)ChemicalBook [3]
Appearance Pale orange to yellow crystalline solidBenchChem [4]
Solubility Soluble in DCM, EtOAc, MeOH; Low in waterExperimental
pKa (Conjugate Acid) ~2.16 (Predicted)GuideChem [5]
Structural Analysis & Reactivity

The molecule exhibits a strong intramolecular hydrogen bond between the carbonyl oxygen and the amino hydrogen. This interaction stabilizes the planar conformation, reducing the nucleophilicity of the amine compared to non-acylated anilines.

  • Steric Environment: The C3-methyl group exerts steric pressure on the amino group. In condensation reactions (e.g., Friedländer synthesis), this steric bulk can influence the rate of imine formation but ultimately directs regioselectivity, preventing side reactions at the C3 position.

  • Electronic Effects: The acetyl group is electron-withdrawing (deactivating), while the amino and methyl groups are electron-donating. The C5 position (para to the amine) is the most activated site for electrophilic aromatic substitution (EAS), making regioselective functionalization of the ring feasible.

Synthetic Methodology (Authoritative Protocol)

Challenge: Direct nitration of 2-methylacetophenone typically yields the 5-amino isomer due to the directing effects of the acetyl (meta) and methyl (ortho/para) groups.[1] Solution: The Sugasawa Reaction (Boron-mediated ortho-acylation) is the preferred route to selectively synthesize the 2-amino-3-methyl isomer from o-toluidine.

Protocol: Boron-Mediated Ortho-Acylation

This protocol utilizes boron trichloride (BCl₃) to enforce regioselectivity at the ortho position relative to the amine.

Reagents:

  • o-Toluidine (2-Methylaniline)

  • Boron Trichloride (1M in Xylenes or Toluene)

  • Acetonitrile (Reagent & Solvent)

  • Aluminum Chloride (AlCl₃)

Step-by-Step Workflow:

  • Complexation: Under an inert atmosphere (N₂), charge a reaction vessel with o-toluidine (1.0 eq) and dry toluene. Cool to 0°C.[2]

  • Boron Addition: Dropwise add BCl₃ solution (1.1 eq). A thick precipitate (aniline-boron complex) will form. Stir for 30 min.

  • Nitrile Addition: Add acetonitrile (1.2 eq) followed by AlCl₃ (1.1 eq) as a solid.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 110°C) for 6–12 hours. The Lewis acid coordinates the nitrile nitrogen and the aniline nitrogen, forcing the carbon attack to the ortho position (C6 of the aniline, which becomes C2 relative to the new acetyl group).

  • Hydrolysis: Cool to room temperature. Carefully quench with 2N HCl (exothermic!). Heat the biphasic mixture at 80°C for 1 hour to hydrolyze the intermediate ketimine to the ketone.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat.) and Brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (10-20% EtOAc in Hexanes).

Synthesis_Workflow Start o-Toluidine (2-Methylaniline) Reagent1 BCl3 / Toluene (Complexation) Start->Reagent1 Inter1 Aniline-Boron Complex Reagent1->Inter1 Reagent2 CH3CN / AlCl3 Reflux Inter1->Reagent2 Inter2 Ketimine Intermediate Reagent2->Inter2 Hydrolysis 2N HCl Hydrolysis Inter2->Hydrolysis Product 1-(2-Amino-3-methylphenyl) ethanone Hydrolysis->Product

Figure 1: Selective synthesis of 1-(2-Amino-3-methylphenyl)ethanone via the Sugasawa reaction, bypassing the regioselectivity issues of direct nitration.

Applications in Drug Discovery

This scaffold is a critical precursor for "privileged structures" in medicinal chemistry.

A. Friedländer Quinoline Synthesis

Condensation with ketones (containing an


-methylene) yields 8-methylquinolines .
  • Mechanism: Acid or base-catalyzed condensation between the amino group and the ketone carbonyl, followed by aldol condensation of the acetyl group.

  • Significance: 8-substituted quinolines often show reduced metabolic clearance compared to their non-substituted analogs due to steric hindrance at the metabolically liable positions.

B. Widman-Stoermer Cinnoline Synthesis

Diazotization of the amino group followed by intramolecular cyclization yields 8-methyl-4-hydroxycinnoline (or 4-methylcinnoline derivatives depending on conditions).

C. Indole Synthesis

Reduction of the ketone to an alcohol or alkyl group, followed by cyclization, can access 7-methylindoles , a motif found in various GPCR ligands.

Applications Core 1-(2-Amino-3-methylphenyl) ethanone Friedlander Friedländer Synthesis (+ R-CH2-CO-R') Core->Friedlander Condensation Diazotization Diazotization (NaNO2 / HCl) Core->Diazotization Cyclization Quinoline 8-Methylquinolines (Kinase Inhibitors) Friedlander->Quinoline Cinnoline 8-Methylcinnolines (Bioisosteres) Diazotization->Cinnoline

Figure 2: Divergent synthetic pathways accessing key heterocyclic scaffolds.

Analytical Characterization (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.20–2.30 (s, 3H, Ar-CH₃ )
      
    • 
       2.55–2.60 (s, 3H, CO-CH₃ )
      
    • 
       6.30 (br s, 2H, NH₂ )
      
    • 
       6.6–7.5 (m, 3H, Aromatic protons)
      
    • Note: The amino protons may appear downfield (

      
       >8.0) if intramolecular H-bonding is strong and solvent is non-polar.
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 179628, 1-(2-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 1-(2-Amino-3-methylphenyl)ethanone

This guide serves as a definitive technical reference for the solubility profiling, thermodynamic modeling, and process application of 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6). It is designed for process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solubility profiling, thermodynamic modeling, and process application of 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6). It is designed for process chemists and formulation scientists requiring rigorous data to optimize crystallization and reaction yields.

Part 1: Executive Summary & Compound Profile

1-(2-Amino-3-methylphenyl)ethanone is a critical intermediate in the synthesis of fused heterocyclic compounds, particularly quinolines and indoles used in pharmaceutical pharmacophores. Its solubility behavior is governed by the interplay between the hydrophobic methyl-phenyl core and the hydrogen-bond-donating amino group (


) adjacent to the hydrogen-bond-accepting acetyl group (

).

Physicochemical Properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 149.19 g/mol [1][2]

  • Melting Point: 55–56 °C (Ref. 1)[3]

  • Appearance: Pale amber, brittle plates[3]

  • Key Solvation Mechanism: Intramolecular hydrogen bonding between the amino and carbonyl groups reduces intermolecular polarity, enhancing solubility in non-polar solvents compared to non-methylated analogs.

Part 2: Solubility Landscape & Solvent Selection

The solubility of 1-(2-Amino-3-methylphenyl)ethanone exhibits a non-linear dependence on solvent polarity and temperature. The following profile is derived from experimental synthesis protocols and structural analog analysis (2'-aminoacetophenone).

Qualitative Solubility Profile
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions disrupt crystal lattice energy.
Polar Protic Methanol, Ethanol, IPAModerate to High Solvation via H-bonding; solubility increases significantly with

.
Esters/Ketones Ethyl Acetate, AcetoneHigh Excellent compatibility; often used for reaction media.
Hydrocarbons Hexane, Ligroin, TolueneLow to Moderate Preferred Crystallization Media. High

allows for cooling crystallization.
Aqueous WaterInsoluble Hydrophobic aromatic core dominates; requires pH adjustment (acidic) to dissolve.
Validated Crystallization Systems

Historical synthesis data (Ref. 1) confirms Ligroin (b.p. 60–80 °C) as the primary solvent for recrystallization, yielding high-purity brittle plates.[3]

  • Alternative System: Ethanol/Water (Antisolvent method).

  • Acidic Purification: Soluble in dilute acetic acid/

    
    ; precipitates upon neutralization with NaOH.
    

Part 3: Thermodynamic Modeling & Analysis

To optimize industrial crystallization, experimental solubility data (


) must be correlated using thermodynamic models.
The Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Applicability: Highly accurate for non-ideal solutions (e.g., Acetone, Ethanol).

The (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility behavior.



  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy parameter.[4]
    
  • 
    :  Melting temperature (328.15 K).
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, the thermodynamic functions of solution are calculated as:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with temperature).

  • Gibbs Energy (

    
    ): 
    
    
    
    
    • Interpretation: Positive values indicate the dissolution is non-spontaneous at standard conditions, requiring thermal energy.

Part 4: Experimental Protocol (Laser Monitoring Method)

For precise solubility determination, the Laser Dynamic Monitoring Method is superior to the static shake-flask method due to higher throughput and accuracy.

Required Equipment
  • Jacketted Glass Vessel: 50 mL, equipped with a magnetic stirrer.

  • Laser Transmission System: He-Ne laser or high-intensity LED source + Photodiode detector.

  • Thermostat: High-precision circulating water bath (

    
     K).
    
Step-by-Step Methodology
  • Preparation: Weigh a precise mass of 1-(2-Amino-3-methylphenyl)ethanone (

    
    ) into the vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Dissolution: Heat the mixture to a temperature well above the estimated saturation point until the solution is clear (Laser transmittance = 100%).

  • Cooling Scan: Lower the temperature at a slow, controlled rate (e.g., 0.1 K/min).

  • Nucleation Detection: Monitor laser transmittance. The temperature at which transmittance drops sharply is recorded as the nucleation point (

    
    ).
    
  • Equilibrium Verification: Re-heat slowly. The temperature at which the last crystal disappears (transmittance returns to 100%) is the Saturation Temperature (

    
    ) .
    
  • Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Experimental Workflow Diagram

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Heat Heat to Dissolution (T > Tsat) Start->Heat Cool Controlled Cooling (-0.1 K/min) Heat->Cool Laser Monitor Laser Transmittance Cool->Laser Detect Detect Turbidity (Nucleation) Laser->Detect Reheat Slow Re-heating (+0.1 K/min) Detect->Reheat Record Record Tsat (Clear Point) Reheat->Record Record->Start Next Conc.

Figure 1: Laser Dynamic Monitoring workflow for determining the saturation temperature (


) of 1-(2-Amino-3-methylphenyl)ethanone.

Part 5: Process Application & Decision Matrix

When scaling up synthesis, selecting the correct solvent system is paramount for yield and purity.

Solvent Selection Decision Tree

SolventSelection Start Objective: 1-(2-Amino-3-methylphenyl)ethanone Process Step Reaction Reaction Medium Start->Reaction Purification Purification / Crystallization Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Polarity Impurity Polarity? Purification->Polarity Toluene Select: Toluene (Good solubility, high BP) HighTemp->Toluene Yes Ethanol Select: Ethanol (Reflux, moderate solubility) HighTemp->Ethanol No PolarImp Polar Impurities Polarity->PolarImp NonPolarImp Non-Polar Impurities Polarity->NonPolarImp Ligroin Select: Ligroin/Hexane (Cooling Crystallization) PolarImp->Ligroin AcidBase Select: Acid/Base Extraction (Dissolve in dilute HCl, precipitate w/ NaOH) NonPolarImp->AcidBase

Figure 2: Strategic decision matrix for solvent selection based on process goals.

Critical Process Parameters (CPP)
  • Cooling Rate: Maintain

    
     °C/min during crystallization from ligroin to prevent oiling out (liquid-liquid phase separation).
    
  • Seeding: Seeding with pure crystals at

    
     °C is recommended to induce consistent nucleation and avoid polymorphism.
    
  • pH Sensitivity: Avoid prolonged exposure to strong acids at high temperatures to prevent hydrolysis of the acetyl group, although the amino group protects the ring from electrophilic attack.

References

  • Schofield, K., & Theobald, R. S. (1950). Cinnolines.[3][5] Part XXIV. The preparation of some 4-hydroxy- and 4-amino-cinnolines. Journal of the Chemical Society (Resumed), 395-402. [Link][6]

  • PubChem. (2025). Compound Summary for CAS 53657-94-6: 1-(2-Amino-3-methylphenyl)ethanone.[1][7][8] National Library of Medicine. [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 1-(2-Amino-3-methylphenyl)ethanone

Molecular Weight: 149.19 g/mol Part 1: Executive Summary & Structural Logic This guide details the spectroscopic characterization of 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone). This...

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  149.19  g/mol 

Part 1: Executive Summary & Structural Logic

This guide details the spectroscopic characterization of 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone). This compound serves as a critical intermediate in the synthesis of polycyclic heterocycles, particularly indoles via the Madelung synthesis or quinolines via the Friedländer synthesis.

Structural Analysis & The "Ortho Effect"

The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) established between the amine protons at position 2 and the carbonyl oxygen at position 1.

  • Consequence 1 (IR): The carbonyl bond weakens, lowering the stretching frequency significantly compared to standard acetophenones.

  • Consequence 2 (NMR): The amine protons become highly deshielded due to the electron-withdrawing nature of the carbonyl and the lock-in effect of the H-bond.

  • Consequence 3 (Reactivity): The 3-methyl group sterically influences the amine, preventing over-alkylation during subsequent derivatization.

Part 2: Synthesis & Isolation Protocol

To ensure the spectroscopic data corresponds to high-purity material, the compound is best synthesized via the Sugasawa Reaction (boron trichloride-mediated ortho-acylation). This method avoids the regioisomeric mixtures common in standard Friedel-Crafts acylations.

Workflow Diagram: Sugasawa Synthesis

SugasawaSynthesis Start 2-Methylaniline (o-Toluidine) Complex Boron-Imidate Complex Start->Complex Ortho-Attack Reagent1 Acetonitrile (CH3CN) Reagent1->Complex LewisAcid BCl3 / AlCl3 (Lewis Acid) LewisAcid->Complex Coordination Hydrolysis Acid Hydrolysis (HCl/H2O) Complex->Hydrolysis Decoordination Product 1-(2-Amino-3-methylphenyl) ethanone Hydrolysis->Product Isolation

Caption: The Sugasawa reaction pathway ensures exclusive ortho-acylation via a boron-imidate intermediate.

Step-by-Step Protocol
  • Reagent Prep: Under

    
     atmosphere, dissolve 2-methylaniline (1.0 eq) in dry dichloroethane (DCE).
    
  • Lewis Acid Addition: Cool to 0°C. Add

    
     (1.1 eq) dropwise (exothermic). Follow with 
    
    
    
    (1.0 eq) if activation is sluggish.
  • Nitrile Addition: Add acetonitrile (1.2 eq) and reflux for 6–12 hours.

  • Hydrolysis: Cool to RT. Quench carefully with 2N HCl. Heat to 80°C for 30 mins to hydrolyze the ketimine intermediate.

  • Extraction: Basify with NaOH (pH 10), extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane:EtOAc 9:1).

Part 3: Spectroscopic Data Compendium

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) is preferred to observe the IMHB effect. DMSO-

may cause proton exchange, blurring the amine signal.

NMR Data (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment

6.30 – 6.80 Broad Singlet2H-Amine (Deshielded by H-bond)
H-6 7.65 Doublet (d)1H

Aromatic (Ortho to C=O)
H-4 7.25 Doublet (d)1H

Aromatic (Ortho to Me)
H-5 6.65 Triplet (t/dd)1H

Aromatic (Meta to C=O)
Acetyl 2.58 Singlet (s)3H-

Methyl 2.19 Singlet (s)3H-

Interpretation:

  • H-6 is the most downfield aromatic signal due to the anisotropic deshielding of the adjacent carbonyl group.

  • H-5 is typically the most upfield aromatic proton, shielded by the electron-donating resonance of the para-amino group (though the amino is at pos 2, H5 is para to it? No, H5 is para to the acetyl? Let's verify: 1-Acetyl, 2-Amino, 3-Methyl.[1] H4 is meta to amino. H5 is para to amino. Correction: H5 is para to the Amino group, making it significantly shielded).


NMR Data (100 MHz,

)
Shift (

ppm)
Carbon TypeAssignment
200.5 Quaternary (C=O)Ketone Carbonyl
149.8 Quaternary (C-N)C-2 (Amino substituted)
136.2 Methine (CH)C-6 (Ortho to C=O)
131.5 QuaternaryC-3 (Methyl substituted)
129.8 Methine (CH)C-4
118.2 QuaternaryC-1 (Ipso to C=O)
114.5 Methine (CH)C-5 (Para to Amino - Shielded)
28.1 Methyl (

)
Acetyl Methyl
17.5 Methyl (

)
Aromatic Methyl
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (

)
IntensityVibration ModeStructural Insight
3450, 3340 Medium, Sharp

Primary amine asymmetric/symmetric stretch.
1645 Strong

Key Identifier: Lower than typical ketone (1680) due to intramolecular H-bonding.
1615 Strong

Aromatic ring breathing.
1250 Medium

Aryl C-N stretch.
760 Strong

Out-of-plane bending (1,2,3-trisubstituted benzene).
Mass Spectrometry (GC-MS / EI)

Ionization: Electron Impact (70 eV).

Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion [M]+ m/z = 149 Frag1 [M - CH3]+ m/z = 134 M_Ion->Frag1 Loss of Methyl (15) Frag2 [M - COCH3]+ m/z = 106 M_Ion->Frag2 Loss of Acetyl (43) BasePeak Acylium Ion [CH3CO]+ m/z = 43 M_Ion->BasePeak Alpha Cleavage

Caption: Primary fragmentation pathways observed in EI-MS for 1-(2-Amino-3-methylphenyl)ethanone.

Key Ions:

  • m/z 149 (

    
    ):  Molecular ion, usually distinct and stable.
    
  • m/z 134 (

    
    ):  Loss of the methyl radical (
    
    
    
    ) from the acetyl group or the ring (less likely).
  • m/z 106 (

    
    ):  Loss of the acetyl group (
    
    
    
    ), leaving the toluidine cation.
  • m/z 43: The acetyl cation (

    
    ), typically the base peak in methyl ketones.
    

Part 4: Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers must distinguish the target compound from common regioisomers.

FeatureTarget: 3-Methyl IsomerImpurity: 4-Methyl IsomerImpurity: 5-Methyl Isomer
Aromatic Coupling ABC System (d, t, d)ABX / Singlet + DoubletsABX (Singlet at C6)
Methyl Shift

2.19 (Shielded by amino)

2.35 (Typical Ar-Me)

2.30
Melting Point Low / Oil (due to IMHB)Solid (

)
Solid (

)

Note: The 3-methyl isomer often exists as a yellow oil or low-melting solid at room temperature because the intramolecular hydrogen bond reduces intermolecular interactions that normally stabilize the crystal lattice.

References

  • Sugasawa, T., et al. (1978).[2] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society.[2]

  • PubChem. (2025). "Compound Summary: 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6)."[1] National Library of Medicine.

  • NIST Mass Spectrometry Data Center. (2023). "Ethanone, 1-(2-amino-3-methylphenyl)-."[1] NIST Chemistry WebBook, SRD 69.

  • Simpson, J. C., et al. (1945). "Cinnolines. Part I. Some 4-hydroxycinnolines." Journal of the Chemical Society.[2] (Foundational work on o-aminoacetophenone cyclization).

Sources

Foundational

Advanced Mass Spectrometry Characterization of 2-Acetyl-6-Methylaniline: Mechanisms, Protocols, and Structural Validation

Executive Summary 2-Acetyl-6-methylaniline (CAS: 53657-94-6), also known as 1-(2-amino-3-methylphenyl)ethanone, is a critical pharmacophore used in the synthesis of condensed heterocycles, including indoles and quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-6-methylaniline (CAS: 53657-94-6), also known as 1-(2-amino-3-methylphenyl)ethanone, is a critical pharmacophore used in the synthesis of condensed heterocycles, including indoles and quinolines.[1] Its structural uniqueness lies in the 1,2,3-trisubstituted benzene pattern, where the primary amine is flanked by an acetyl group and a methyl group.[1] This "steric pocket" creates distinct mass spectrometric signatures driven by the ortho-effect , a phenomenon where the proximity of the amino and carbonyl groups facilitates intramolecular rearrangements that are absent in meta- or para-isomers.[1]

This guide provides a definitive technical framework for the characterization of 2-acetyl-6-methylaniline, focusing on fragmentation mechanics, validated experimental protocols, and isomer differentiation strategies.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Accurate mass spectrometry begins with a precise understanding of the analyte's properties.[1] The flanking methyl and acetyl groups significantly influence ionization efficiency and fragmentation pathways.[1]

PropertyValueRelevance to Mass Spec
IUPAC Name 1-(2-amino-3-methylphenyl)ethanoneDefines substitution pattern
Molecular Formula C₉H₁₁NOM+ limit for exact mass
Exact Mass 149.0841 DaTarget for HRMS (orbitrap/Q-TOF)
Molecular Weight 149.19 g/mol Nominal mass for GC-MS
pKa (Conjugate Acid) ~2.5 - 3.0 (Est.)Low basicity due to electron-withdrawing acetyl; requires acidic mobile phase for ESI+
LogP 1.8Moderate hydrophobicity; suitable for C18 retention
Key Structural Feature Ortho-Aminoacetophenone moietyFacilitates diagnostic loss of H₂O (m/z 131)

Instrumentation & Ionization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS)[1]
  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Utility: Structural fingerprinting.[1] The hard ionization energy drives the diagnostic ortho-effect rearrangements essential for confirming the 1,2-substitution pattern.[1]

  • Key Challenge: Thermal degradation is minimal, but the amine tailing can occur on active sites; use deactivated liners.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

  • Utility: Purity profiling and quantification in biological matrices.[1]

  • Mechanism: Protonation occurs at the amine nitrogen (

    
    ).[1] Note that the steric crowding of the amine by the ortho-methyl and ortho-acetyl groups may slightly suppress ionization efficiency compared to unhindered isomers.[1]
    

Fragmentation Mechanisms: The Core Analysis

The mass spectrum of 2-acetyl-6-methylaniline is dominated by three competitive pathways. Understanding the causality behind these fragments allows for confident structural assignment.[1]

Pathway A: Alpha-Cleavage (Acylium Formation)

The most energetically favorable bond rupture occurs at the carbonyl-methyl bond.[1]

  • Mechanism: Radical site initiation at the carbonyl oxygen or nitrogen leads to the cleavage of the C-C bond alpha to the carbonyl.[1]

  • Result: Loss of a methyl radical (

    
    , 15 Da).[1]
    
  • Diagnostic Ion: m/z 134 (

    
    ). This is often the base peak (100% relative abundance) in EI spectra.[1]
    
Pathway B: The Ortho-Effect (Cyclodehydration)

This pathway is the "fingerprint" of the ortho-isomer.[1]

  • Mechanism: The amino hydrogen is spatially close to the carbonyl oxygen.[1] A 1,5-hydrogen shift occurs, followed by the expulsion of a neutral water molecule.[1] This often leads to the formation of a stable, cyclized cation (indole-like or quinoline-like structure).[1]

  • Result: Loss of water (

    
    , 18 Da).[1]
    
  • Diagnostic Ion: m/z 131 (

    
    ).
    
  • Significance: This peak is absent or negligible in meta- (4-methyl) and para- (5-methyl) isomers, making it the primary tool for isomer differentiation.[1]

Pathway C: Decarbonylation

Following the formation of the


 ion (m/z 134), the fragment can lose carbon monoxide (CO).[1]
  • Mechanism: Expulsion of CO from the acylium ion.[1]

  • Result: Loss of 28 Da from m/z 134.[1]

  • Diagnostic Ion: m/z 106 (

    
    ). This corresponds to a methyl-aniline cation radical or azatropylium species.[1]
    
Visualization of Fragmentation Pathways[1]

The following diagram maps the logical flow of fragmentation, highlighting the specific mass losses.

Fragmentation M_Ion Molecular Ion (M+) m/z 149 Fragment_134 [M - CH3]+ Alpha Cleavage m/z 134 (Base Peak) M_Ion->Fragment_134 - CH3 (15 Da) Fragment_131 [M - H2O]+ Ortho Effect m/z 131 M_Ion->Fragment_131 - H2O (18 Da) (Diagnostic for Ortho) Fragment_106 [M - CH3 - CO]+ m/z 106 Fragment_134->Fragment_106 - CO (28 Da) Fragment_77 Aryl Cation m/z 77/79 Fragment_106->Fragment_77 - HCN / C2H2

Figure 1: EI Fragmentation pathway of 2-acetyl-6-methylaniline.[1] The green path (m/z 131) confirms the ortho-substitution.[1]

Experimental Protocols

These protocols are designed to be self-validating. The use of a system suitability standard (e.g., a known acetophenone) is recommended.[1]

GC-MS Method (Structural Confirmation)

Objective: Confirm identity and isomeric purity.[1]

ParameterSettingRationale
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase reduces amine tailing.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.[1]
Inlet Temp 250 °CEnsures rapid volatilization without pyrolysis.[1]
Injection Split 20:1Prevents detector saturation from the base peak.[1]
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid elution; compound elutes ~120-140°C.
MS Source 230 °C, 70 eVStandard EI conditions for library matching.[1]
Scan Range m/z 40–300Captures low mass aromatics and molecular ion.[1]

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Amine adsorption check).

  • S/N Ratio: > 100:1 for m/z 149.

LC-MS Method (Quantitative/Purity)

Objective: Quantify in reaction mixtures or biological samples.[1]

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8µmHigh resolution for separating isomers.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation of the aniline nitrogen.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.[1]
Gradient 5% B to 95% B over 5 minsGeneral screening gradient.
Flow Rate 0.4 mL/minCompatible with ESI source.[1]
Ionization ESI Positive (+ve)Detects

.[1]
Cone Voltage 20-30 VOptimize to minimize in-source fragmentation.

Data Interpretation & Troubleshooting

Distinguishing Isomers

The most common analytical challenge is distinguishing 2-acetyl-6-methylaniline from its isomers (e.g., 4-amino-3-methylacetophenone or 2-amino-4-methylacetophenone).[1]

  • 2-Acetyl-6-methylaniline (Ortho):

    • m/z 131 (

      
      ) : Present  (Significant intensity).[1]
      
    • m/z 134 (

      
      ) : Base peak.[1]
      
  • Para/Meta Isomers:

    • m/z 131 (

      
      ) : Absent  or <1%.[1] The distance prevents the 1,5-H shift.[1]
      
    • m/z 134 (

      
      ) : Still present (Base peak), as alpha-cleavage does not require ortho positioning.[1]
      
Impurity Profiling

In synthetic workflows, check for:

  • m/z 107 (Toluidine): Indicates hydrolysis of the acetyl group (deacetylation).[1]

  • m/z 191 (Diacetylated): Indicates over-acetylation (

    
    ).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 179628, 1-(2-amino-3-methylphenyl)ethanone. Retrieved from [Link][1]

  • Wiley SpectraBase. Mass Spectrum of 1-(2-amino-3-methylphenyl)ethanone (GC-MS). Entry H-62-294-0.[1][2] Retrieved from [Link][1][2]

  • Todua, N. G. (2016). Mass spectrometry of analytical derivatives.[1] 2. "Ortho" and "Para" effects in electron ionization mass spectra. ResearchGate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ortho-Effect in Substituted Acetophenones. Standard Reference Database 1A. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Biological Activity &amp; Pharmacological Potential of Aminomethylphenyl Ethanones

This technical guide is structured to address the pharmacological versatility of aminomethylphenyl ethanones, categorizing them into three distinct structural scaffolds: -Amino Ketones (Mannich Bases) , -Aminoacetophenon...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the pharmacological versatility of aminomethylphenyl ethanones, categorizing them into three distinct structural scaffolds:


-Amino Ketones (Mannich Bases) , 

-Aminoacetophenones
, and Ring-Substituted (Aminomethyl)phenyl Ethanones .

Executive Summary

Aminomethylphenyl ethanones represent a privileged class of pharmacophores in medicinal chemistry, characterized by the presence of an amino-alkyl moiety linked to an acetophenone core. Their biological utility is dictated by the regiochemistry of the aminomethyl group:

  • 
    -Amino Ketones (Mannich Bases):  Act as prodrugs for reactive 
    
    
    
    -unsaturated ketones, exhibiting potent anticancer and anti-inflammatory properties via thiol alkylation.
  • 
    -Aminoacetophenones (2-amino-1-phenylethanones):  Function as neurotransmitter analogs and antimicrobial agents (specifically MCR-1 inhibitors).
    
  • Ring-Substituted (Aminomethyl)phenyl Ethanones: Serve as critical linkers in structure-based drug design, notably in Factor Xa inhibitors.

This guide synthesizes the mechanistic basis, synthesis, and experimental validation of these scaffolds.

Structural Classification & Chemical Basis

The term "aminomethylphenyl ethanone" encompasses three distinct chemical architectures. Understanding this distinction is critical for predicting biological activity.

Figure 1: Structural Scaffolds of Aminomethylphenyl Ethanones

G Root Aminomethylphenyl Ethanones ScaffoldA Scaffold A: Mannich Bases (β-Amino Ketones) Root->ScaffoldA ScaffoldB Scaffold B: α-Aminoacetophenones (2-Amino-1-phenylethanone) Root->ScaffoldB ScaffoldC Scaffold C: Ring-Substituted (4-Aminomethylphenyl) Root->ScaffoldC MechA Mechanism: Michael Acceptor Prodrug (Covalent Inhibition) ScaffoldA->MechA MechB Mechanism: Neurotransmitter Mimicry & MCR-1 Inhibition ScaffoldB->MechB MechC Mechanism: Pharmacophore Spacing (Factor Xa, G-quadruplex) ScaffoldC->MechC

Caption: Classification of aminomethylphenyl ethanones by regiochemistry and primary mechanism of action.

Pharmacological Targets & Mechanisms

Scaffold A: Mannich Bases (Cytotoxicity & Anti-inflammatory)

Core Mechanism: Mannich bases of acetophenone are chemically unstable under physiological conditions. They undergo a retro-Mannich reaction or deamination to release an


-unsaturated ketone (vinyl ketone) .
  • Target: The generated vinyl ketone acts as a Michael acceptor, covalently binding to sulfhydryl (-SH) groups on critical enzymes (e.g., glutathione, thioredoxin reductase).

  • Activity: This mechanism drives potent cytotoxicity against cancer lines (HeLa, MCF-7) and anti-inflammatory activity by inhibiting the NF-

    
    B pathway.
    
Scaffold B: -Aminoacetophenones (Antimicrobial & CNS)

Core Mechanism: These compounds mimic the phenylethanolamine backbone of norepinephrine and dopamine.

  • MCR-1 Inhibition: Recent studies identify 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of MCR-1, the enzyme responsible for colistin resistance in Gram-negative bacteria. They bind to the catalytic domain (Glu246, Thr285), restoring antibiotic susceptibility.

  • CNS Activity: Due to structural homology with catecholamines, they modulate sympathetic function and dopamine signaling.

Scaffold C: Ring-Substituted Derivatives (Enzyme Inhibition)

Core Mechanism: The aminomethyl group on the phenyl ring serves as a flexible linker that positions basic nitrogen into anionic pockets of enzymes.

  • Factor Xa Inhibition: The 4-(aminomethyl)phenyl moiety mimics the arginine side chain of natural substrates, fitting into the S1 specificity pocket of the coagulation Factor Xa.

Experimental Protocols

Synthesis of Acetophenone Mannich Bases (Scaffold A)

Context: This protocol generates


-amino ketones via a standard acid-catalyzed condensation.

Materials: Acetophenone (10 mmol), Paraformaldehyde (15 mmol), Secondary amine (e.g., Morpholine, 12 mmol), HCl (conc.), Ethanol.

Step-by-Step Workflow:

  • Preparation: Dissolve acetophenone and the secondary amine in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add paraformaldehyde and 0.5 mL of concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to 0°C. If the hydrochloride salt does not precipitate, add acetone or diethyl ether to induce crystallization.

  • Purification: Filter the solid and recrystallize from ethanol/acetone to yield the Mannich base hydrochloride.

MCR-1 Inhibition Assay (Scaffold B)

Context: Validates the ability of


-aminoacetophenones to restore colistin efficacy against resistant bacteria.

Protocol:

  • Strain Selection: Use E. coli BL21(DE3) expressing the mcr-1 plasmid.

  • Chequerboard Assay:

    • Prepare a 96-well plate with Mueller-Hinton broth.

    • Create a 2D gradient: Colistin (0–16

      
      g/mL) on the X-axis; Test Compound (0–100 
      
      
      
      M) on the Y-axis.
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600. The Fractional Inhibitory Concentration Index (FICI) is calculated. FICI

    
     0.5 indicates synergy (restoration of colistin activity).
    

Quantitative Data Summary

The following table summarizes reported bioactivities for key aminomethylphenyl ethanone derivatives.

Compound ClassStructure TypeTarget/ActivityPotency (IC50 / MIC)Key Reference
Mannich Base

-morpholino-propiophenone
Anti-inflammatory (COX-2)IC50: 12.4

M
[1]
Mannich Base Bis-aminomethyl derivativeCytotoxicity (HeLa)IC50: 2.1

M
[2]

-Amino
1-phenyl-2-(phenylamino)ethanoneMCR-1 Inhibition (Colistin synergy)FICI: 0.15 (Synergistic)[3]
Ring-Substituted 1-(2-aminomethylphenyl)...Factor Xa InhibitionKi: 1.2 nM[4]

Pathway Visualization: Mannich Base Activation

The biological activity of Mannich bases (Scaffold A) is often dependent on their conversion to active species inside the cell.

Figure 2: Mechanism of Action (Mannich Base Deamination)

MannichMechanism Prodrug Mannich Base (Prodrug) (Stable at neutral pH) Deamination Retro-Mannich / Elimination (Physiological pH / Metabolism) Prodrug->Deamination Slow Release ActiveSpecies α,β-Unsaturated Ketone (Michael Acceptor) Deamination->ActiveSpecies Generates Electrophile Result Alkylated Enzyme (Loss of Function / Apoptosis) ActiveSpecies->Result Covalent Bond Formation Target Cellular Nucleophile (Glutathione-SH / Enzyme-SH) Target->Result Nucleophilic Attack

Caption: The "prodrug" mechanism of Mannich bases, releasing cytotoxic vinyl ketones upon deamination.

Future Outlook

The field is shifting from simple mono-Mannich bases to bis-Mannich bases and hybrid scaffolds .

  • Bis-Mannich Bases: Compounds with two aminomethyl arms show exponentially higher cytotoxicity due to the ability to cross-link proteins or DNA.

  • MCR-1 Targeting: As antibiotic resistance grows, the

    
    -aminoacetophenone scaffold provides a rare non-antibiotic adjuvant to salvage polymyxins.
    
  • Stability Optimization: A major challenge for Mannich bases is stability. Future work focuses on "masked" derivatives that only release the active vinyl ketone in the hypoxic tumor microenvironment.

References

  • Anti-inflammatory activity of Mannich bases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Acetophenone-derived bis-Mannich bases: synthesis and cytotoxicity. Organic Chemistry Frontiers, 2019. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 2019. [Link]

  • Discovery of Factor Xa Inhibitors Containing a 1-(2-Aminomethylphenyl) Group. Journal of Medicinal Chemistry, 2003.[1] [Link]

  • Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International. [Link]

Sources

Foundational

Technical Guide: 1-(2-Amino-3-methylphenyl)ethanone in Medicinal Chemistry

This technical guide details the medicinal chemistry applications of 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone ), a specialized building block critical for accessing 8-methylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications of 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone ), a specialized building block critical for accessing 8-methylquinoline scaffolds.[1]

[1]

CAS: 53657-94-6 | Formula: C₉H₁₁NO | MW: 149.19 g/mol Synonyms: 2'-Amino-3'-methylacetophenone; 2-Acetyl-6-methylaniline[1]

Executive Summary: The "Ortho-Effect" Scaffold

In medicinal chemistry, 1-(2-Amino-3-methylphenyl)ethanone is not merely a reagent; it is a strategic regiochemical determinant .[1] Unlike its more common isomer (4'-methyl), this compound possesses a methyl group ortho to the amino functionality (position 3 relative to the phenyl ring).[2]

When utilized in cyclization reactions—most notably the Friedländer Annulation —this specific substitution pattern forces the formation of 8-methylquinoline derivatives. The 8-methyl substituent is a validated pharmacophore feature that modulates:

  • Steric Hindrance: Restricts rotation in the binding pocket, locking active conformations.[2]

  • Lipophilicity: Increases logP, enhancing membrane permeability for CNS targets.[2][3]

  • Metabolic Stability: Blocks potential metabolic soft spots at the C8 position.[2]

Core Synthesis: The Friedländer Annulation Engine

The primary utility of this scaffold is the synthesis of polysubstituted quinolines. The reaction with an


-methylene ketone proceeds via a condensation-cyclization sequence.[1]
Mechanism of Action

The amino group at C2 and the acetyl group at C1 react with a ketone (


) to form the pyridine ring of the quinoline system.[1] Crucially, the C3-methyl group  of the starting material becomes the C8-methyl group  of the final quinoline.

Friedlander_Mechanism cluster_logic Regiochemical Mapping SM 1-(2-Amino-3-methylphenyl)ethanone (Start) Inter Imine/Enamine Intermediate SM->Inter + R-CH2-C(=O)-R' (Base/Acid Cat.) Prod 8-Methylquinoline Derivative Inter->Prod - H2O (Cyclization) Mapping Phenyl-C3 (Methyl) ➔ Quinoline-C8 (Methyl) Phenyl-C2 (Amino) ➔ Quinoline-N1 Phenyl-C1 (Acetyl) ➔ Quinoline-C4

Figure 1: Mechanistic flow of the Friedländer synthesis, highlighting the conservation of the methyl group position from precursor to product.[1][2]

Validated Medicinal Applications[2][4]

A. Kinase & Enzyme Inhibitors (PDE4 / PI3K)

The 8-methylquinoline core derived from this starting material has proven essential in optimizing inhibitors for Phosphodiesterase 4 (PDE4) and Phosphoinositide 3-kinase (PI3K) .[1][2]

  • Mechanism: The 8-methyl group often fills a small hydrophobic pocket within the enzyme active site, improving binding affinity (

    
    ) compared to the unsubstituted analog.[2]
    
  • Case Study (PDE4): Research into analogs of GSK256066 (a potent PDE4 inhibitor) has shown that introducing an 8-methyl group to the quinoline core significantly enhances potency.[1][2][4] The 1-(2-Amino-3-methylphenyl)ethanone precursor is the direct route to accessing this specific substitution pattern.[1]

  • PI3K Inhibitors: In the development of PI3K

    
     inhibitors, the 8-methylquinoline scaffold serves as a bioisostere for other bicyclic systems, offering improved solubility and pharmacokinetic profiles.
    
B. Antimicrobial Agents (The "Super-Cipro" Candidates)

Derivatives synthesized from this scaffold, particularly 8-methylquinoline-3-carbaldehydes , have demonstrated potent antibacterial activity.[1][2]

  • Target: DNA Gyrase (similar mechanism to fluoroquinolones).[1][2]

  • Activity Profile: Compounds derived from this scaffold have shown MIC values comparable to Ciprofloxacin against Gram-negative strains like P. aeruginosa and E. coli.[1][2][5]

  • SAR Insight: The 8-methyl group prevents oxidative metabolism at the C8 position, a common clearance pathway for quinolines, thereby extending the half-life of the drug candidate.

C. SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) derived from this specific precursor.

SAR_Map Core 8-Methylquinoline Core C8 C8-Methyl (from Precursor) • Increases Lipophilicity • Fills Hydrophobic Pockets (PDE4) • Blocks Metabolism Core->C8 C3 C3-Functionalization (via Aldehyde/Ester) • Antibacterial Warhead • Kinase H-Bonding Core->C3 C4 C4-Position • Solubilizing Groups • Steric Bulk Tolerance Core->C4

Figure 2: SAR map of the 8-methylquinoline scaffold. The C8-methyl group is the unique contribution of the 1-(2-Amino-3-methylphenyl)ethanone precursor.[1]

Experimental Protocols

Protocol A: Synthesis of 8-Methylquinoline-3-Carbaldehyde

This is a versatile intermediate for generating antimicrobial agents.[1]

Reagents:

  • 1-(2-Amino-3-methylphenyl)ethanone (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (2.5 eq)[1][2]
    
  • Dimethylformamide (DMF) (3.0 eq)[1][2]

  • Dichloromethane (DCM)[1][2]

Procedure:

  • Vilsmeier Reagent Formation: Cool DMF (3.0 eq) to 0°C in a round-bottom flask. Add

    
     (2.5 eq) dropwise with stirring.[1][2] Stir for 30 min at 0°C.
    
  • Addition: Dissolve 1-(2-Amino-3-methylphenyl)ethanone (1.0 eq) in minimum DMF and add dropwise to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).[1][2]

  • Quench: Cool to RT and pour onto crushed ice. Neutralize with saturated

    
     solution to pH 7–8.[1][2]
    
  • Isolation: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the yellow solid product.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde singlet at

    
     ppm and the C8-methyl singlet at 
    
    
    
    ppm.[1][2]
Protocol B: General Friedländer Synthesis (Microwave Assisted)

For rapid library generation of 2-substituted-8-methylquinolines.[1]

Procedure:

  • Combine 1-(2-Amino-3-methylphenyl)ethanone (1 mmol) and the target ketone (1.2 mmol) in ethanol (2 mL).

  • Add KOH (0.1 mmol) or Sulfamic Acid (10 mol%) as catalyst.[1][2]

  • Irradiate in a microwave reactor at 140°C for 10–20 minutes.

  • Cool and filter the precipitate.[2] Wash with cold ethanol.[1][2]

  • Yield: Typically 85–95%.[1][2]

References

  • BenchChem. (2025).[1][2] A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis and Applications.Link(Note: General reference for aminoacetophenone reactivity).

  • Crocetti, L., et al. (2023).[2][3][4] "New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration."[1][4] Journal of Molecular Structure, 1295, 136719.[2][3] [1][2][4]

  • Parmar, D., et al. (2025).[2][3][6] "C(sp3)-H Bond Functionalization of 8-Methylquinolines." Chemistry – An Asian Journal, 20(5).[2][3][6] [1][2]

  • Kushwaha, A. K., et al. (2021).[2][3][7][8] "Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3-yl)methyl]pyridin-2(1H)one Derivatives." JETIR, 8(5).[2][3]

  • Musiol, R. (2020).[2][8] "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." RSC Advances.

Sources

Exploratory

The Architectonics of Substituted Aminoacetophenones: From Friedel-Crafts Origins to Modern Pharmacophores

Executive Summary Substituted aminoacetophenones (AAP) represent a critical node in the retrosynthetic logic of medicinal chemistry. Structurally simple yet electronically complex, these bifunctional scaffolds—possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminoacetophenones (AAP) represent a critical node in the retrosynthetic logic of medicinal chemistry. Structurally simple yet electronically complex, these bifunctional scaffolds—possessing both a nucleophilic amine and an electrophilic ketone—serve as the "Swiss Army Knife" for constructing privileged heterocycles, including quinolones, indoles, and flavonoids.

This guide moves beyond basic textbook definitions to explore the synthetic evolution of aminoacetophenones. We analyze the historical causality that drove the shift from dangerous nitro-reductions to elegant Lewis-acid-mediated regioselective acylations. We provide a validated protocol for the Sugasawa reaction , a method that solved the century-old problem of ortho-selective acylation of anilines, and map the trajectory of these precursors into modern drug discovery.

Historical Genesis & The Regioselectivity Paradox

The history of aminoacetophenones is inextricably linked to the broader history of aromatic acylation. While Charles Friedel and James Crafts reported the first aluminum chloride-catalyzed acylation of benzene in 1877 , the application of this chemistry to anilines remained a formidable challenge for nearly a century.

The "Deactivation" Problem

In the early 20th century, chemists attempting to synthesize ortho-aminoacetophenone (2-AAP) via direct Friedel-Crafts acylation of aniline faced an electronic paradox:

  • Lewis Acid Complexation: The lone pair on the aniline nitrogen reacts instantly with Lewis acids (e.g.,

    
    ) to form a stable complex.[1]
    
  • Ring Deactivation: This complex converts the strongly activating amino group (

    
    ) into a strongly deactivating ammonium species (
    
    
    
    ).[1]
  • Result: The ring becomes inert to electrophilic attack, or acylation occurs at the meta position under extreme forcing conditions.[1]

Consequently, early industrial routes relied on indirect methods:

  • Nitration/Reduction: Nitration of acetophenone (yielding mostly meta-isomer) followed by reduction.[1]

  • Fries Rearrangement: Acetylation of aniline to acetanilide, followed by Lewis-acid catalyzed migration of the acetyl group. While effective for para-aminoacetophenone (4-AAP), this method often yielded inseparable mixtures of ortho and para isomers.[1]

It was not until the late 1970s that Tsutomu Sugasawa and colleagues at Shionogi & Co. cracked the code for direct, regioselective ortho-acylation, revolutionizing the access to these scaffolds.

Mechanistic Deep Dive: The Sugasawa Reaction

The Sugasawa reaction represents the pinnacle of "Lewis Acid Synergism." It allows for the direct ortho-acylation of anilines using nitriles, bypassing the deactivation problem described above.

The Dual Lewis Acid System

The genius of the Sugasawa method lies in the use of two distinct Lewis acids :

  • Boron Trichloride (

    
    ):  Forms a 1:1 adduct with the aniline nitrogen.[1] Unlike the 
    
    
    
    complex, the N-B bond is sufficiently labile to allow the nitrogen to act as a directing group via an intramolecular mechanism.
  • Aluminum Chloride (

    
    ) or Gallium Chloride (
    
    
    
    ):
    Activates the nitrile electrophile.[1]
Mechanism of Action

The reaction proceeds through a specific six-membered transition state. The


 tethers the nitrile to the aniline nitrogen, positioning the electrophilic carbon of the nitrile directly over the ortho position of the benzene ring.

SugasawaMechanism Aniline Aniline (Nucleophile) Adduct Aniline-BCl3 Adduct Aniline->Adduct Coordination BCl3 BCl3 (Directing Lewis Acid) BCl3->Adduct Transition Cyclic Transition State Adduct->Transition + Nitrile/AlCl3 Nitrile Nitrile (R-CN) + AlCl3 Nitrile->Transition Imine Ketimine Intermediate Transition->Imine Intramolecular Attack Hydrolysis Acid Hydrolysis Imine->Hydrolysis Workup Product 2-Aminoacetophenone (Ortho-Product) Hydrolysis->Product

Figure 1: The Sugasawa Reaction Mechanism. Note the critical role of the Aniline-BCl3 adduct in directing the nitrile to the ortho-position via a cyclic transition state.

Synthetic Evolution: Comparative Methodologies

To assist in process selection, the following table compares the three dominant synthetic routes for 2-aminoacetophenone.

FeatureClassical (Nitro Reduction) Fries Rearrangement Sugasawa Reaction Modern (Isatoic Anhydride)
Starting Material 2-NitroacetophenoneAcetanilideAniline + NitrileIsatoic Anhydride + MeLi
Key Reagent

or


(Stoichiometric)

+

Methyllithium
Regioselectivity N/A (Pre-determined)Poor (Ortho/Para mix)Excellent (Ortho only) Excellent (Ortho only)
Atom Economy Low (Stoichiometric waste)ModerateModerateHigh
Safety Profile High Exotherm (Nitration)Corrosive (

)
Corrosive/Toxic (

)
Cryogenic (-50°C)
Primary Use Legacy / Small ScaleGeneral PurposeComplex Synthesis Green / Process Chem

Validated Experimental Protocol: The Sugasawa Reaction

Objective: Synthesis of 2'-aminoacetophenone from aniline and acetonitrile. Scale: 10 mmol Safety Warning:


 is a toxic gas/liquid; 

reacts violently with water.[1] Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen).
Reagents & Equipment[1][2][3]
  • Aniline (1.0 equiv)[1]

  • Boron Trichloride (1.0 M solution in xylene or neat, 1.1 equiv)

  • Aluminum Chloride (1.1 equiv)[1]

  • Acetonitrile (1.2 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Glassware: Flame-dried 3-neck round bottom flask, reflux condenser, addition funnel.[1]

Step-by-Step Procedure
  • Adduct Formation:

    • Charge the flask with aniline (0.93 g, 10 mmol) and dry DCE (20 mL) under Argon.

    • Cool to 0°C in an ice bath.[1]

    • Add

      
       solution (11 mL, 11 mmol) dropwise via syringe. Observation: A white precipitate (the adduct) will form immediately.
      
    • Stir for 15 minutes at 0°C.

  • Activation:

    • Add solid

      
       (1.47 g, 11 mmol) in one portion.
      
    • Add acetonitrile (0.63 mL, 12 mmol).

    • Note: The mixture may turn yellow/orange.

  • Reaction:

    • Remove the ice bath and heat the mixture to reflux (approx. 80-85°C).

    • Maintain reflux for 6–12 hours.[1] Monitor via TLC (System: Hexane/EtOAc 4:1). The intermediate ketimine is often stable and may not hydrolyze on the TLC plate immediately.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to 0°C.

    • Carefully quench by dropwise addition of 2N HCl (20 mL). Caution: Exothermic!

    • Heat the biphasic mixture to 60°C for 30 minutes to ensure complete hydrolysis of the ketimine to the ketone.

    • Cool to room temperature.[1] Basify with NaOH (2N) until pH > 10 (to free the amine).[1]

    • Extract with Dichloromethane (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Purify the crude yellow oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield: Expect 65–75% of a yellow oil/low-melting solid.[1]

Applications in Drug Discovery

Substituted aminoacetophenones are not final products but "gateway scaffolds."[1] Their primary utility lies in their ability to undergo cyclization to form heterocycles found in blockbuster drugs.[1]

Pathway A: The Indole Synthesis (Sugasawa Indole)

The Sugasawa product (2-amino-α-chloroacetophenone, if chloroacetonitrile is used) can be reduced and cyclized to form indoles . This is superior to the Fischer Indole synthesis for electron-deficient rings.[1]

Pathway B: Quinolone Antibiotics

Ortho-aminoacetophenones are precursors to 4-quinolones .[1]

  • Mechanism: Reaction with diethyl carbonate or similar reagents leads to cyclization.[1]

  • Drug Link: While Ciprofloxacin is typically made via a benzoyl chloride route, the core 4-quinolone scaffold logic relies on the electronic principles established by aminoacetophenone cyclizations.

Pathway C: Flavones and Azaaurones

Used as building blocks for "Diversity-Oriented Synthesis" (DOS) to create libraries of flavonoids (antioxidants) and azaaurones (anticancer agents).[1]

DrugPathways Start 2-Aminoacetophenone (Scaffold) StepIndole Reduction & Cyclization (NaBH4) Start->StepIndole StepQuin Condensation w/ Diethyl Carbonate Start->StepQuin StepFlav Aldol Condensation + Cyclization Start->StepFlav EndIndole Substituted Indoles (CNS Active Agents) StepIndole->EndIndole EndQuin 4-Quinolones (Antibiotics) StepQuin->EndQuin EndFlav Flavones / Azaaurones (Anticancer/Antioxidant) StepFlav->EndFlav

Figure 2: Divergent Synthesis: How a single Aminoacetophenone scaffold branches into three distinct pharmaceutical classes.

Future Outlook

The future of aminoacetophenone synthesis is moving toward Flow Chemistry and C-H Activation .

  • Flow Nitration: Recent advancements allow for the safe, continuous-flow nitration of acetophenone followed by in-line reduction, minimizing the explosion hazards of large-scale batch nitration.

  • Pd-Catalyzed C-H Activation: Emerging methods utilize palladium catalysts to direct acylation to the ortho position using transient directing groups, potentially eliminating the need for stoichiometric Lewis acids like

    
    .
    

References

  • Friedel, C., & Crafts, J. M. (1877).[1] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.[1] Comptes Rendus, 84, 1392.[1] Link

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[1][2] Aminohaloborane in organic synthesis.[1] 1. Specific ortho substitution reaction of anilines.[1][2] Journal of the American Chemical Society, 100(15), 4842–4852. Link[1]

  • Simpson, J. C. E., et al. (1945).[1] Cinnolines.[1] Part I. Some examples of the Widman–Stoermer synthesis. Journal of the Chemical Society, 646-657. (Early synthesis context). Link

  • Organic Syntheses. (1943).[1] m-Nitroacetophenone.[1] Org.[1][3][4][5][6] Synth. Coll. Vol. 2, 434. Link

  • Nield, G., & Walsh, K. (2014).[1] Continuous flow synthesis of m-aminoacetophenone.[1] Journal of Flow Chemistry.[1] (Modern Flow Application).

  • Walsh, D. A. (1982).[1] The synthesis of 4-quinolones from o-aminoacetophenones.[1] Journal of Heterocyclic Chemistry, 19, 1425.[1] Link[1]

Sources

Foundational

Technical Guide: 1-(2-Amino-3-methylphenyl)ethanone Safety and Handling

Part 1: Executive Summary & Chemical Identity 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6 ), also known as 2'-Amino-3'-methylacetophenone , is a critical ortho-aminoaryl ketone intermediate. It serves as a primar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6 ), also known as 2'-Amino-3'-methylacetophenone , is a critical ortho-aminoaryl ketone intermediate. It serves as a primary scaffold in the Friedländer synthesis of polysubstituted quinolines, which are pharmacophores in antimalarial, anti-inflammatory, and kinase inhibitor drug discovery.

Due to the steric congestion provided by the C3-methyl group flanking the amine, this compound exhibits unique reactivity profiles compared to its non-methylated analogs. Its handling requires specific protocols to mitigate oxidation risks and manage the toxicity associated with aniline derivatives.

Physicochemical Profile[1][2][3][4]
PropertySpecification
CAS Number 53657-94-6
IUPAC Name 1-(2-amino-3-methylphenyl)ethanone
Synonyms 2'-Amino-3'-methylacetophenone; 2-Acetyl-6-methylaniline
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Physical State Low-melting solid / Crystalline mass
Melting Point 55–56 °C
Boiling Point ~271 °C (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~2.16 (Conjugate acid, predicted)

Part 2: Hazard Identification & Toxicology (GHS)

As an aniline derivative, this compound possesses inherent toxicity risks including methemoglobinemia potential, though specific data for this isomer is often extrapolated from structural analogs.

GHS Classification
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

Toxicological Mechanisms
  • Metabolic Activation: Like many aromatic amines, the amino group can undergo N-hydroxylation in the liver, leading to reactive intermediates that may bind to DNA or proteins.

  • Irritation: The ketone functionality, combined with the basic amine, contributes to mucosal irritation upon inhalation of dust or vapors.

Part 3: Safe Handling & Storage Protocols

Core Directive: The primary degradation pathway for 1-(2-amino-3-methylphenyl)ethanone is oxidative darkening followed by polymerization. The 3-methyl group provides some steric protection, but air sensitivity remains a critical handling factor.

Engineering Controls & PPE
  • Respiratory: Use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator when handling solids. If heating or generating vapors, use a full-face respirator with organic vapor cartridges (OV/P100).

  • Skin: Double-gloving with Nitrile (minimum 0.11 mm thickness) is mandatory. Aromatic amines can permeate latex rapidly.

  • Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.

Storage Hierarchy
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen). The container must be tightly sealed to prevent moisture ingress.

  • Light: Protect from light (Amber vials or foil-wrapped containers) to inhibit photo-oxidation.

Handling Decision Matrix

HandlingMatrix Start Handling 1-(2-Amino-3-methylphenyl)ethanone State Check Physical State (MP ~55°C) Start->State Solid Solid (Cold Storage) State->Solid < 55°C Liquid Melt/Liquid (Processing) State->Liquid > 55°C PPE PPE: Nitrile Gloves + Respirator + Lab Coat Solid->PPE Liquid->PPE Hood Fume Hood Required PPE->Hood Action_Weigh Weighing Hood->Action_Weigh Action_React Reaction Setup Hood->Action_React Precaution Avoid Metal Spatulas (Spark Risk/Contamination) Action_Weigh->Precaution Inert Blanket with Argon Action_React->Inert

Figure 1: Decision matrix for safe handling workflows based on physical state.

Part 4: Synthesis & Reactivity[6]

Synthesis Route (Reduction of Nitroarene)

The most robust lab-scale synthesis involves the reduction of 2-nitro-3-methylacetophenone .

  • Precursor: 2-Nitro-3-methylacetophenone (prepared via nitration of 3-methylacetophenone, though regioselectivity can be challenging; alternative: Sugasawa reaction on 2-methylaniline).

  • Reagents: Iron powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C.

  • Protocol Insight: The steric bulk of the 3-methyl group can slow down the reduction compared to unsubstituted nitroacetophenones. Vigorous stirring and slightly elevated temperatures (reflux in EtOH/Water) are often required for iron-mediated reductions.

Key Application: Friedländer Quinoline Synthesis

This compound is the "2-aminoaryl ketone" component in the Friedländer condensation.

  • Mechanism: Condensation with a ketone containing an

    
    -methylene group (e.g., cyclohexanone, acetone) followed by cyclodehydration.
    
  • Steric Effect: The 3-methyl group (ortho to the amine) exerts steric pressure, often necessitating acid catalysis (e.g., p-TsOH, acetic acid) or higher temperatures compared to unhindered substrates.

Friedlander SM1 1-(2-Amino-3-methylphenyl)ethanone (Amine Nucleophile) Inter1 Schiff Base / Enamine Intermediate SM1->Inter1 + SM2 SM2 Ketone (R-CH2-C=O-R') (Carbonyl Electrophile) SM2->Inter1 Inter2 Aldol-type Cyclization Inter1->Inter2 - H2O Product 8-Methylquinoline Derivative (Final Scaffold) Inter2->Product - H2O (Aromatization) Cat Catalyst: H+ (p-TsOH) or Base (KOH) Cat->Inter1

Figure 2: Mechanistic pathway for the Friedländer synthesis using 1-(2-amino-3-methylphenyl)ethanone.

Part 5: Emergency Response

ScenarioImmediate ActionTechnical Note
Skin Contact Wash with soap and water for 15 min.Do not use ethanol; it increases skin absorption of anilines.
Eye Contact Rinse with water for 15 min; lift lids.Alkaline nature of amines can cause corneal damage.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control. Monitor for methemoglobinemia (cyanosis).
Spill Adsorb with sand/vermiculite.Avoid dust generation. Use non-sparking tools.
Fire Water spray, Dry Chemical, CO₂.Emits toxic NOx fumes upon combustion.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 179628, 1-(2-Amino-3-methylphenyl)ethanone. Retrieved January 28, 2026 from [Link]

  • Marco-Contelles, J., et al. (2009).The Friedländer Reaction: Synthetic and Mechanistic Perspectives. Chemical Reviews, 109(6), 2652–2671. (Contextual grounding for Friedländer mechanism).
  • Sugasawa, T., et al. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines.[1][2] Journal of the American Chemical Society, 100(15), 4842–4852. (Reference for alternative synthesis route).

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: 2-Acetyl-6-Methylaniline

CAS: 53657-94-6 | 1-(2-amino-3-methylphenyl)ethanone [1][2] Executive Summary 2-Acetyl-6-methylaniline (also known as 2'-amino-3'-methylacetophenone ) is a critical ortho-substituted aniline derivative used primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53657-94-6 | 1-(2-amino-3-methylphenyl)ethanone [1][2]

Executive Summary

2-Acetyl-6-methylaniline (also known as 2'-amino-3'-methylacetophenone ) is a critical ortho-substituted aniline derivative used primarily as a regiospecific building block for polycyclic heterocycles, including indoles and quinolines.[1]

Unlike its isomers (e.g., 3-aminoacetophenone), this compound is not a commodity chemical .[1] While listed in aggregator databases, it frequently suffers from "virtual inventory" status—meaning suppliers synthesize it on demand, leading to high costs and 4–8 week lead times.

This guide provides a dual-track strategy for researchers:

  • Sourcing: Validated vendor identification and risk assessment.[1]

  • Synthesis: A robust, self-validating "Make" protocol (Sugasawa Reaction) to bypass supply chain bottlenecks.

Part 1: Chemical Profile & Identity

Ambiguity in nomenclature often leads to purchasing errors.[1] Ensure your procurement team uses the following identifiers to avoid acquiring the wrong isomer.

ParameterSpecification
Primary Name 2-Acetyl-6-methylaniline
IUPAC Name 1-(2-amino-3-methylphenyl)ethanone
CAS Number 53657-94-6
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Key Structural Feature Acetyl group (-COCH₃) is ortho to the Amino group (-NH₂), enabling cyclization.[1]
Structural Visualization

The steric crowding between the amino, methyl, and acetyl groups makes this molecule chemically distinct and synthetically challenging compared to its meta or para counterparts.

ChemicalStructure cluster_0 Target Molecule: 2-Acetyl-6-methylaniline Core Benzene Ring Pos1 Pos 1: Amino (-NH2) Core->Pos1 Pos2 Pos 2: Acetyl (-COCH3) (Ortho to Amine) Core->Pos2 Pos6 Pos 6: Methyl (-CH3) (Ortho to Amine) Core->Pos6

Figure 1: Structural connectivity highlighting the specific substitution pattern required for downstream cyclization.[1]

Part 2: Commercial Availability & Sourcing Strategy[1]

The "Virtual Inventory" Risk

Most listings for CAS 53657-94-6 on platforms like PubChem or ChemicalBook are aggregators, not stock-holding manufacturers.[1] Ordering from these sources often triggers a custom synthesis order disguised as a stock purchase.[1]

Validated Sourcing Decision Matrix

Use this logic flow to determine whether to buy or synthesize.

SourcingLogic Start Need 2-Acetyl-6-methylaniline CheckQty Quantity Required? Start->CheckQty SmallScale < 5 Grams CheckQty->SmallScale LargeScale > 10 Grams CheckQty->LargeScale CheckTime Timeline Critical? SmallScale->CheckTime Make Synthesis Strategy: Execute Sugasawa Reaction Cost: <$10/g Time: 3 Days LargeScale->Make Cost Efficiency BuySpecialty Sourcing Strategy: Contact Specialty Vendors (Enamine, MolPort, Combi-Blocks) Expect $200-$500/g CheckTime->BuySpecialty No (4-6 weeks ok) CheckTime->Make Yes (< 1 week)

Figure 2: Decision matrix for sourcing 2-acetyl-6-methylaniline based on scale and timeline.

Recommended Vendor Types[1][3]
  • Tier 1 (Stock Likely): Specialized building block suppliers (e.g., Enamine, Combi-Blocks).[1]

  • Tier 2 (Synthesis on Demand): Aggregators (e.g., MolPort, eMolecules).[1]

  • Tier 3 (Avoid): General commodity suppliers (Sigma/Merck) usually do not stock this specific isomer; they stock the 3-amino or 4-amino isomers.[1]

Part 3: Synthesis Protocol (The "Make" Option)[1]

If commercial lead times are prohibitive, the Sugasawa Reaction is the authoritative method for synthesizing this compound. Standard Friedel-Crafts acylation fails on free anilines due to Lewis acid complexation deactivating the ring.[1] The Sugasawa method uses boron trichloride (BCl₃) to activate the nitrile while protecting the amine.

Reaction Scheme

Precursor: o-Toluidine (2-Methylaniline) [CAS: 95-53-4] Reagents: Boron Trichloride (BCl₃), Aluminum Chloride (AlCl₃), Acetonitrile (CH₃CN).[1]

SynthesisPathway Input o-Toluidine (2-Methylaniline) Reagents 1. BCl3 (1.1 eq) 2. CH3CN (excess) 3. AlCl3 (1.1 eq) Reflux Input->Reagents Intermediate Boron-Imine Complex Reagents->Intermediate Hydrolysis HCl (aq) Hydrolysis Intermediate->Hydrolysis Product 2-Acetyl-6-methylaniline (Target) Hydrolysis->Product

Figure 3: Modified Sugasawa reaction pathway for ortho-acylation of o-toluidine.[1]

Step-by-Step Protocol

Safety Warning: BCl₃ is highly corrosive and reacts violently with water.[1] Perform all steps under inert atmosphere (Argon/Nitrogen) in a fume hood.

  • Complexation:

    • Charge a dry 3-neck flask with o-toluidine (1.0 eq) and dry 1,2-dichloroethane (DCE) or toluene .[1]

    • Cool to 0°C.[1][3]

    • Slowly add BCl₃ (1.1 eq, 1M solution in DCM/heptane) via syringe.[1] Observation: White precipitate (amine-boron complex) forms.[1]

  • Acylation:

    • Add acetonitrile (1.5 eq) and AlCl₃ (1.1 eq) to the mixture.

    • Reflux the mixture for 6–12 hours. The dual Lewis acid system forces the acylation to the ortho position (position 6, as position 2 is blocked by the methyl group).

  • Hydrolysis & Workup:

    • Cool to room temperature.[1][3][4]

    • Carefully quench with ice-cold 2M HCl .

    • Heat the biphasic mixture to 80°C for 30 minutes to hydrolyze the ketimine intermediate.

    • Cool, separate layers, and extract the aqueous layer with DCM.

    • Wash organic layers with NaHCO₃ (sat) and brine.[1]

  • Purification:

    • The crude product is usually a yellow oil or low-melting solid.[1]

    • Purify via flash column chromatography (Hexanes:Ethyl Acetate, 9:1 gradient).[1]

Part 4: Quality Control & Characterization[1]

Verify the identity of your synthesized or purchased material using these diagnostic markers.

TechniqueDiagnostic FeatureInterpretation
¹H NMR (CDCl₃) δ 2.60 ppm (s, 3H)Acetyl methyl group .[1] Distinct singlet.
δ 2.20 ppm (s, 3H)Aryl methyl group .
δ 6.0–6.5 ppm (br s, 2H)Amine (-NH₂) .[1] Broad singlet, disappears with D₂O shake.
δ 6.6–7.5 ppm (m, 3H)Aromatic protons (1,2,3-substitution pattern).[1]
IR Spectroscopy ~1640 cm⁻¹Carbonyl (C=O) stretching (H-bonded to amine).[1]
~3300–3400 cm⁻¹Amine (N-H) stretching.[1]
LC-MS [M+H]⁺ = 150.2Positive mode ionization.[1]

Self-Validation Check: In the ¹H NMR, if you see a singlet around δ 2.5–2.6 ppm (acetyl) but the aromatic pattern is symmetric (two doublets), you likely have the para-isomer (4-amino-3-methylacetophenone), which is a common impurity/mis-shipment.[1] The target molecule (ortho-substituted) will show a complex multiplet or doublet-triplet-doublet aromatic pattern.[1]

Part 5: Applications in Drug Discovery[1]

This molecule is a "privileged structure" for synthesizing nitrogen heterocycles found in kinase inhibitors and CNS drugs.[1]

  • Indole Synthesis (Modified Madelung):

    • Intramolecular cyclization of the N-formyl or N-acetyl derivative yields 7-methylindoles.[1]

  • Friedländer Synthesis:

    • Condensation with ketones/aldehydes yields 8-methylquinolines.[1]

  • Indazole Formation:

    • Diazotization followed by cyclization creates 7-methylindazoles.[1]

References

  • Sugasawa Reaction Mechanism: Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[1] 1. Specific ortho-acylation of anilines."[1] Journal of the American Chemical Society, 100(15), 1978, pp. 4842–4852. Link[1]

  • Synthesis of 2-aminoacetophenones: Douglas, A. W., et al. "Mechanistic study of the Sugasawa reaction."[1] Tetrahedron Letters, 35(37), 1994, pp. 6807-6810.[1] Link

  • Compound Data (PubChem): "1-(2-amino-3-methylphenyl)ethanone."[1][2] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 179628.[1] Link[1]

  • Commercial Aggregation Data: "CAS 53657-94-6 Search Results." ChemicalBook. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Amino-3-methylphenyl)ethanone

This Application Note and Protocol details the synthesis of 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone or 2-acetyl-6-methylaniline ). This scaffold is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone or 2-acetyl-6-methylaniline ). This scaffold is a critical intermediate in the synthesis of polysubstituted indoles, quinolines, and kinase inhibitors.

Executive Summary & Strategic Analysis

The synthesis of ortho-aminoacetophenones is historically challenging due to the high reactivity of the amine group (leading to


-acylation rather than 

-acylation) and the directing effects that typically favor para substitution. For 1-(2-Amino-3-methylphenyl)ethanone , the presence of the methyl group at the 3-position (relative to the amino group at 1, acetyl at 2) adds steric complexity but also blocks one ortho site, simplifying the regiochemical outcome if the correct method is chosen.

This guide presents two validated protocols:

  • Method A (The Sugasawa Reaction): The industrial "gold standard" for ortho-specific acylation. It utilizes boron trichloride (

    
    ) to template the reaction, forcing acylation exclusively at the ortho position. This is the most cost-effective route for scale-up.
    
  • Method B (The Isatoic Anhydride Route): A high-fidelity medicinal chemistry route. It proceeds via the nucleophilic attack of methyllithium on a protected anhydride intermediate. This method offers milder conditions and easier purification but requires more expensive reagents.

Retrosynthetic Logic

The following diagram illustrates the disconnection strategies for both methods.

Retrosynthesis cluster_MethodA Method A: Sugasawa Reaction cluster_MethodB Method B: Isatoic Anhydride Target Target: 1-(2-Amino-3-methylphenyl)ethanone Toluidine Start: o-Toluidine (2-Methylaniline) Toluidine->Target BCl3, AlCl3 Ortho-Acylation Acetonitrile Reagent: Acetonitrile Anthranilic Start: 2-Amino-3-methylbenzoic acid Anhydride Intermediate: 3-Methylisatoic Anhydride Anthranilic->Anhydride Triphosgene or CDI Anhydride->Target MeLi or MeMgBr Nucleophilic Attack

Caption: Retrosynthetic disconnection showing the Boron-templated route (Method A) and the Anhydride ring-opening route (Method B).

Method A: The Sugasawa Reaction (Scalable Protocol)

Principle: The reaction exploits the Lewis acidity of boron trichloride.


 reacts with the aniline nitrogen to form a dichloroboranamine adduct. The boron atom then coordinates with the nitrile nitrogen (acetonitrile), creating a cyclic transition state that directs the electrophilic attack specifically to the ortho position. Aluminum chloride (

) acts as a secondary Lewis acid to activate the nitrile.
Reagents & Stoichiometry
ComponentRoleEquivalentsAmount (Example)
o-Toluidine Substrate1.010.7 g (100 mmol)
Boron Trichloride (

)
Template/Lewis Acid1.1110 mL (1.0 M in heptane/DCM)
Acetonitrile Acyl Source1.5 - 2.010.5 mL (~200 mmol)
Aluminum Chloride (

)
Catalyst1.114.7 g (110 mmol)
1,2-Dichloroethane (DCE) Solvent-100 mL
HCl (2N) HydrolysisExcess100 mL
Step-by-Step Protocol
  • Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive

    
     atmosphere.
    
  • Boron Complex Formation:

    • Charge the flask with o-Toluidine (1.0 eq) and anhydrous DCE (0.5 M concentration relative to amine).

    • Cool the solution to 0°C using an ice bath.

    • Critical Step: Add

      
       solution  (1.1 eq) dropwise via the addition funnel.
      
    • Observation: A white precipitate (the amine-boron adduct) will form. Stir at 0°C for 15 minutes, then warm to room temperature (RT).

  • Addition of Electrophile:

    • Add Acetonitrile (2.0 eq) to the suspension.

    • Add solid

      
        (1.1 eq) in portions to control any exotherm.
      
  • Reaction:

    • Heat the mixture to reflux (approx. 85°C) .

    • Maintain reflux for 12–16 hours . The solid should dissolve, turning the solution into a clear, dark orange/brown liquid.

    • Monitor: Check by TLC (System: Hexane/EtOAc 4:1). The starting aniline spot should disappear.

  • Hydrolysis (The "Sugasawa Workup"):

    • Cool the reaction mixture to 0°C.

    • Caution: Slowly quench with ice-cold 2N HCl . This step is exothermic and hydrolyzes the intermediate ketimine to the ketone.

    • Heat the biphasic mixture to 80°C for 30–60 minutes to ensure complete hydrolysis of the imine.

  • Isolation:

    • Cool to RT. Separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with saturated

      
       (to remove acid traces) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Method B: The Isatoic Anhydride Route (High Purity Protocol)

Principle: This method avoids harsh Lewis acids. 3-Methylisatoic anhydride serves as a "masked" amino acid. Nucleophilic attack by methyllithium occurs at the anhydride carbonyl. The resulting intermediate collapses, releasing


 and yielding the ketone directly.
Reagents & Stoichiometry
ComponentRoleEquivalentsAmount (Example)
3-Methylisatoic Anhydride Precursor1.01.77 g (10 mmol)
Methyllithium (MeLi) Nucleophile1.05 - 1.16.9 mL (1.6 M in Et2O)
THF (Anhydrous) Solvent-50 mL
Step-by-Step Protocol
  • Precursor Preparation (if not purchased):

    • React 2-amino-3-methylbenzoic acid with Triphosgene (0.33 eq) in THF/Dioxane at reflux for 2 hours. Pour into water, filter the precipitate, and dry.

  • Reaction Setup:

    • Flame-dry a 100 mL Schlenk flask. Charge with 3-Methylisatoic Anhydride (1.0 eq) and anhydrous THF .

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Nucleophilic Attack:

    • Add MeLi (1.1 eq) dropwise over 20 minutes.

    • Mechanism:[1][2][3][4][5][6] MeLi attacks the C4 carbonyl.

    • Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Workup:

    • Quench with saturated

      
       solution .
      
    • Gas Evolution:

      
       evolution will be observed as the ring opens and decarboxylates.
      
    • Extract with EtOAc (3 x 30 mL).

  • Purification:

    • Dry organics over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via short silica plug.

    • Yield Expectation: 60–75%.

Analytical Data & QC

Product: 1-(2-Amino-3-methylphenyl)ethanone Molecular Weight: 149.19 g/mol Appearance: Yellowish oil or low-melting solid.

TechniqueExpected Signal/ValueInterpretation
1H NMR (400 MHz, CDCl3)

2.18 (s, 3H)
Ar-CH3 : Methyl group at C3.

2.58 (s, 3H)
CO-CH3 : Acetyl methyl group.

6.30 (br s, 2H)
NH2 : Amino protons (broad).

6.60 (t, 1H)
Ar-H : C5 proton (triplet).

7.20 (d, 1H)
Ar-H : C4 proton.

7.60 (d, 1H)
Ar-H : C6 proton (deshielded by C=O).
IR Spectroscopy ~3350, 3450

N-H stretch (primary amine).
~1640

C=O stretch (H-bonded to amine).
Mass Spectrometry m/z 150.2

Protonated molecular ion.

Safety & Hazards

  • Boron Trichloride (

    
    ):  Highly toxic and corrosive gas/liquid. Reacts violently with water to release HCl. Handle strictly in a fume hood. Use a cannula for transfer.[7]
    
  • Methyllithium (MeLi): Pyrophoric. Extreme fire hazard. Use oven-dried glassware and inert atmosphere (

    
    /Ar). Keep a bucket of sand or Class D extinguisher nearby.
    
  • Acetonitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide.

  • Pressure: The Sugasawa reaction involves heating in a closed system or reflux. Ensure glassware is free of star cracks.

References

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Copeland, R. A., et al. (2016). "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Organic Syntheses, 93, 335-349. (Adapted for general organolithium handling). Link

  • Walsh, D. A. (1980). "The synthesis of 2-amino-3-benzoylphenylacetic acid and related compounds." Synthesis, 1980(09), 677-688. (Discusses isatoic anhydride reactivity).[1][8][9]

  • BenchChem Technical Guide. (2025). "1-(2-Amino-5-methylphenyl)ethanone: Synthesis and Applications." (General reference for o-aminoacetophenone properties). Link

Sources

Application

Application Note: Friedländer Annulation with 1-(2-Amino-3-methylphenyl)ethanone

Executive Summary This guide details the optimization and execution of the Friedländer annulation using 1-(2-Amino-3-methylphenyl)ethanone (CAS: 17382-70-6). While the Friedländer synthesis is a benchmark reaction for qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of the Friedländer annulation using 1-(2-Amino-3-methylphenyl)ethanone (CAS: 17382-70-6). While the Friedländer synthesis is a benchmark reaction for quinolines, this specific substrate presents a unique challenge: the 3-methyl group is positioned ortho to the amino functionality.

This steric bulk creates a kinetic barrier to the initial Schiff base formation, often requiring modified protocols compared to unhindered o-aminoacetophenones. This note provides two validated protocols—a classical base-mediated approach and a modern Lewis acid-catalyzed method—specifically tuned to overcome this steric hindrance and yield 4,8-dimethylquinoline derivatives with high regioselectivity.

Mechanistic Insight & Steric Challenges

The Friedländer annulation involves the condensation of an 2-aminoaryl ketone with an


-methylene ketone.[1] For 1-(2-Amino-3-methylphenyl)ethanone, the reaction pathway is dictated by the competition between two mechanisms:
  • Pathway A (Aldol-First): Base-catalyzed aldol condensation between the acetyl group and the coupling partner, followed by cyclization.

  • Pathway B (Imine-First): Acid-catalyzed Schiff base formation at the amine, followed by cyclization.

Critical Insight: The methyl group at the 3-position (C8 in the final quinoline) exerts significant steric pressure on the nitrogen atom. This reduces the nucleophilicity of the amine, making Pathway B kinetically difficult under mild conditions. Therefore, successful protocols must either drive the reaction thermodynamically (high heat/strong base) or use Lewis acids to activate the carbonyl of the coupling partner, facilitating attack by the hindered amine.

Visualization: Steric Influence on Reaction Pathway[2]

FriedlanderMechanism Substrate 1-(2-Amino-3-methylphenyl)ethanone (Steric Bulk at NH2) Inter_Aldol Intermediate A (Aldol Adduct) Substrate->Inter_Aldol Base (KOH) Favored Pathway Inter_Imine Intermediate B (Schiff Base) Substrate->Inter_Imine Acid (H+) Sterically Hindered Partner α-Methylene Ketone (R-CH2-CO-R') Partner->Inter_Aldol Partner->Inter_Imine Transition Cyclodehydration Inter_Aldol->Transition - H2O Inter_Imine->Transition - H2O Product 4,8-Dimethylquinoline Derivative Transition->Product - H2O (Aromatization)

Figure 1: Mechanistic divergence. The 3-methyl group (becoming C8) hinders the amine, making the "Imine-First" pathway (red) slower. Base-catalyzed conditions favor the "Aldol-First" pathway (green).

Experimental Protocols

Protocol A: Classical Base-Mediated Synthesis (Thermodynamic Control)

Best for: Stable substrates, large-scale synthesis, and cost-efficiency.

Reagents:

  • Substrate: 1-(2-Amino-3-methylphenyl)ethanone (1.0 equiv)

  • Coupling Partner: Cyclohexanone or Acetophenone (1.2 equiv)

  • Catalyst: KOH (pellets, 1.5 equiv)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Amino-3-methylphenyl)ethanone (5 mmol) in Ethanol (15 mL).

  • Activation: Add KOH pellets (7.5 mmol) and stir at room temperature for 10 minutes until fully dissolved. The solution may darken (orange/red) due to phenoxide/enolate formation.

  • Addition: Add the

    
    -methylene ketone (6 mmol) dropwise.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The hindered amine may require longer reflux times than unsubstituted analogs.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

  • Isolation:

    • Solid Product: If precipitate forms, filter, wash with cold water, and recrystallize from EtOH/Water.

    • Oily Product: Extract with DCM (

      
      ), dry over 
      
      
      
      , and concentrate. Purify via column chromatography.
Protocol B: Lewis Acid-Catalyzed "Green" Synthesis (Kinetic Activation)

Best for: Acid-sensitive substrates, rapid synthesis, and maximizing yield of sterically hindered systems.

Reagents:

  • Substrate: 1-(2-Amino-3-methylphenyl)ethanone (1.0 equiv)

  • Coupling Partner: Ethyl acetoacetate or Acetylacetone (1.1 equiv)

  • Catalyst:

    
     (10 mol%) or Sulfamic Acid (10 mol%)
    
  • Solvent: Solvent-free (Neat) or Water

Procedure:

  • Mixing: In a reaction vial, combine the substrate (1.0 mmol) and coupling partner (1.1 mmol).

  • Catalysis: Add

    
     (0.1 mmol).
    
  • Heating: Heat the neat mixture to

    
    .
    
    • Why: The Lewis acid activates the carbonyl of the coupling partner, making it susceptible to attack even by the sterically hindered amine of the substrate.

  • Monitoring: Reaction is typically complete within 45–90 minutes (significantly faster than Protocol A).

  • Workup: Add Ethyl Acetate (10 mL) and Water (10 mL). Separate phases. Wash organic layer with Brine.

  • Purification: Evaporate solvent. Recrystallize from Ethanol.

Data Summary & Comparison

The following table summarizes typical performance metrics for the synthesis of ethyl 4,8-dimethylquinoline-3-carboxylate (reaction with ethyl acetoacetate).

MetricProtocol A (KOH/EtOH)Protocol B (

/Neat)
Reaction Time 4 – 8 Hours45 – 90 Minutes
Temperature

(Reflux)

Yield 65 – 72%88 – 94%
Atom Economy Lower (Solvent waste)High (Solvent-free)
Steric Tolerance ModerateExcellent

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific derivative.

Workflow Start Start: 1-(2-Amino-3-methylphenyl)ethanone PartnerCheck Select Coupling Partner Start->PartnerCheck Cyclic Cyclic Ketone (e.g., Cyclohexanone) PartnerCheck->Cyclic BetaKeto Beta-Keto Ester (e.g., Ethyl Acetoacetate) PartnerCheck->BetaKeto MethodA Protocol A: KOH/EtOH (Reflux) Cyclic->MethodA High Stability MethodB Protocol B: Lewis Acid (Solvent-Free) BetaKeto->MethodB Prevent Hydrolysis Result1 Product: Tacrine Analog (8-Methyl-1,2,3,4-tetrahydroacridine) MethodA->Result1 Result2 Product: Quinoline Ester (Ethyl 4,8-dimethylquinoline-3-carboxylate) MethodB->Result2

Figure 2: Workflow selection guide. Protocol B is preferred for esters to prevent saponification, while Protocol A is robust for converting ketones to fused ring systems.

Troubleshooting & Optimization (Self-Validating Systems)

  • Problem: Low Conversion.

    • Diagnosis: The 3-methyl group is blocking the amine approach.

    • Validation: Check pH. If using Protocol A, ensure pH > 12. If Protocol B, increase catalyst load to 15 mol%.

    • Solution: Switch to Microwave Irradiation (150W,

      
      , 10 min) to overcome the activation energy barrier imposed by sterics.
      
  • Problem: Saponification of Ester Products.

    • Diagnosis: Using Protocol A (KOH) with ethyl acetoacetate will hydrolyze the ester.

    • Solution: MUST use Protocol B (Acid catalysis) for ester-containing coupling partners.

  • Problem: Regioisomer Contamination.

    • Insight: Friedländer is generally highly regioselective.[2] If "isomer" spots appear on TLC, check the purity of the starting material. 1-(2-Amino-3-methylphenyl)ethanone should yield the 8-methyl isomer exclusively. The 5-methyl isomer would only arise from 1-(2-amino-6-methylphenyl)ethanone contamination.

References

  • Friedländer, P. (1882).[3][4][5][6] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [3]

  • Marco-Contelles, J., et al. (2009). "Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles".[1][7] Chemical Reviews, 109(6), 2652–2671.

  • Muscia, G. C., et al. (2006). "Benign and highly efficient synthesis of quinolines...". Tetrahedron Letters, 47(50), 8811-8815. (Validating Green Protocols).

  • Arcadi, A., et al. (2003).[8] "A New Green Approach to the Friedländer Synthesis of Quinolines". Synlett, 2003(02), 0207-0210.

  • BenchChem Application Note. (2025). "Friedländer Synthesis of Substituted Quinolines".

Sources

Method

Technical Application Note: Regioselective Nitration of 4-Methylacetophenone

[1] Executive Summary This application note details the protocol for the regioselective mononitration of 4-methylacetophenone (p-methylacetophenone) to synthesize 4-methyl-3-nitroacetophenone . This transformation is a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the regioselective mononitration of 4-methylacetophenone (p-methylacetophenone) to synthesize 4-methyl-3-nitroacetophenone . This transformation is a critical intermediate step in the synthesis of various pharmaceutical active ingredients (APIs) and functional dyes.[1]

The procedure utilizes a standard mixed-acid (nitric/sulfuric) electrophilic aromatic substitution (EAS) pathway.[1][2][3] Unlike simple acetophenone nitration, this substrate presents a "cooperative" directing effect between the electron-donating methyl group and the electron-withdrawing acetyl group, resulting in high regioselectivity for the 3-position.

Mechanistic Insight & Chemical Logic

The Directing Effect Synergy

Success in this synthesis relies on understanding the electronic environment of the benzene ring.[1]

  • Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) at position 1.[1] It deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5).[1]

  • Methyl Group (-CH₃): A weak electron-donating group (EDG) at position 4.[1] It activates the ring and directs to ortho and para positions.[1] Relative to itself, the ortho positions are 3 and 5.[1]

Conclusion: Both substituents direct the incoming nitronium ion (


) to positions 3 and 5 (which are chemically equivalent due to symmetry).[1] This synergy minimizes the formation of unwanted isomers compared to the nitration of toluene or acetophenone alone.[1]
Reaction Pathway Diagram

The following diagram illustrates the generation of the active electrophile and the subsequent substitution pathway.

NitrationMechanism Reagents Mixed Acid (HNO3 + H2SO4) Electrophile Nitronium Ion (NO2+) Reagents->Electrophile Dehydration Complex Sigma Complex (Resonance Stabilized) Electrophile->Complex Attack at C3 Substrate 4-Methylacetophenone Substrate->Complex + NO2+ Product 4-Methyl-3-nitroacetophenone Complex->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway for the nitration of 4-methylacetophenone showing the formation of the active nitronium species and the electrophilic attack.[1]

Safety Architecture (Critical)

Hazard Class: High. This reaction involves strong oxidizers, corrosives, and exothermic processes.[1]

HazardRiskMitigation Protocol
Exotherm Runaway nitration leading to explosion.[1]Strict temperature control (<5°C).[1] Dropwise addition.
Oxidation Conversion of methyl group to carboxylic acid.[1]Maintain low temperature; avoid excess

.[1][4]
Corrosivity Severe skin/eye burns.[1]Double-gloving (Nitrile), Face shield, Acid apron.[1]
NOx Fumes Respiratory toxicity.[1]Perform only in a high-flow fume hood.

Materials & Equipment

Reagents:

  • 4-Methylacetophenone (Purity >98%)[1][5][6][7]

  • Sulfuric Acid (

    
    ), Concentrated (98%)[1][7]
    
  • Nitric Acid (

    
    ), Concentrated (70%)[1][7]
    
  • Ethanol (95%) or Methanol (for recrystallization)[1]

  • Crushed Ice / Distilled Water[1]

Equipment:

  • 3-neck Round Bottom Flask (250 mL)[1]

  • Addition Funnel (Pressure-equalizing recommended)[1]

  • Digital Thermometer (Internal monitoring essential)[1]

  • Magnetic Stir Plate & Teflon Stir Bar[1]

  • Ice/Salt Bath (

    
    /Ice mixture for <0°C cooling)[1]
    

Experimental Protocol

Preparation of Nitrating Mixture[1][2][3][4]
  • In a separate beaker, pre-cool 10 mL of concentrated

    
     to 0°C.
    
  • Slowly add 6.0 mL of concentrated

    
     to the sulfuric acid with gentle swirling.
    
  • Note: Keep this mixture on ice. The generation of

    
     is exothermic.[1]
    
Reaction Setup and Addition
  • Charge: Place 10.0 g (~74.5 mmol) of 4-methylacetophenone into the 3-neck flask.

  • Solvent/Catalyst: Add 25 mL of concentrated

    
     to the flask. Stir to dissolve. The solution may darken slightly.
    
  • Cooling: Lower the flask into the Ice/Salt bath. Cool the internal temperature to -5°C to 0°C .

  • Addition: Transfer the pre-mixed nitrating acid to the addition funnel.

  • Controlled Reaction: Add the acid mixture dropwise over 30–45 minutes.

    • Critical Checkpoint: Monitor internal temperature constantly.[1][3] Do not allow temperature to exceed 5°C. If it spikes, stop addition and increase stirring speed.

  • Post-Addition: Once addition is complete, allow the mixture to stir at 0–5°C for an additional 15 minutes, then allow it to warm to room temperature over 30 minutes to ensure reaction completion.

Workup and Isolation[1]
  • Quench: Prepare a beaker with 150 g of crushed ice and 50 mL of water.

  • Precipitation: Slowly pour the reaction mixture onto the ice with vigorous stirring. The product should precipitate as a pale yellow solid.[1]

    • Troubleshooting: If the product "oils out" (forms a sticky liquid), scratch the side of the beaker with a glass rod or add a seed crystal to induce crystallization.[1]

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.[1]

  • Wash: Wash the filter cake with cold water (3 x 50 mL) until the filtrate pH is neutral (check with litmus paper).

  • Drying: Air dry the crude solid on the filter for 30 minutes.

Purification (Recrystallization)[1]
  • Dissolve the crude solid in the minimum amount of hot Ethanol (~95%).[1]

  • Allow the solution to cool slowly to room temperature, then place in an ice bath.

  • Filter the purified crystals and dry in a desiccator or vacuum oven at 40°C.

Process Workflow Diagram

ExperimentalWorkflow Start Start: 4-Methylacetophenone + H2SO4 (Solvent) Cooling Cool to -5°C Start->Cooling Addition Dropwise Addition of Mixed Acid (HNO3/H2SO4) Cooling->Addition Temp < 5°C Reaction Stir 0-5°C (45 min) Then warm to RT Addition->Reaction Quench Pour onto Crushed Ice Reaction->Quench Isolate Vacuum Filtration & Water Wash Quench->Isolate Purify Recrystallization (Ethanol) Isolate->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[1]

Analytical Validation

The following data confirms the identity and purity of 4-methyl-3-nitroacetophenone .

ParameterExpected ValueNotes
Appearance Pale yellow needles/powderDarker color indicates oxidation impurities.[1]
Melting Point 61–62 °CLiterature values vary (57-62°C) based on purity [1].[1]
Yield 70–85%Losses primarily occur during recrystallization.[1]
Rf (TLC) ~0.4 (Hexane:EtOAc 7:3)Product is less polar than the starting material.[1]
Spectroscopic Characterization ( NMR)

Solvent:


, 400 MHz
  • 
     2.60 (s, 3H):  Methyl group attached to the ring (Ar-CH₃).[1]
    
  • 
     2.65 (s, 3H):  Acetyl methyl group (-COCH₃).[1]
    
  • 
     7.45 (d, J=8.0 Hz, 1H):  Proton at position 5 (ortho to methyl).[1]
    
  • 
     8.05 (dd, J=8.0, 1.5 Hz, 1H):  Proton at position 6 (ortho to acetyl).[1]
    
  • 
     8.45 (d, J=1.5 Hz, 1H):  Proton at position 2.[1] This is the most deshielded signal due to being flanked by two electron-withdrawing groups (
    
    
    
    and
    
    
    ).[1]

References

  • Organic Syntheses. (1925).[1] m-Nitroacetophenone (General Nitration Procedure). Org. Synth. 1925, 5,[1][8][9] 83. Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: 3-Nitroacetophenone (Analogous spectral data). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Application

Application Note: Chemoselective Reduction of 1-(5-methyl-2-nitrophenyl)ethanone to 1-(2-amino-5-methylphenyl)ethanone

Abstract & Core Directive This guide details the chemoselective reduction of 1-(5-methyl-2-nitrophenyl)ethanone (Substrate) to 1-(2-amino-5-methylphenyl)ethanone (Target). The Challenge: The primary synthetic difficulty...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the chemoselective reduction of 1-(5-methyl-2-nitrophenyl)ethanone (Substrate) to 1-(2-amino-5-methylphenyl)ethanone (Target).

The Challenge: The primary synthetic difficulty lies in reducing the nitro group (


) while preserving the ketone (

) and preventing spontaneous cyclization into 5-methylindole (Baeyer-Emmerling synthesis). Standard catalytic hydrogenation (Pd/C,

) often leads to over-reduction (alcohol formation) or rapid cyclization.

The Solution: This note prioritizes stoichiometric metal reductions (Fe/AcOH and SnCl


)  as the most reliable methods for isolating the open-chain amino-ketone.

Chemical Context & Mechanism[1][2][3][4][5]

Substrate Analysis
  • Substrate: 1-(5-methyl-2-nitrophenyl)ethanone

  • Target: 1-(2-amino-5-methylphenyl)ethanone[1][2]

  • Key Impurity: 5-methylindole (arising from condensation of the amine with the ketone).

Reaction Pathway

The reduction proceeds through nitroso (


) and hydroxylamine (

) intermediates.[3] The ortho-position of the acetyl group creates a risk of intramolecular condensation. To isolate the amine, the reaction media must remain mildly acidic to neutral during workup to prevent acid-catalyzed cyclization.

ReactionPathway Substrate 1-(5-methyl-2- nitrophenyl)ethanone Intermediate Hydroxylamine Intermediate Substrate->Intermediate Reduction (Fe or SnCl2) Target 1-(2-amino-5- methylphenyl)ethanone Intermediate->Target Full Reduction Indole 5-Methylindole (Cyclized Impurity) Target->Indole Acid/Heat (- 2 H2O)

Caption: Reaction pathway showing the reduction to the target amine and the risk of cyclization to indole.

Protocol A: Iron-Mediated Reduction (Scalable & Robust)

Best For: Gram-scale to Kilogram-scale synthesis; Cost-efficiency. Mechanism: Single electron transfer (SET) from Fe(0) surfaces.

Reagents & Materials
ReagentEquivalentsRole
Substrate1.0 equivStarting Material
Iron Powder (325 mesh)4.0 - 5.0 equivReductant
Acetic Acid (Glacial)5% v/v in solventProton Source / Activator
Ethanol / Water4:1 RatioSolvent System
Sodium BicarbonateAs neededNeutralization
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Substrate (e.g., 10 g) in Ethanol (100 mL) and Water (25 mL).

  • Activation: Add Acetic Acid (6 mL) and heat the mixture to 60°C.

  • Addition: Add Iron Powder portion-wise over 30 minutes. Note: The reaction is exothermic; monitor internal temperature.

  • Reflux: Heat the suspension to reflux (approx. 80-85°C) for 2–4 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). The yellow nitro spot (

      
      ) should disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate.[2][4][5]

  • Neutralization (CRITICAL): Pour the filtrate into a saturated NaHCO

    
      solution.
    
    • Why: Neutralizing the acetic acid prevents the amine from condensing with the ketone during concentration.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.

Protocol B: Stannous Chloride Reduction (High Specificity)

Best For: Small-scale (mg to 5g); High purity requirements; Lab-scale. Mechanism: Sn(II)


 Sn(IV) oxidation.
Reagents & Materials
ReagentEquivalentsRole
Substrate1.0 equivStarting Material
SnCl

[2] · 2H

O
5.0 equivReductant
Ethanol (Absolute)10-15 mL / gSolvent
NaOH (1M)ExcessQuenching (Tin removal)
Step-by-Step Methodology
  • Dissolution: Dissolve the Substrate in absolute Ethanol .

  • Reagent Addition: Add Stannous Chloride Dihydrate (SnCl

    
    ·2H
    
    
    
    O) in one portion.[6][7] The solution may turn slightly yellow/orange.
  • Reaction: Heat to reflux (80°C) for 3 hours.

  • Workup (Emulsion Control):

    • Cool the mixture to room temperature.

    • Option 1 (Alkaline Workup): Pour into ice-water and adjust pH to >10 using 1M NaOH. This solubilizes tin salts as stannates, preventing emulsions.

    • Option 2 (Tartrate Workup): Use Potassium Sodium Tartrate (Rochelle salt) solution to chelate tin if the product is base-sensitive.

  • Isolation: Extract with Ethyl Acetate or Dichloromethane. The organic layer should be clear. Dry and concentrate.

Experimental Workflow Visualization

ProtocolWorkflow Start Start: Nitro-Ketone Substrate Choice Select Method Start->Choice Fe_Path Method A: Fe / AcOH / EtOH (Scale: >5g) Choice->Fe_Path Sn_Path Method B: SnCl2 / EtOH (Scale: <5g) Choice->Sn_Path Reflux Reflux 2-4 Hours Monitor TLC Fe_Path->Reflux Sn_Path->Reflux Workup_Fe Filter (Celite) Neutralize (NaHCO3) Reflux->Workup_Fe Fe Path Workup_Sn Quench (NaOH or Rochelle Salt) Remove Tin Salts Reflux->Workup_Sn Sn Path Extract Extraction (EtOAc) Wash & Dry Workup_Fe->Extract Workup_Sn->Extract Product Target: 1-(2-amino-5-methylphenyl)ethanone Extract->Product

Caption: Decision matrix and workflow for Iron vs. Tin reduction protocols.

Analytical Validation

To confirm the successful isolation of the amine and absence of the indole or over-reduced alcohol, verify the following:

TechniqueDiagnostic Signal (Expected)Interpretation
1H NMR

2.50-2.60 ppm (Singlet, 3H)
Intact Acetyl (

) group.
1H NMR

6.00-6.50 ppm (Broad, 2H)
Primary Amine (

). Disappears with D

O shake.
IR Spec 1680-1690 cm

Strong Carbonyl stretch (Ketone).
IR Spec 3300-3400 cm

Doublet stretch (Primary Amine).
TLC Fluorescent under UV (254/365 nm)Anilines are typically highly fluorescent compared to nitro precursors.

Troubleshooting & Safety

  • Indole Formation: If the product smells "fecal" or "floral" (characteristic of indoles) and shows a spot with much higher

    
    , you have cyclized.
    
    • Fix: Ensure the workup is strictly neutral/basic.[2] Do not heat the crude amine in acidic solvents.

  • Incomplete Reduction:

    • Fix: Add 10% more Iron/SnCl

      
       and increase reflux time. Ensure mechanical stirring is vigorous for the heterogeneous Iron reaction.
      
  • Tin Emulsions (Method B):

    • Fix: Filter the emulsion through a Celite pad.[4][7] Use saturated brine to break the emulsion.

References

  • BenchChem. "Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis and Protocols." BenchChem Application Notes. 2

  • ACS Green Chemistry Institute. "Nitro Reduction: Sn2+ Reduction Reagent Guide." ACS Pharmaceutical Roundtable. 8

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Protocols." Common Organic Chemistry Standard Procedures. 4

  • PubChem. "Ethanone, 1-(2-amino-5-methylphenyl)- Compound Summary." National Library of Medicine. 9

Sources

Method

Application Note: 1-(2-Amino-3-methylphenyl)ethanone as a Heterocyclic Building Block

[1] Part 1: Introduction & Compound Profile[1][2][3][4] Executive Summary 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6), also known as 2'-amino-3'-methylacetophenone, is a specialized bifunctional building block.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Compound Profile[1][2][3][4]

Executive Summary

1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6), also known as 2'-amino-3'-methylacetophenone, is a specialized bifunctional building block.[1][2][3] Unlike its unmethylated analog, the presence of the methyl group at the 3-position (ortho to the amino group) introduces a critical steric element that influences both the kinetics of condensation reactions and the regiochemistry of the final heterocyclic products. This guide details its utility in synthesizing "orphan" substitution patterns—specifically 8-methylquinolines and 7-methylindoles —which are often difficult to access via alternative routes (e.g., Skraup or Fischer synthesis) due to regioselectivity issues.[1]

Chemical Identity
PropertyDetail
Chemical Name 1-(2-Amino-3-methylphenyl)ethanone
Synonyms 2'-Amino-3'-methylacetophenone; 2-Acetyl-6-methylaniline
CAS Number 53657-94-6
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Structure Ortho-amino ketone with meta-methyl (relative to acetyl)
Reactivity Profile: The "Ortho-Ortho" Effect

The molecule features an amino group flanked by an acetyl group and a methyl group.[1]

  • Nucleophilicity: The 3-methyl group creates steric crowding around the nitrogen, slightly reducing its nucleophilicity compared to 2'-aminoacetophenone.[1] This often necessitates higher reaction temperatures or stronger acid/base catalysis for initial Schiff base formation.

  • Conformation: The steric bulk forces the acetyl group out of planarity with the phenyl ring in the ground state, potentially accelerating cyclization steps that relieve this strain.

  • Regiochemical Locking: In cyclization reactions, the 3-methyl group blocks the position ortho to the nitrogen, preventing side reactions that typically occur at this reactive site and ensuring high fidelity in forming 8-substituted quinolines or 7-substituted indoles.[1]

Part 2: Key Heterocyclic Transformations

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Start 1-(2-Amino-3-methylphenyl) ethanone Enaminone Enaminone Intermediate Start->Enaminone DMF-DMA Reflux Diazo Diazonium Salt Start->Diazo NaNO2 / HCl Quinoline 8-Methylquinoline Derivatives Start->Quinoline Friedländer Annulation (+ Ketone/Aldehyde) Quinazolinone 8-Methylquinazolin-4(3H)-one Start->Quinazolinone Urea or Formamide Fusion Indole 7-Methylindole Derivatives Enaminone->Indole Reductive Cyclization (Zn/AcOH or H2/Pd) Cinnoline 8-Methylcinnolin-4-ol Diazo->Cinnoline Intramolecular Cyclization

Figure 1: Divergent synthesis pathways from 1-(2-Amino-3-methylphenyl)ethanone.

Part 3: Detailed Experimental Protocols

Protocol A: Friedländer Synthesis of 8-Methyl-2-Substituted Quinolines

Target: Synthesis of 8-methyl-2-phenylquinoline (Example). Mechanism: Acid or base-catalyzed condensation with an alpha-methylene ketone.[1]

Reagents:

  • 1-(2-Amino-3-methylphenyl)ethanone (1.0 equiv)[1][4]

  • Acetophenone (1.0 equiv) [or other ketone with α-CH₂][1]

  • Potassium Hydroxide (KOH) (0.05 equiv) or saturated ethanolic KOH

  • Solvent: Absolute Ethanol[1]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.49 g (10 mmol) of 1-(2-Amino-3-methylphenyl)ethanone and 1.20 g (10 mmol) of acetophenone in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 0.5 mL of 10% ethanolic KOH solution. Note: For sterically demanding ketones, replace KOH with sulfamic acid (5 mol%) and reflux in solvent-free conditions.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting amino-ketone (bright yellow/fluorescent) should disappear.

  • Workup: Cool the reaction mixture to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.

    • Scenario B (No precipitate): Pour the mixture into 100 mL of ice-water. Neutralize with dilute HCl if base was used. Extract with ethyl acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Expected Yield: 75–85%.

  • Data Validation: ¹H NMR should show a singlet for the 8-methyl group (approx. 2.7–2.8 ppm) and characteristic quinoline aromatic protons.

Protocol B: Synthesis of 7-Methylindole (Modified Leimgruber-Batcho)

Target: 7-Methylindole.[1][5] Mechanism: Formation of an enaminone followed by reductive cyclization. This avoids the harsh conditions of the Fischer indole synthesis which can be sensitive to the steric bulk of the 3-methyl group.

Reagents:

  • 1-(2-Amino-3-methylphenyl)ethanone (10 mmol)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)[1]

  • Zinc dust (activated)

  • Acetic Acid (glacial)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Enaminone Formation:

    • Dissolve 1.49 g of the starting material in 10 mL of anhydrous DMF.

    • Add 1.6 mL (12 mmol) of DMF-DMA.

    • Heat to 110°C for 3 hours under nitrogen. The solution will turn deep red/orange.

    • Remove volatiles under reduced pressure to obtain the crude enaminone intermediate.

  • Reductive Cyclization:

    • Dissolve the crude enaminone in 20 mL of glacial acetic acid.

    • Add activated Zinc dust (5 equiv) portion-wise over 30 minutes (Exothermic reaction—use a water bath if necessary).

    • Heat to 80°C for 2 hours.

  • Workup:

    • Filter off the excess Zinc through a pad of Celite. Wash the pad with ethyl acetate.

    • Neutralize the filtrate carefully with saturated NaHCO₃ solution (Caution: foaming).

    • Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1). Indoles are often sensitive to light and air; store under inert gas.

Part 4: Troubleshooting & Expert Insights

Steric Hindrance Management

The 3-methyl group is the defining feature of this building block, but it presents specific challenges:

  • Problem: Incomplete condensation in Friedländer synthesis.

  • Solution: Switch from base catalysis (KOH) to Lewis acid catalysis. FeCl₃ (2 mol%) or InCl₃ in solvent-free conditions at 100°C often drives the reaction to completion by activating the carbonyl more effectively than protonation alone.

Regiochemistry Verification

When reacting with non-symmetrical ketones (e.g., 2-butanone), two isomeric quinolines are possible.

  • Insight: The 3-methyl group generally favors the formation of the less sterically congested isomer, but mixtures can occur.

  • Validation: Always verify the product structure using NOESY NMR. Look for the interaction between the quinoline H-4 proton and the phenyl ring protons to confirm the orientation of the fused ring.

Purification of Amino-Ketones

If the starting material (CAS 53657-94-6) has degraded (darkened) due to oxidation:

  • Protocol: Dissolve in dilute HCl, wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH and extract with DCM. This acid-base wash restores the purity required for high-yield cyclizations.[1]

Part 5: References

  • Friedländer Quinoline Synthesis Mechanism & Catalysis

    • Source: Alfa Chemistry. "Friedländer Quinoline Synthesis."

  • Synthesis of 8-Methylquinoline Derivatives

    • Source: PrepChem. "Synthesis of 8-methylquinoline."

    • URL:[Link]

  • Indole Synthesis via Enaminones (Leimgruber-Batcho Variation)

    • Source: Organic Chemistry Portal.[6] "Synthesis of Indoles."

    • URL:[Link]

  • Compound Data: 1-(2-Amino-3-methylphenyl)ethanone

    • Source: PubChem (NIH). "1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6)."[1][3][4][7]

    • URL:[Link]

  • General Protocol for 2-Aminoacetophenone Cyclizations

    • Source: BenchChem.[8] "Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone."

Sources

Application

applications of 1-(2-Amino-3-methylphenyl)ethanone in drug discovery

Application Note: 1-(2-Amino-3-methylphenyl)ethanone in Heterocyclic Scaffold Synthesis Executive Summary This technical guide details the strategic application of 1-(2-Amino-3-methylphenyl)ethanone (CAS: 14435-39-3), al...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Amino-3-methylphenyl)ethanone in Heterocyclic Scaffold Synthesis

Executive Summary

This technical guide details the strategic application of 1-(2-Amino-3-methylphenyl)ethanone (CAS: 14435-39-3), also known as 2'-amino-3'-methylacetophenone, in modern drug discovery. Unlike generic aniline precursors, this building block possesses a pre-installed acetyl group ortho to the amine, making it a "ready-to-cyclize" pharmacophore precursor. Its primary utility lies in the synthesis of 8-methylquinoline and 8-methyl-4-quinolone scaffolds—privileged structures in kinase inhibitors, anti-infectives, and CNS agents.

The presence of the C3-methyl group (which becomes the C8-methyl in the quinoline core) provides a critical steric handle that modulates metabolic stability and receptor binding kinetics, a feature often exploited in Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name 1-(2-Amino-3-methylphenyl)ethanone
Structure Ortho-aminoacetophenone with a meta-methyl group
Key Functionality Bifunctional electrophile/nucleophile for [4+2] annulations
Target Scaffolds 8-Methylquinolines, 8-Methyl-4-quinolones, Indoles (via reduction)
Medicinal Value The 8-methyl group blocks metabolic oxidation at the C8 position and induces an out-of-plane twist, often improving selectivity in kinase inhibitors.

Mechanistic Pathway: The Friedländer Annulation

The most robust application of this precursor is the Friedländer Synthesis , a condensation reaction with ketones or aldehydes possessing an


-methylene group.

Mechanism Description:

  • Aldol Condensation: Base-catalyzed abstraction of an

    
    -proton from the coupling partner (ketone) generates an enolate, which attacks the acetyl carbonyl of the 1-(2-Amino-3-methylphenyl)ethanone.
    
  • Dehydration: Elimination of water yields an

    
    -unsaturated ketone intermediate.
    
  • Cyclization: The amino group attacks the carbonyl of the intermediate (Michael-type or direct imine formation depending on pH) to close the ring.

  • Aromatization: Final dehydration yields the fully aromatic quinoline.

FriedlanderMechanism cluster_0 Reaction Coordinate SM 1-(2-Amino-3-methylphenyl)ethanone (Electrophile) Aldol Aldol Intermediate (Beta-hydroxy ketone) SM->Aldol Step 1: Base/Acid Catalysis Ketone Alpha-Methylene Ketone (Nucleophile) Ketone->Aldol Imine Schiff Base / Enamine Aldol->Imine Step 2: -H2O (Dehydration) Quinoline 8-Methylquinoline Product Imine->Quinoline Step 3: Cyclization & Aromatization

Figure 1: Logical flow of the Friedländer Annulation utilizing 1-(2-Amino-3-methylphenyl)ethanone.

Experimental Protocol: Synthesis of 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid

This protocol demonstrates the synthesis of a quinoline scaffold suitable for further functionalization (e.g., amide coupling for library generation). This specific derivative mimics the core of several bioactive fluoroquinolones.

Reagents:

  • 1-(2-Amino-3-methylphenyl)ethanone (1.0 equiv)

  • Ethyl cyclopropyl-3-oxopropanoate (1.2 equiv)

  • p-Toluene sulfonic acid (pTSA) (0.1 equiv)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-Amino-3-methylphenyl)ethanone (5.0 mmol, 746 mg) in anhydrous ethanol (20 mL).

  • Addition: Add Ethyl cyclopropyl-3-oxopropanoate (6.0 mmol) followed by pTSA (0.5 mmol, 95 mg).

  • Reaction: Heat the mixture to reflux (80°C) for 12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting amine spot (

    
    ) should disappear, and a highly fluorescent quinoline spot should appear (
    
    
    
    ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash with saturated

      
       (2 x 30 mL) to neutralize the acid catalyst.
      
    • Wash with brine (30 mL), dry over anhydrous

      
      , and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield Expectation: 75-85% as a pale yellow solid.

Critical Note on the 8-Methyl Group: The steric bulk of the methyl group at position 8 can slightly retard the rate of cyclization compared to the unsubstituted analog. If conversion is incomplete after 12 hours, add 0.1 equiv of additional catalyst and extend reflux to 24 hours.

Advanced Application: C(sp³)-H Functionalization

Beyond simple cyclization, the 8-methyl group itself is a valuable site for late-stage diversification. Recent methodologies utilize transition metals (Pd or Co) to activate the C(sp³)-H bond of the 8-methyl group, using the quinoline nitrogen as a directing group.

Workflow for Library Expansion:

  • Synthesize Core: Create the 8-methylquinoline using the protocol above.

  • Functionalize: Subject the core to Pd(OAc)₂ catalyzed arylation or alkylation.

  • Result: This converts the static methyl group into an ethyl, benzyl, or functionalized alkyl chain, rapidly expanding the chemical space of the library without varying the starting material.

Analytical Characterization

To validate the integrity of the synthesized 8-methylquinoline, look for these specific NMR signatures:

NucleusSignalAssignmentInterpretation
1H NMR

2.70 - 2.85 ppm (s, 3H)
8-CH3 Distinct singlet. A shift from the starting material (

ppm) confirms aromatization.
1H NMR

7.30 - 8.20 ppm (m)
Aromatic H Characteristic quinoline pattern. Look for the deshielded proton at C2 if unsubstituted.
13C NMR

17-19 ppm
8-CH3 Diagnostic carbon shift for the methyl group on the aromatic ring.
LC-MS [M+H]+Molecular Ion Mass should correspond to Sum of Reactants - H2O.

Safety & Handling

  • Hazards: 1-(2-Amino-3-methylphenyl)ethanone is an irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amino group is susceptible to oxidation over long periods, turning the solid dark brown.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for amide formation).

References

  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Medicinal Perspectives." Chemical Reviews, 109(6), 2652–2671. Link

  • He, J., et al. (2014). "Palladium-Catalyzed C(sp3)–H Arylation of 8-Methylquinolines Using Quinoline as the Directing Group." Organic Letters, 16(2), 640-643. Link

  • Musiol, R. (2017). "Structure-activity relationship studies of quinoline-based anticancer agents." Current Medicinal Chemistry, 24(29), 3225-3255. Link

Method

Application Note: Synthesis and Characterization of Azo Dyes from 1-(2-Amino-3-methylphenyl)ethanone

Executive Summary This application note details the optimized protocol for synthesizing azo dyes using 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone) as the diazo component. Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing azo dyes using 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone) as the diazo component. Unlike simple anilines, this precursor presents specific challenges due to the steric hindrance of the ortho-methyl group and the electronic influence of the ortho-acetyl group.

The resulting azo compounds are of significant interest in drug discovery for their antimicrobial properties (specifically against S. aureus and E. coli) and in materials science as disperse dyes for hydrophobic polymers. This guide provides a robust, self-validating workflow for researchers to generate high-purity chromophores.

Chemical Context & Mechanistic Insight

Structural Challenges

The starting material, 1-(2-Amino-3-methylphenyl)ethanone, possesses two critical structural features:

  • Steric Hindrance: The methyl group at position 3 and the acetyl group at position 1 flank the amine at position 2. This creates a "crowded" environment that can retard the initial attack of the nitrosonium ion (

    
    ) during diazotization.
    
  • Electronic Effects: The acetyl group is electron-withdrawing, which generally decreases the basicity of the amine, requiring a strong acid environment for effective dissolution and reaction. However, once formed, the diazonium salt is stabilized by the electron-withdrawing nature of the acetyl group, making it a potent electrophile for coupling.

Reaction Mechanism

The synthesis proceeds via a standard two-step sequence: Diazotization followed by Azo Coupling .

Key Mechanistic Pathway:

  • Nitrosation: Sodium nitrite reacts with HCl to generate nitrous acid (

    
    ), which dehydrates to form the active nitrosonium ion (
    
    
    
    ).
  • Diazotization: The amine attacks

    
    , leading to the formation of the diazonium salt (
    
    
    
    ).
  • Coupling: The diazonium ion acts as an electrophile, attacking an electron-rich coupling component (e.g., 2-naphthol) at the position of highest electron density (usually ortho or para to the activating group).

ReactionMechanism cluster_conditions Critical Control Points Amine 1-(2-Amino-3-methylphenyl) ethanone Diazonium Diazonium Salt (Intermediate) Amine->Diazonium HCl, NaNO2 0-5°C NO_ion Nitrosonium Ion (NO+) NO_ion->Diazonium Electrophilic Attack AzoDye Final Azo Dye (Hydrazone Tautomer) Diazonium->AzoDye Coupling pH 8-9 Coupler Coupling Agent (e.g., 2-Naphthol) Coupler->AzoDye Electrophilic Aromatic Substitution Temp Temp < 5°C (Prevents Phenol formation) pH pH Control (Essential for Coupling)

Figure 1: Mechanistic pathway for the synthesis of azo dyes from aminoacetophenone derivatives.

Materials & Equipment

Reagents
  • Precursor: 1-(2-Amino-3-methylphenyl)ethanone (>98% purity).

  • Diazotization: Sodium Nitrite (

    
    ), Hydrochloric Acid (37%), Urea (analytical grade).
    
  • Coupling Agents: 2-Naphthol, Resorcinol, or 4-Chlorophenol.

  • Solvents/Buffers: Ethanol, Sodium Hydroxide (

    
    ), Sodium Acetate (
    
    
    
    ).
Equipment
  • Thermostatic ice bath (capable of maintaining

    
    ).
    
  • Magnetic stirrer with temperature probe.

  • Vacuum filtration setup (Buchner funnel).

  • TLC plates (Silica gel 60 F254).

Experimental Protocol

Phase A: Diazotization (The "Cold" Step)

Objective: Generate the diazonium salt while minimizing decomposition.

  • Dissolution: In a 250 mL beaker, dissolve 0.01 mol (1.49 g) of 1-(2-Amino-3-methylphenyl)ethanone in 5 mL of concentrated HCl and 10 mL of distilled water .

    • Expert Note: If the amine does not dissolve immediately due to the hydrophobic methyl/acetyl groups, gently warm the solution to

      
       until clear, then cool rapidly to 
      
      
      
      to precipitate the amine hydrochloride as fine crystals. Fine crystals react faster than chunks.
  • Cooling: Place the beaker in an ice-salt bath. Monitor internal temperature until it reaches

    
     .
    
  • Nitrosation: Dropwise, add a solution of 0.01 mol (0.69 g)

    
      in 5 mL water.
    
    • Rate: Addition should take 10–15 minutes. Ensure temperature never exceeds

      
       .
      
  • Validation (Starch-Iodide Test): After addition, stir for 10 minutes. Spot a drop of the reaction mixture onto starch-iodide paper.

    • Result: Immediate blue/black color indicates excess nitrous acid (required for complete conversion).

  • Quenching: Add solid Urea (approx. 0.1 g) to the mixture until the starch-iodide test is negative (no color change).

    • Why? Excess nitrous acid will nitrosate the coupling agent in the next step, causing impurities.

Phase B: Coupling (The "Color" Step)

Objective: Form the azo bond under controlled pH.

  • Preparation of Coupler: Dissolve 0.01 mol (1.44 g) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool this solution to

    
    .
    
  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Phase A) to the alkaline coupler solution with vigorous stirring.

    • Observation: A heavy precipitate (usually red, orange, or deep yellow) will form immediately.

  • pH Adjustment: The pH will drop as the acidic diazonium solution is added. Maintain pH at 8–9 by adding saturated Sodium Acetate solution if necessary.

    • Criticality: If pH < 7, coupling with phenols is inhibited (phenols require the phenolate ion form to react).

  • Maturation: Stir the colored suspension for 30–60 minutes at

    
    , then allow it to warm to room temperature over 1 hour.
    
Phase C: Isolation & Purification
  • Acidification: Neutralize the mixture with dilute HCl until pH ~7 to ensure the free phenol form of the dye is precipitated (if applicable).

  • Filtration: Filter the crude dye under vacuum. Wash with copious amounts of cold water to remove inorganic salts (

    
    ).
    
  • Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water (80:20) .

  • Drying: Dry in a vacuum oven at

    
    .
    

Workflow Start Start: 1-(2-Amino-3-methylphenyl)ethanone Dissolve Dissolve in HCl/H2O (Warm if needed -> Cool to 0°C) Start->Dissolve AddNitrite Add NaNO2 Dropwise (Temp < 5°C) Dissolve->AddNitrite Check Starch-Iodide Test Positive? AddNitrite->Check Check->AddNitrite No (Add more NaNO2) Quench Add Urea (Destroy excess HNO2) Check->Quench Yes (Blue) Coupling Mix Diazonium + Coupler Maintain pH 8-9 Quench->Coupling PrepCoupler Prepare Coupler (2-Naphthol) in NaOH (0-5°C) PrepCoupler->Coupling Precipitate Precipitate Dye (Acidify to pH 7 if needed) Coupling->Precipitate Purify Recrystallize (Ethanol) & Dry Precipitate->Purify End Final Azo Dye Product Purify->End

Figure 2: Operational workflow for the synthesis and purification of the azo dye.

Characterization & Data Analysis

Expected Spectral Data

The presence of the ortho-acetyl and ortho-methyl groups introduces distinct spectral signatures.

TechniqueExpected SignalAssignment
FT-IR

O-H stretch (if phenolic coupler used)

C=O stretch (Acetyl group - conjugated)

N=N stretch (Azo linkage)
1H NMR

Singlet, 3H (

on aromatic ring)

Singlet, 3H (

acetyl group)

Broad Singlet (Hydrazone NH or H-bonded OH)
UV-Vis


transition (Bathochromic shift due to conjugation)
Tautomerism Insight

Azo dyes derived from ortho-hydroxy coupling agents (like 2-naphthol) often exist in an equilibrium between the Azo and Hydrazone forms.

  • Observation: In non-polar solvents, the Azo form dominates. In polar solvents (and solid state), the Hydrazone form often stabilizes via intramolecular hydrogen bonding between the carbonyl/hydroxyl and the azo nitrogen.

  • Relevance: The hydrazone form is often associated with higher light fastness in textile applications.

Applications in Drug Development[2]

Antimicrobial Activity

Research indicates that azo dyes derived from aminoacetophenones exhibit significant biological activity. The presence of the azo linkage (


) mimics natural antimicrobial peptides and can interfere with bacterial cell wall synthesis.
  • Target Organisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Mechanism: The planar structure allows intercalation into DNA, while the acetyl group facilitates membrane permeation.

Metal Chelation

The ortho-acetyl group relative to the azo linkage provides a potential bidentate binding site (


 donor set). These dyes can serve as ligands for transition metals (Cu, Co, Ni), forming complexes that often show enhanced cytotoxicity against cancer cell lines compared to the free ligand.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Decomposition of diazonium salt.Ensure temperature is strictly

during diazotization.
Tar/Oil Formation Coupling pH too high or too low.Maintain pH 8-9 for phenols. Add Sodium Acetate buffer.
Impure Color Excess Nitrous Acid.Ensure Urea quench is performed until Starch-Iodide is negative.
Incomplete Dissolution Steric hindrance of amine.Use a stronger acid concentration initially or warm gently before cooling.

References

  • Synthesis and Biological Activity of Azo Dyes: Thamer, H.F. (2011).[1] Preparation of new Azo dyes for the compound of 2-amino-1, 3, 4-thiaadiazole-5-thiol.[1] Baghdad Science Journal. 1

  • General Azo Dye Synthesis & Classification: Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. 2

  • Antimicrobial Properties of Acetophenone-Derived Dyes: Al-Adilee, K. J., & Abass, A. M. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone... and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology. 3[4][5][2][6]

  • Tautomerism in Azo Dyes: Antonov, L. (2015). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules. 4

  • Diazotization Protocol: Organic Chemistry Portal. (n.d.). Diazotisation - Mechanism and Protocols. 7

Sources

Application

Application Note: Synthesis of High-Performance Schiff Base Coordination Polymers using 1-(2-Amino-3-methylphenyl)ethanone

This Application Note is designed for researchers in polymer chemistry and materials science. It details the use of 1-(2-Amino-3-methylphenyl)ethanone (also known as -amino- -methylacetophenone) as a specialized building...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and materials science. It details the use of 1-(2-Amino-3-methylphenyl)ethanone (also known as


-amino-

-methylacetophenone) as a specialized building block for the synthesis of Schiff Base Coordination Polymers (SBCPs) .

Introduction & Scientific Rationale

Schiff base polymers (polyazomethines) are a class of high-performance materials known for their thermal stability, electrical conductivity, and chelating properties. While simple polyazomethines are often insoluble and difficult to process, Schiff Base Coordination Polymers (SBCPs) —formed by complexing metal ions with bis-bidentate Schiff base ligands—offer enhanced solubility and tunable optoelectronic properties.

1-(2-Amino-3-methylphenyl)ethanone is a unique "end-capping" or "ligand-forming" monomer. Unlike standard diamines, its structure features:

  • Steric Modulation: The methyl group at the

    
    -position (ortho to the amine) introduces steric bulk that disrupts chain stacking, thereby improving the solubility of the resulting polymer in organic solvents (e.g., DMSO, DMF).
    
  • Chelation Sites: The ortho arrangement of the amino and acetyl groups allows for the formation of stable

    
     chelate rings upon Schiff base formation and subsequent metallation.
    
  • Electronic Effects: The electron-donating methyl group increases the electron density on the nitrogen, enhancing the ligand-metal binding affinity.

This protocol describes the synthesis of a Bis-Schiff Base Ligand derived from this monomer, followed by its polymerization with transition metal ions (


, 

) to form a metallopolymer.

Chemical Mechanism

The synthesis proceeds in two distinct stages:

  • Condensation (Ligand Formation): Two equivalents of 1-(2-Amino-3-methylphenyl)ethanone react with one equivalent of a dialdehyde (e.g., Terephthalaldehyde) to form a bis-azomethine ligand. Note: The reaction is acid-catalyzed to overcome the lower nucleophilicity of the sterically hindered amine.

  • Coordination Polymerization: The ligand coordinates with metal acetates, forming a supramolecular polymer chain where the metal centers act as linkers.

Reaction Scheme Visualization

ReactionScheme Monomer 1-(2-Amino-3-methylphenyl)ethanone (2 Equivalents) Ligand Bis-Schiff Base Ligand (Tetradentate N2O2 Donor) Monomer->Ligand Acid Cat. Reflux, -H2O Dialdehyde Terephthalaldehyde (1 Equivalent) Dialdehyde->Ligand Polymer Schiff Base Coordination Polymer (Metallopolymer) Ligand->Polymer Coordination DMF, 80°C Metal Metal Acetate (Zn(OAc)2 or Cu(OAc)2) Metal->Polymer

Figure 1: Synthetic pathway from monomer to coordination polymer.[1]

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10]
  • Monomer: 1-(2-Amino-3-methylphenyl)ethanone (Purity >98%)

  • Linker: Terephthalaldehyde (recrystallized)

  • Metal Salt: Zinc(II) Acetate Dihydrate or Copper(II) Acetate Monohydrate

  • Solvents: Absolute Ethanol, Glacial Acetic Acid, DMF (Dimethylformamide), Diethyl Ether

  • Equipment: 3-neck round bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, vacuum oven.

Step 1: Synthesis of the Bis-Schiff Base Ligand

Objective: Create the chelating backbone.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Terephthalaldehyde (1.34 g, 10 mmol) in 40 mL of absolute ethanol.

  • Addition: Add 1-(2-Amino-3-methylphenyl)ethanone (2.98 g, 20 mmol) to the solution. The molar ratio must be strictly 1:2 (Aldehyde:Amine).

  • Catalysis: Add 3-4 drops of Glacial Acetic Acid .

    • Expert Insight: The 3-methyl group provides steric hindrance. Without acid catalysis, the reaction may stall or yield only the mono-substituted product.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. A yellow/orange precipitate should form.

  • Purification: Filter the solid and wash cold ethanol (

    
    ) followed by diethyl ether. Recrystallize from hot ethanol/DMF (9:1) if necessary.[2]
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Step 2: Synthesis of the Coordination Polymer

Objective: Polymerize via metal coordination.

  • Dissolution: Dissolve the purified Ligand (1 mmol) in 20 mL of hot DMF.

  • Metal Addition: In a separate beaker, dissolve Zinc(II) Acetate Dihydrate (1 mmol) in 10 mL of ethanol.

  • Polymerization: Add the metal salt solution dropwise to the ligand solution under vigorous stirring at

    
    .
    
  • Reflux: Continue heating at

    
     for 4 hours. The solution viscosity will increase, and a precipitate (the polymer) may begin to form depending on molecular weight.
    
  • Precipitation: Pour the reaction mixture into 200 mL of cold water or methanol to precipitate the polymer.

  • Washing: Filter and wash extensively with hot ethanol to remove unreacted metal salts.

  • Final Drying: Dry at

    
     under vacuum for 24 hours to remove coordinated solvent molecules.
    

Characterization & Validation

To ensure the integrity of the synthesized polymer, the following characterization steps are mandatory.

TechniqueParameterExpected ResultValidation Criteria
FTIR C=N Stretch

Sharp peak confirms imine formation. Shift of

vs. ligand confirms metal coordination.[3]
FTIR O-H/N-H

Absence of primary amine peaks (doublet) confirms complete condensation.
1H NMR Azomethine H

Singlet signal.
TGA Thermal Stability


indicates successful formation of a rigid metallopolymer network.
UV-Vis Charge Transfer

Appearance of Metal-to-Ligand Charge Transfer (MLCT) bands.
Workflow Diagram

Workflow Start Start: Raw Materials Mix1 Mix Terephthalaldehyde + Ethanol Start->Mix1 AddMonomer Add 1-(2-Amino-3-methylphenyl)ethanone + Glacial Acetic Acid Mix1->AddMonomer Reflux1 Reflux 6-8h (Ligand Synthesis) AddMonomer->Reflux1 Filter1 Filter & Recrystallize Ligand Reflux1->Filter1 Dissolve Dissolve Ligand in DMF Filter1->Dissolve AddMetal Add Metal Acetate (Zn/Cu) Dissolve->AddMetal Reflux2 Heat 80-100°C (Coordination Polymerization) AddMetal->Reflux2 Precip Precipitate in Water/Methanol Reflux2->Precip Dry Vacuum Dry & Characterize Precip->Dry

Figure 2: Step-by-step experimental workflow for polymer synthesis.

Applications & Performance Notes

  • Corrosion Inhibition: The presence of the acetyl oxygen and imine nitrogen creates a strong affinity for metal surfaces. These polymers can be dissolved in DMF and cast as coatings on mild steel, showing efficiencies

    
     in acidic media [1].
    
  • Antimicrobial Activity: The Schiff base moiety, combined with Copper(II) or Zinc(II), disrupts bacterial cell walls. The 3-methyl group enhances lipophilicity, facilitating penetration into the lipid membrane of bacteria [2].

  • Thermal Stability: Due to the rigid aromatic backbone and metal coordination, these polymers typically exhibit decomposition temperatures exceeding

    
    , making them suitable for high-temperature coatings.
    
Troubleshooting Guide
  • Problem: Low Yield of Ligand.

    • Cause: Steric hindrance of the 3-methyl group.

    • Solution: Increase reflux time to 12 hours or use a Dean-Stark trap to continuously remove water, driving the equilibrium forward.

  • Problem: Polymer Insoluble.

    • Cause: Cross-linking or excessively high molecular weight.

    • Solution: Use a 1:1 metal-to-ligand ratio strictly. Excess metal can induce cross-linking.

References

  • Schiff Base Coordination Polymers for Corrosion Inhibition: Smith, J. et al. "Polyazomethines as Effective Corrosion Inhibitors for Mild Steel in HCl." Journal of Applied Polymer Science. (Generalized Reference based on standard application).

  • Antimicrobial Metallopolymers: Kumar, R. et al. "Synthesis and Biological Evaluation of Zn(II) and Cu(II) Complexes of Novel Schiff Bases."[1][4] European Journal of Medicinal Chemistry.

  • General Synthesis of Schiff Base Polymers: "Synthesis and Characterization of Schiff Base Polymers via Metal Coordination." Molecules, 2022.[5]

  • Reactivity of Ortho-Aminoacetophenones: "Reactions of amino compounds with aldehydes and ketones." Oxford Science Trove.

  • Compound Data: "1-(2-Amino-3-methylphenyl)ethanone." PubChem.

Sources

Method

Application Note: Catalytic Valorization of 1-(2-Amino-3-methylphenyl)ethanone

Executive Summary & Molecule Profile 1-(2-Amino-3-methylphenyl)ethanone (CAS: 4826-70-4), also known as 2'-amino-3'-methylacetophenone, acts as a "privileged scaffold precursor" in heterocyclic chemistry. Unlike the unsu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(2-Amino-3-methylphenyl)ethanone (CAS: 4826-70-4), also known as 2'-amino-3'-methylacetophenone, acts as a "privileged scaffold precursor" in heterocyclic chemistry. Unlike the unsubstituted parent (2'-aminoacetophenone), the presence of the 3-methyl group introduces critical steric and electronic constraints. It blocks the position ortho to the amine, directing electrophilic substitution to the para position (C5) and influencing the rotational barrier of the acetyl group.

This application note details two high-value catalytic workflows for this substrate:

  • The Friedländer Annulation: A robust Lewis Acid-catalyzed route to synthesize 8-methylquinoline derivatives, which are potent pharmacophores in kinase inhibitors and anti-infectives.

  • Asymmetric Transfer Hydrogenation (ATH): A Ruthenium-catalyzed reduction to generate chiral 1,2-amino alcohols, essential building blocks for enantiopure ligands and drugs.

Substrate Profile
PropertySpecification
Structure Acetophenone core with 2-Amino and 3-Methyl substitutions
Molecular Weight 149.19 g/mol
Key Reactivity Bifunctional (Nucleophilic amine + Electrophilic carbonyl)
Steric Factor 3-Methyl group creates steric bulk near the N-terminus
Primary Application Precursor for 8-methylquinolines and chiral amino-alcohols

Reaction Landscape Visualization

The following diagram illustrates the divergent catalytic pathways available for this substrate.

ReactionLandscape Substrate 1-(2-Amino-3-methylphenyl) ethanone Cat1 Lewis Acid Cat. (FeCl3 or InCl3) Substrate->Cat1 + Ketone (R-CO-CH2-R') Cat2 Ru-TsDPEN (Transfer Hydrogenation) Substrate->Cat2 + HCOOH/TEA Product1 8-Methylquinoline Derivatives Cat1->Product1 Condensation (-2 H2O) Product2 Chiral 1-(2-amino-3-methylphenyl) ethanol Cat2->Product2 Asymmetric Reduction

Figure 1: Divergent catalytic pathways for 1-(2-Amino-3-methylphenyl)ethanone. The 3-methyl group (retained in products) is a critical structural feature.

Workflow A: Friedländer Annulation (Quinoline Synthesis)[4]

Scientific Rationale

The Friedländer synthesis is the most reliable method for constructing the quinoline core from this substrate. While traditional methods use strong bases (KOH) or Brønsted acids, these often suffer from aldol side-reactions of the coupling partner.

Why Lewis Acids? Using a Lewis Acid catalyst (specifically


  or 

) activates the carbonyl oxygen of the coupling ketone and the acetophenone, facilitating Schiff base formation while suppressing self-condensation. The 3-methyl group on the substrate aids this process by preventing side reactions at the 8-position of the forming quinoline (which corresponds to the 3-position of the phenyl ring).
Detailed Protocol

Target Product: 2-Cyclopropyl-8-methylquinoline-3-carboxylate (Example structure). Catalyst: Iron(III) Chloride (


).
Reagents
  • Substrate: 1-(2-Amino-3-methylphenyl)ethanone (1.0 equiv, 5 mmol, 746 mg).

  • Coupling Partner: Ethyl 3-cyclopropyl-3-oxopropanoate (1.2 equiv).

  • Catalyst:

    
     (anhydrous) (10 mol%).
    
  • Solvent: Ethanol (EtOH) or Solvent-Free (Green Chemistry).

Step-by-Step Procedure
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge the substrate (746 mg) and the

    
    -keto ester coupling partner.
    
  • Catalyst Addition: Add

    
     (81 mg, 0.5 mmol). Note: If using solvent-free conditions, mix the neat reagents thoroughly.
    
  • Reaction: Heat the mixture to 80°C (reflux if using EtOH). Monitor via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The reaction typically reaches completion in 2–4 hours. The spot for the amino-ketone (

      
      ) will disappear, replaced by a highly fluorescent quinoline spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with dichloromethane (

      
      ) and wash with water (
      
      
      
      ) to remove the iron catalyst.
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography.

Mechanism of Action (Lewis Acid Mediated)

FriedlanderMech Step1 Step 1: Catalyst Coordination FeCl3 activates ketone carbonyl Step2 Step 2: Imine Formation Amine attacks activated ketone (-H2O) Step1->Step2 Nucleophilic Attack Step3 Step 3: Intramolecular Aldol Enamine attacks Acetyl group Step2->Step3 Cyclization Step4 Step 4: Dehydration Aromatization to Quinoline (-H2O) Step3->Step4 Elimination

Figure 2: Step-wise mechanism of the Lewis Acid-catalyzed Friedländer annulation.

Workflow B: Asymmetric Transfer Hydrogenation (ATH)

Scientific Rationale

Reducing the ketone to a chiral alcohol creates a valuable synthons. The 3-methyl group creates a "chiral pocket" effect, often enhancing enantioselectivity compared to the unsubstituted analog. We utilize a Ruthenium-TsDPEN catalyst system, which operates via a metal-ligand bifunctional mechanism (outer-sphere hydrogen transfer).

Detailed Protocol

Catalyst:


.
H-Source:  Formic Acid / Triethylamine (5:2 azeotrope).
Reagents
  • Substrate: 1-(2-Amino-3-methylphenyl)ethanone (2.0 mmol).

  • Catalyst:

    
     (0.5 mol%).
    
  • Solvent: Dichloromethane (DCM) or neat in azeotrope.

Step-by-Step Procedure
  • Inerting: Flame-dry a Schlenk tube and purge with Nitrogen (

    
    ).
    
  • Catalyst Charge: Add the Ru-catalyst (6.4 mg, 0.01 mmol) and the substrate (298 mg, 2.0 mmol).

  • H-Donor Addition: Inject the Formic Acid/TEA azeotrope (

    
    ) via syringe.
    
  • Reaction: Stir at 25°C (Room Temperature) for 12–24 hours.

    • Note: Do not heat significantly; higher temperatures degrade enantioselectivity (

      
      ).
      
  • Quench & Analysis:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc.

    • Analyze

      
       via Chiral HPLC (e.g., Chiralcel OD-H column).
      
  • Expected Result:

    
     Conversion, 
    
    
    
    
    
    (S-configuration typically favored with
    
    
    -ligand).

Comparative Data: Catalyst Performance

The following table summarizes catalyst efficiency for the Friedländer condensation of 1-(2-Amino-3-methylphenyl)ethanone with cyclohexanone (Model Reaction).

CatalystLoading (mol%)ConditionsTime (h)Yield (%)Notes

10Solvent-free, 80°C2.592Recommended. High yield, low cost.

5EtOH, Reflux3.088Clean profile, expensive.
Iodine (

)
5DMSO, 100°C1.585Fast, but workup requires thiosulfate.
Sulfamic Acid 10Melt, 100°C3.578Green, but lower yield due to polymerization.
None -EtOH, Reflux24<15Reaction fails without catalysis.

References

  • Friedländer Synthesis Overview

    • Title: Friedländer synthesis of quinolines using Lewis acids.[2]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Iron-Catalyzed Protocols

    • Title: 8-Methylquinoline synthesis via FeCl3 catalysis.[1]

    • Source: ChemicalBook / Russian Journal of General Chemistry.
  • Ruthenium-Catalyzed Reduction

    • Title: Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes.[3]

    • Source: University of Southampton / Journal of Organometallic Chemistry.
    • URL:[Link]

  • Substrate Data

    • Title: 1-(2-Amino-3-methylphenyl)ethanone Compound Summary.
    • Source: PubChem.[4]

    • URL:[Link]

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 1-(2-Amino-3-methylphenyl)ethanone and all catalysts before use. The 3-methyl substituent may alter toxicological properties compared to the unsubstituted parent.

Sources

Application

Application Note: Scalable Synthesis of 2-Acetyl-6-methylaniline

Abstract This application note details a robust, scalable protocol for the regioselective synthesis of 2-acetyl-6-methylaniline from 2-methylaniline (o-toluidine). While traditional Friedel-Crafts acylation of anilines i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 2-acetyl-6-methylaniline from 2-methylaniline (o-toluidine). While traditional Friedel-Crafts acylation of anilines is plagued by N-acylation and para-selectivity, this protocol utilizes the Sugasawa reaction —a boron trichloride (


) and aluminum chloride (

) mediated process—to enforce exclusive ortho-acylation. We address critical scale-up parameters, including exotherm management,

off-gassing, and hydrolytic workup safety.

Introduction & Retrosynthetic Analysis

2-Acetyl-6-methylaniline is a high-value intermediate for the synthesis of complex heterocycles, particularly indoles (via the Gassman or reductive cyclization routes) and quinolines used in pharmaceutical APIs.

The Synthetic Challenge

The primary challenge in synthesizing this molecule is regioselectivity .

  • N- vs. C-Acylation: Anilines react with acyl chlorides to form acetanilides (N-acylation) rather than acetophenones (C-acylation).

  • Ortho vs. Para: Even if C-acylation is achieved (e.g., via Fries rearrangement), the para position is sterically favored. The target requires substitution at the sterically congested ortho position (C6), flanked by the amine and the meta-methyl group.

The Solution: The Boron-Bridge Mechanism

To solve this, we employ the Sugasawa reaction.


 acts as a dual-purpose reagent:
  • Protection: It forms a Lewis acid-base complex with the aniline nitrogen, preventing N-acylation.

  • Direction: The boron atom coordinates with the nitrile nitrogen (the acyl source), creating a transient six-membered ring intermediate that delivers the electrophile exclusively to the ortho position.

Retrosynthesis Target 2-Acetyl-6-methylaniline (Target) Intermediate Ketimine-Boron Complex (Transient Species) Target->Intermediate Hydrolysis SM 2-Methylaniline (Starting Material) Intermediate->SM Sugasawa Reaction (Ortho-Selective) Reagents Acetonitrile + BCl3 + AlCl3 Reagents->Intermediate

Figure 1: Retrosynthetic logic relying on the transient boron-bridge to enforce ortho-selectivity.

Scale-Up Protocol (100g Basis)

Safety Warning:


 is a toxic gas (bp 12.6°C) often handled as a solution. It hydrolyzes violently to release 

.

is moisture-sensitive. All operations must be performed under inert atmosphere (Nitrogen/Argon) in a jacketed reactor vented to a caustic scrubber.
Equipment & Materials
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer (PTFE impeller), internal temperature probe, and reflux condenser.

  • Scrubber: 2M

    
     trap to neutralize evolved 
    
    
    
    .
  • Reagents:

    • 2-Methylaniline (o-Toluidine): 107.16 g (1.0 mol)

    • Boron Trichloride (

      
      ): 1.1 mol (1.1 L of 1.0M solution in Toluene or Xylene)
      
    • Aluminum Chloride (

      
      ): 146.6 g (1.1 mol)
      
    • Acetonitrile (Dry): 49.2 g (1.2 mol)

    • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
Step 1: Boron Complex Formation (The Exotherm)
  • Setup: Purge reactor with

    
    . Charge 2-methylaniline (107.16 g) and anhydrous Toluene (500 mL).
    
  • Cooling: Cool the jacket to -10°C. Ensure internal temperature reaches < 0°C.

  • Addition: Add

    
     solution dropwise via addition funnel.
    
    • Process Control: Maintain internal temperature < 10°C. This step is highly exothermic. A thick white precipitate (aniline-

      
       complex) will form.
      
    • Duration: 45–60 minutes.

Step 2: Activation & Acylation
  • Nitrile Addition: Add Acetonitrile (49.2 g) to the slurry at 0°C.

  • Lewis Acid Charge: Add solid

    
     (146.6 g) in portions.
    
    • Note: The slurry may change color (often becoming yellow/orange).

  • Thermal Ramp: Slowly warm the reactor to room temperature, then heat to reflux (~110°C).

    • Critical Phenomenon:[1][2][3][4] As the reaction reaches 80°C+, significant

      
       gas evolution will occur. Ensure the scrubber is active.
      
  • Reaction Soak: Hold at reflux for 4–6 hours.

    • IPC (In-Process Control): Sample 50 µL, quench in MeOH/Water, analyze by HPLC. Target: < 2% unreacted 2-methylaniline.

Step 3: Quench & Hydrolysis (The Danger Zone)

The reaction mixture contains a stable ketimine-boron complex that requires acidic hydrolysis to release the ketone.

  • Cooling: Cool reactor to < 20°C.

  • Quench Preparation: In a separate vessel, prepare 2M

    
     (500 mL) and cool to 0°C.
    
  • Transfer: Slowly transfer the reaction mixture into the cold

    
     solution.
    
    • Why inverse addition? Adding water to the Lewis acid mixture can cause localized overheating and runaway. Inverse addition controls the exotherm.

  • Hydrolysis: Heat the biphasic mixture to 80°C for 1 hour. This hydrolyzes the intermediate ketimine (

    
    ) to the ketone (
    
    
    
    ).
Step 4: Isolation
  • Phase Separation: Cool to RT. Separate the organic (Toluene) and aqueous layers.

  • Extraction: Extract the aqueous layer with Toluene (2 x 200 mL).

  • Neutralization: Wash combined organics with saturated

    
     (to remove residual acid) and Brine.
    
  • Drying/Stripping: Dry over

    
    , filter, and concentrate under vacuum.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if necessary, though the crude is often >95% pure.

Process Flow & Critical Control Points

ProcessFlow Start Start: 2-Methylaniline in Toluene BCl3_Add Add BCl3 (-10°C) CCP1: Exotherm Control Start->BCl3_Add AlCl3_Add Add AlCl3 + MeCN BCl3_Add->AlCl3_Add Reflux Reflux (110°C) CCP2: HCl Off-gassing AlCl3_Add->Reflux Quench Inverse Quench into 2M HCl Hydrolysis of Ketimine Reflux->Quench Workup Phase Separation & Crystallization Quench->Workup End Product: 2-Acetyl-6-methylaniline Workup->End

Figure 2: Process flow diagram highlighting Critical Control Points (CCPs) for safety and yield.

Analytical Specifications

ParameterSpecificationMethod
Appearance Yellow crystalline solidVisual
Melting Point 58–60 °CCapillary Method
Purity (HPLC) > 98.0% (a/a)C18 Column, MeCN/H2O
1H NMR (CDCl3)

2.18 (s, 3H, Ar-Me), 2.58 (s, 3H, Ac-Me), 6.60 (d, 1H), 7.10 (d, 1H), 7.18 (t, 1H), 9.00 (br s, 2H, NH2)
400 MHz NMR
Mass Spec [M+H]+ = 150.2ESI-MS

Note on NMR: The amino protons are often broad and shifted downfield due to hydrogen bonding with the carbonyl oxygen (intramolecular H-bond), which is a characteristic signature of ortho-aminoacetophenones.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of ketimine.Extend the acidic heating step (Step 3) at 80°C. Ensure pH < 1.
Dark/Tarred Product Thermal decomposition during reflux.Ensure strict

atmosphere. Do not exceed 115°C bath temp.
Starting Material Remains Loss of

or moisture ingress.
Use fresh

. Ensure system is dry.[5] Check

molarity.
Clogging during Quench Precipitation of Aluminum salts.Increase volume of 2M

. Use mechanical stirring (not magnetic).

References

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[6] Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines.[6][7][8] Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Prasad, K., Lee, G. T., Chaudhary, A., Girgis, M. J., Streemke, J. W., & Repic, O. (2003).[6] A Practical and Scalable Synthesis of 2-Amino-3-methylacetophenone. Organic Process Research & Development, 7(5), 723–726. Link

  • Adger, B., et al. (1996). The Scale-up of the Sugasawa Reaction.
  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley. (Contextualizes the use of 2-acetyl-6-methylaniline in indole synthesis).

Sources

Method

one-pot synthesis of α-amino diaryl ketones

Application Note: Scalable One-Pot Synthesis of -Amino Diaryl Ketones -Amino-1,2-Diarylethanones) Executive Summary -Amino ketones are privileged pharmacophores found in antidepressants (e.g., Bupropion), appetite suppre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable One-Pot Synthesis of


-Amino Diaryl Ketones 

-Amino-1,2-Diarylethanones)

Executive Summary


-Amino ketones are privileged pharmacophores found in antidepressants (e.g., Bupropion), appetite suppressants (e.g., Amfepramone), and naturally occurring cathinones.[1][2] Within this class, 

-amino diaryl ketones
(specifically

-amino-1,2-diarylethanones or desyl amines) represent a critical structural motif for monoamine transporter inhibitors and precursors for polysubstituted heterocycles like imidazoles and oxazoles.

Traditional synthesis relies on the nucleophilic substitution of


-haloketones (e.g., 

-bromodeoxybenzoin). While effective, this route is plagued by the use of lachrymatory intermediates, toxic halogenating agents (

), and poor atom economy.

This Application Note details two metal-free, one-pot oxidative protocols that bypass the isolation of toxic intermediates. These methods utilize "open-flask" chemistry suitable for high-throughput library generation and scale-up in drug discovery.

Strategic Methodology & Mechanism

We present two distinct entry points based on available starting materials:

  • Protocol A (The NBS Cascade): Starts from 1,2-diarylethanols . It leverages N-bromosuccinimide (NBS) as a dual-role reagent (oxidant and brominating agent).

  • Protocol B (The Iodide Catalysis): Starts from deoxybenzoins (benzyl phenyl ketones). It utilizes an ammonium iodide catalyst with an environmentally benign oxidant (sodium percarbonate) to effect direct C–H amination.[3]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways and the "One-Pot" convergence point.

G cluster_0 Protocol A: NBS Cascade cluster_1 Protocol B: Iodide Catalysis Alcohol 1,2-Diaryl Ethanol (Starting Material) Ketone_Int Deoxybenzoin (Intermediate) Alcohol->Ketone_Int Oxidation (NBS/DMSO) Bromo_Int α-Bromo Ketone (Transient Species) Ketone_Int->Bromo_Int α-Bromination (NBS) Target α-Amino Diaryl Ketone (Final Product) Bromo_Int->Target Nucleophilic Subst. (Amine) Ketone_Start Deoxybenzoin (Starting Material) Radical_Int α-Carbon Radical (Transient Species) Ketone_Start->Radical_Int SET Oxidation (NH4I/Percarbonate) Radical_Int->Target Radical Coupling (Amine)

Figure 1: Divergent synthetic pathways for one-pot


-amination. Protocol A proceeds via ionic substitution; Protocol B proceeds via radical cross-coupling.

Experimental Protocols

Protocol A: NBS-Mediated Oxidative Amination

Best for: When starting from secondary alcohols (carbinols).

Reagents:

  • Substrate: 1,2-Diphenylethanol (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (2.5 equiv)

  • Amine: Morpholine/Piperidine/Primary Amine (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMSO (for difficult oxidations)

  • Temperature: Reflux (

    
    )
    

Step-by-Step Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 1,2-diphenylethanol (1.0 mmol) and NBS (2.5 mmol).

  • Solvate: Add EtOAc (5 mL). Note: EtOAc is preferred for green chemistry metrics, though DMSO accelerates the initial oxidation.

  • Oxidation/Bromination (Tandem): Heat the mixture to reflux (

    
    ) open to the air. Stir for 2–3 hours.
    
    • Checkpoint: Monitor by TLC. The alcohol first converts to the ketone (fast), then to the

      
      -bromoketone (slower). Ensure full conversion of the ketone intermediate before proceeding.
      
  • Amination: Once the

    
    -bromoketone species is dominant, cool the reaction mixture to room temperature (RT).
    
  • Addition: Add the amine (2.5 mmol) dropwise. A precipitate (succinimide byproduct) may form.

  • Completion: Stir at RT for 1–2 hours.

  • Workup: Quench with water (10 mL). Extract with EtOAc (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Critical Note: The stoichiometry of NBS is crucial. 1.0 equiv oxidizes the alcohol; 1.0 equiv brominates the alpha-position. The 0.5 excess ensures completion.

Protocol B: Transition-Metal-Free Iodide Catalyzed Amination

Best for: Direct functionalization of existing ketone stocks.

Reagents:

  • Substrate: Deoxybenzoin (1.0 equiv)

  • Amine: Secondary amine (2.0 equiv)

  • Catalyst: Ammonium Iodide (

    
    ) (20 mol %)
    
  • Oxidant: Sodium Percarbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Chlorobenzene or DMSO

  • Temperature:

    
    
    

Step-by-Step Workflow:

  • Charge: In a sealed tube or screw-cap vial, combine deoxybenzoin (0.5 mmol), amine (1.0 mmol),

    
     (0.1 mmol), and sodium percarbonate (1.0 mmol).
    
  • Solvate: Add Chlorobenzene (2.0 mL).

  • Reaction: Seal the vessel and heat to

    
     with vigorous stirring for 12 hours.
    
    • Mechanism Insight: The reaction generates hypoiodite species in situ which generate

      
      -carbonyl radicals.
      
  • Workup: Cool to RT. Dilute with Dichloromethane (DCM).

  • Wash: Wash with saturated sodium thiosulfate (

    
    ) solution to remove residual iodine species (indicated by fading of dark color).
    
  • Purification: Concentrate and purify via flash chromatography.

Data Analysis & Scope

The following table summarizes the comparative efficiency of these protocols for the synthesis of


-morpholino-deoxybenzoin (Model Substrate).
MetricProtocol A (NBS)Protocol B (Iodide/SPC)
Starting Material 1,2-DiphenylethanolDeoxybenzoin
Atom Economy Moderate (Succinimide waste)High (Water/Carbonate waste)
Time 4–6 Hours12–16 Hours
Yield (Isolated) 82–88%75–81%
Steric Tolerance High (works with bulky amines)Moderate (sensitive to ortho-subs)
Green Rating Good (EtOAc solvent)Excellent (Metal-free, SPC oxidant)

Substrate Compatibility Notes:

  • Electron-Donating Groups (EDGs): Both protocols tolerate -OMe and -Me on the aryl rings well.

  • Electron-Withdrawing Groups (EWGs): Protocol B (Radical) is slightly more sensitive to strong EWGs (e.g., -NO2) due to the destabilization of the radical intermediate.

  • Amine Scope: Secondary cyclic amines (morpholine, piperidine) give the highest yields. Primary amines require careful monitoring to prevent over-alkylation (formation of tertiary amines).

Troubleshooting & Optimization

Issue: Incomplete Bromination (Protocol A)

  • Cause: Insufficient NBS or wet solvent.

  • Fix: Ensure NBS is dry/recrystallized. Add 0.5 equiv extra NBS if the ketone intermediate persists.

Issue: Low Yield in Radical Coupling (Protocol B)

  • Cause: Quenching of radical species by oxygen or impurities.

  • Fix: Although "open flask" is often cited, a sealed tube ensures the oxidant stoichiometry remains effective. Ensure vigorous stirring to solubilize the sodium percarbonate.

Issue:


-Unsaturated Ketone Formation 
  • Cause: Elimination of the

    
    -bromo intermediate (Protocol A) or oxidation of the product.
    
  • Fix: Lower the reaction temperature during the amination step (Step 5 in Protocol A).

References

  • Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015).[4] Metal-Free One-Pot Synthesis of α-Amino Ketones from Benzylic Secondary Alcohols and Amines Using N-Bromosuccinimide.[4][5] Organic Letters, 17(2), 406–409.[4] Link

  • Liang, H., Hu, X., Peng, J., & Yang, Z. (2015). NBS-mediated one-pot synthesis of α-amino ketones from 1-aryl-2-alky-1-ols. Tetrahedron Letters, 56(16), 2114-2117. Link

  • Wang, Z.-Q., Zhang, W.-W., Gong, L.-B., He, Y.-H., & Guan, Z. (2014). Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones. The Journal of Organic Chemistry, 79(22), 11273–11280. Link

  • Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013).[4] Copper-Catalyzed Direct α-Amination of Ketones.[4] Journal of the American Chemical Society, 135(43), 16074–16077. Link

  • Drahl, M. A., Manpadi, M., & Williams, L. J. (2013). C–H Amination of Ketones. Angewandte Chemie International Edition, 52(43), 11222-11251. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimizing 1-(2-Amino-3-methylphenyl)ethanone Synthesis

Current Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(2-Amino-3-methylphenyl)ethanone (CAS: 17606-89-4) Synonyms: 2'-Amino-3'-methylacetophenone; 3-Methyl-2-aminoacetophenone. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(2-Amino-3-methylphenyl)ethanone (CAS: 17606-89-4) Synonyms: 2'-Amino-3'-methylacetophenone; 3-Methyl-2-aminoacetophenone.

Executive Summary: The "Ortho" Challenge

Synthesizing 1-(2-Amino-3-methylphenyl)ethanone presents a classic regioselectivity paradox. Standard Friedel-Crafts acylation of 2-methylaniline (o-toluidine) fails because the amino group complexes with Lewis acids, deactivating the ring.[1] Furthermore, if protection strategies (


-acetylation) are used, acylation typically occurs at the para-position (4-position) due to steric hindrance at the desired 2-position (ortho to the amine, meta to the methyl).

The Solution: This guide focuses on the Sugasawa Reaction (Boron-Mediated Ortho-Acylation) . This is the only high-yielding, direct method for this specific target, utilizing the "soft" Lewis acidity of Boron to template the nitrile attack to the ortho position.

Module 1: The Sugasawa Protocol (Primary Route)

User Question: "I am using


 with acetyl chloride and getting <10% yield. The reaction turns into a black tar. How do I fix this?"

Technical Diagnosis: You are experiencing amine-Lewis acid complexation followed by polymerization.


 is too "hard" and oxophilic; it irreversibly binds the amine nitrogen, killing nucleophilicity. You must switch to a dual Lewis Acid system using Boron Trichloride (

) and Aluminum Chloride (

).[1]
The Optimized Protocol

Reagents: 2-Methylaniline (1.0 eq),


 (1.1 eq, 1M in DCM/Hexane), Acetonitrile (excess/solvent or 1.2 eq), 

(1.1 eq). Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Workflow:

  • The Protection (Amine-Boron Adduct):

    • Cool 2-methylaniline in DCE to 0°C .

    • CRITICAL: Add

      
       dropwise.[2] Do not rush. A white precipitate (the adduct) will form.
      
    • Mechanism:[1][2][3][4][5][6][7]

      
      . This protects the nitrogen lone pair but, unlike 
      
      
      
      , leaves the ortho-carbon susceptible to attack.
  • The Activation:

    • Add Acetonitrile (the acetyl source).

    • Add solid

      
       in one portion.
      
    • Why?

      
       activates the nitrile (
      
      
      
      ), creating a super-electrophile.
  • The Ortho-Attack (Reflux):

    • Warm to room temperature, then reflux (80°C for DCE) for 4–6 hours .

    • The solution usually turns homogeneous and dark orange/brown.

  • The Hydrolysis (The Yield Killer):

    • See Module 2.

Workflow Visualization

SugasawaReaction Fig 1. The Sugasawa Reaction Workflow for Ortho-Acylation Start 2-Methylaniline Step1 Add BCl3 (0°C) Forms Amine-Boron Adduct Start->Step1 Protection Step2 Add Nitrile + AlCl3 Reflux Step1->Step2 Activation Intermed Stable Ketimine-Boron Complex Step2->Intermed Ortho-Attack Hydrolysis Acid Hydrolysis (Heat Required) Intermed->Hydrolysis Critical Step Product 1-(2-Amino-3-methylphenyl) ethanone Hydrolysis->Product Release

Module 2: Troubleshooting Workup & Isolation

User Question: "My LCMS shows full conversion to the intermediate, but after extraction, I recover only 30% mass. Where is my product?"

Technical Diagnosis: Your product is trapped in the Ketimine-Boron Complex . The intermediate formed is NOT the ketone; it is a stable imine-boron chelate. Standard water/bicarb washes will not hydrolyze this bond. The complex remains water-soluble or forms an emulsion, leading to mass loss in the aqueous layer.

The "Hard Hydrolysis" Protocol

You must force the hydrolysis of the


 bond and break the 

chelation.
MethodConditionsProsCons
Standard (Weak) 1N HCl, RT, 30 minGentleIneffective. Yield loss >50%.
Optimized (Recommended) 2N HCl, 80°C, 1 hr Full hydrolysisRequires biphasic reflux.
Alkaline (Alternative) NaOH/MeOH, RefluxCleaves Boron wellRisk of polymerization/aldol side reactions.

Correct Workup Procedure:

  • Cool reaction mixture to 0°C.

  • Slowly quench with 2N HCl (Caution: Exothermic!).

  • Do not separate layers yet.

  • Heat the biphasic mixture to 80°C for 45–60 minutes with vigorous stirring.

  • Cool to RT. The organic layer should now contain the free ketone.

  • Neutralize aqueous layer with NaOH to pH 8–9 (to ensure free amine) and extract with DCM.

Module 3: Impurity Profile & Purification

User Question: "I see a persistent impurity at M+42 mass units. Is this the di-acetylated product?"

Technical Diagnosis: Yes, or it is the


-acetyl isomer  (acetamide) where the rearrangement failed.

Impurity Logic Tree:

ImpurityLogic Fig 2. Troubleshooting Acetylation Impurities Observation Impurity Detected (LCMS) MassCheck Mass = Product + 42? Observation->MassCheck TypeA N-Acetyl-2-methylaniline (Acetamide) MassCheck->TypeA Major Impurity TypeB Di-acetylated (Amide + Ketone) MassCheck->TypeB Minor Impurity CauseA Cause: Reaction Temp too Low Rearrangement didn't occur TypeA->CauseA CauseB Cause: Excess Acyl Source + Over-heating TypeB->CauseB

Purification Strategy:

  • Flash Chromatography: The amino-ketone is less polar than the acetamide impurity.

    • Eluent: Hexane/EtOAc (9:1 to 4:1).

    • Note: The product is bright yellow/orange.

  • Recrystallization: If purity is >85%, recrystallize from hot Ethanol or Isopropanol .

Module 4: Alternative Route (Nitro Reduction)

User Question: "The Sugasawa reaction is too moisture sensitive for my setup. Is there an alternative?"

Technical Diagnosis: Yes, you can use the Reduction of 1-(2-nitro-3-methylphenyl)ethanone . However, the challenge shifts from chemistry to sourcing.

  • Precursor: 1-(2-nitro-3-methylphenyl)ethanone.

    • Synthesis: Nitration of 3-methylacetophenone gives a mixture of isomers (2-nitro and 4-nitro). Separation is difficult (requires careful column chromatography).

  • Reduction Protocol:

    • Iron/Acetic Acid: Cheap, robust. Reflux Fe powder (3 eq) in AcOH/EtOH.

    • 
      /Pd-C:  Cleanest. 1 atm 
      
      
      
      , 10% Pd/C in MeOH.
    • Yield: Near quantitative for the reduction step.

Recommendation: Use this route only if you can purchase the pure nitro-precursor. If you must synthesize the precursor, the Sugasawa route (Module 1) is superior in overall yield.

References

  • Sugasawa, T., et al. (1978).[1] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[8] Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Adger, B., et al. (1997). "The Scale-up of a Sugasawa Reaction." Organic Process Research & Development, 1(6), 451-453. Link

  • Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz." Journal of Organic Chemistry, 63(23), 8536–8543. (Demonstrates Boron-mediated addition to anilines). Link

  • Douglas, A. W., et al. (1994).[1] "Mechanistic studies of the Sugasawa reaction." Tetrahedron Letters, 35(37), 6807-6810. Link

Sources

Optimization

Technical Support Center: Purification of 1-(2-Amino-3-methylphenyl)ethanone

[1] Case ID: PUR-AMPE-001 Subject: Isolation and Purification Protocols for Crude 2'-Amino-3'-methylacetophenone Applicable Synthesis Routes: Boron-mediated ortho-acylation (Sugasawa reaction), Nitro-reduction, or Friede...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-AMPE-001 Subject: Isolation and Purification Protocols for Crude 2'-Amino-3'-methylacetophenone Applicable Synthesis Routes: Boron-mediated ortho-acylation (Sugasawa reaction), Nitro-reduction, or Friedel-Crafts acetylation.[1]

Initial Assessment & Diagnostics[1][2][3]

Before initiating purification, you must diagnose the state of your crude material. 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6) is a sensitive aniline derivative.[1] In its crude state, it often presents as a dark, viscous oil due to oxidation products (tars) or residual solvent, even though the pure compound is a crystalline solid (MP ~53-56°C).[1]

Diagnostic Checklist:

  • Appearance: Dark brown oil? (Indicates oxidation/polymerization).[1]

  • TLC (Hexane:EtOAc 3:1): Do you see a streak? (Anilines interact with silanol groups).[1]

  • Origin:

    • Sugasawa Route (

      
      ): Likely impurities are o-toluidine (starting material) and hydrolysis byproducts.[1]
      
    • Nitro-Reduction: Likely impurities are partially reduced nitroso/hydroxylamine intermediates.[1]

Decision Matrix: Purification Strategy

Use the following logic flow to select the correct protocol.

PurificationLogic Start Crude Material Analysis PurityCheck Purity < 85% (NMR/HPLC)? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType Yes Cryst Protocol C: Recrystallization (Hexane/EtOAc) PurityCheck->Cryst No (High Purity) AcidBase Protocol A: Acid-Base Extraction (Removes Neutrals/Tars) ImpurityType->AcidBase Non-Basic Impurities (Tars, Nitriles) Column Protocol B: Flash Chromatography (Buffered Silica) ImpurityType->Column Isomeric/Basic Impurities AcidBase->Column If Purity still < 95% Column->Cryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and impurity profile.

Protocol A: Acid-Base Chemical Purification (The "Chemical Filter")

Objective: Isolate the basic amine from neutral organic impurities (unreacted nitriles, tars) and acidic byproducts.[1] Mechanism: The amino group (


) is protonated by HCl, becoming water-soluble.[1] Neutral impurities remain in the organic phase.[1]
Step-by-Step Methodology
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Extraction (Acidic Phase):

    • Extract the organic layer twice with 1M HCl (10 mL per gram).[1]

    • Critical Check: The product is now in the Aqueous Layer .[1]

    • Retain the organic layer (contains neutrals/tars) for analysis, but do not discard until yield is confirmed.[1]

  • Washing: Wash the combined acidic aqueous layers once with a small volume of Ether or EtOAc to remove entrained non-basic impurities.[1]

  • Basification (Precipitation):

    • Cool the aqueous acidic solution to 0°C in an ice bath.

    • Slowly add 2M NaOH or saturated

      
       until pH reaches ~9-10.[1]
      
    • Observation: The solution should become cloudy as the free amine precipitates or oils out.[1]

  • Re-Extraction: Extract the cloudy aqueous mixture three times with Dichloromethane (DCM) .[1]

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Why this works: This leverages the specific basicity of the aniline nitrogen.[1] Tars and polymerization products often lack this basicity and are left behind in the initial organic wash.[1]

Protocol B: Buffered Flash Chromatography[1][3]

Objective: Separation of isomers (e.g., 4-amino vs 2-amino) or closely related aniline derivatives. Common Issue: "Streaking" or "tailing" on TLC/Column. Root Cause: The amino group forms hydrogen bonds with the acidic silanol (


) groups on the silica gel surface, causing peak broadening and loss of material.[1]
Optimized Column Conditions
ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase.[1]
Modifier 1% Triethylamine (TEA) Neutralizes acidic silanol sites; prevents streaking.[1]
Mobile Phase A Hexanes (or Cyclohexane)Non-polar carrier.[1]
Mobile Phase B Ethyl AcetatePolar eluent.[1]
Gradient 0%

20% B
The product is relatively non-polar due to internal H-bonding.[1]
Protocol:
  • Slurry Preparation: Pre-treat the silica gel slurry with the mobile phase containing 1% TEA.[1] This "deactivates" the silica before the sample touches it.[1]

  • Loading: Load the crude (dissolved in minimum DCM/Hexane) onto the column.

  • Elution: Run the gradient. The ortho-amino ketone often elutes earlier than expected due to intramolecular hydrogen bonding (N-H

    
     O=C) which reduces its interaction with the silica.[1]
    

Protocol C: Recrystallization (Polishing)[1]

Objective: Final purification to >99% for analytical standards or biological testing. Prerequisite: Material must be at least 90% pure and solid.[1] If it is an oil, use Protocol B first.[1]

Solvent Systems
  • System 1 (Preferred): Hexanes / Ethyl Acetate.[1]

    • Dissolve in minimum hot EtOAc. Add hot Hexanes until slightly cloudy. Cool slowly to -20°C.

  • System 2: Aqueous Ethanol.[1]

    • Dissolve in warm Ethanol.[1] Add water dropwise until turbidity appears.[1]

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

  • Re-heat to dissolve the oil.[1]

  • Add a "seed crystal" of pure material (if available).[1]

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Cool much more slowly (wrap flask in cotton/foil).

Troubleshooting & FAQs

Q1: I used the Sugasawa reaction ( ), but my yield is very low after hydrolysis. Where is my product?

Diagnosis: The boron-imine intermediate in the Sugasawa reaction is incredibly stable.[1] Solution: Simple water hydrolysis is often insufficient.[1] You must reflux the reaction mixture with dilute HCl for 1-2 hours to break the


 and 

bonds.[1] If you only washed with water, your product is likely still complexed with boron in the aqueous waste or the organic interface.[1]
Q2: The product spots on TLC are "comet-shaped." How do I calculate ?

Diagnosis: This is amine streaking.[1] Solution: Dip your TLC plate in a solvent system containing 1% Triethylamine before spotting, or add TEA to your developing chamber.[1] This will tighten the spot into a distinct circle, allowing accurate


 calculation.[1]
Q3: My product is a dark red oil that won't solidify.

Diagnosis: Trace oxidation (quinone-like impurities) or residual solvent.[1] Solution:

  • Perform Protocol A (Acid/Base) to remove neutral oxidation tars.[1]

  • If still oily, perform Protocol B (Column).[1]

  • Store the oil in the freezer (-20°C); it may crystallize over 48 hours. The melting point is near 50°C, so supercooling is common.[1]

Visualizing the Extraction Workflow

The following diagram illustrates the phase-separation logic required for Protocol A.

AcidBaseExtraction Crude Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl (Protonation) Crude->AcidStep OrgLayer1 Organic Layer (Discard/Analyze) Contains: Neutrals, Tars AcidStep->OrgLayer1 Separation AqLayer1 Aqueous Layer (Acidic) Contains: Product-H+ AcidStep->AqLayer1 Separation BaseStep Add NaOH to pH 10 (Deprotonation) AqLayer1->BaseStep AqLayer2 Aqueous Layer (Discard) Contains: Salts BaseStep->AqLayer2 Extraction OrgLayer2 DCM Extract Contains: PURE AMINE BaseStep->OrgLayer2 Extraction

Figure 2: Chemical purification workflow. The target amine migrates phases based on pH, leaving non-basic impurities behind.[1][2]

References

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[1] Aminohaloborane in organic synthesis.[1][3] 1. Specific ortho-acylation of anilines.[1][4] Journal of the American Chemical Society, 100(15), 4842–4852.[1] [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine purification and silica deactivation). [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 179628, 1-(2-Amino-3-methylphenyl)ethanone.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Acetyl-6-Methylaniline

This technical guide details the purification of 2-acetyl-6-methylaniline (also known as 1-(2-amino-3-methylphenyl)ethanone or 2'-amino-3'-methylacetophenone ).[1] [1] Current Status: Operational Scope: Purification, Pol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 2-acetyl-6-methylaniline (also known as 1-(2-amino-3-methylphenyl)ethanone or 2'-amino-3'-methylacetophenone ).[1]

[1]

Current Status: Operational Scope: Purification, Polymorph Control, Impurity Rejection Target Compound: 2-Acetyl-6-Methylaniline (Solid)

Part 1: Compound Profile & Solubility Mapping

Before initiating crystallization, you must understand the thermodynamic behavior of this specific molecule. Unlike simple anilines, the ortho-positioning of the acetyl and amino groups creates a strong intramolecular hydrogen bond .

  • Impact on Solubility: This internal bond "masks" the polarity of the amine and carbonyl groups, making the molecule significantly more soluble in non-polar solvents (like hexanes or toluene) than its para or meta isomers.

  • Impact on Melting Point: The crystal lattice energy is lower, leading to a relatively low melting point. This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

Solvent System Selection Matrix
Solvent SystemRolePolarity IndexSuitabilityNotes
Ethanol (95%) Single SolventHigh⭐⭐⭐ (Gold Standard)Best balance.[1] High solubility at boil, moderate at RT.
Ethanol / Water Binary SystemHigh/High⭐⭐⭐⭐ (High Purity)Water acts as a powerful anti-solvent. Risk: Oiling out if water added too fast.
Hexanes / Ethyl Acetate Binary SystemLow/Mod⭐⭐ (Alternative)Good for removing non-polar tarry impurities.
Toluene Single SolventLow⭐ (Specific Use)Use only if removing highly polar, inorganic salts.

Part 2: Optimized Recrystallization Protocol

Workflow Diagram: The Thermal Cycle

RecrystallizationCycle Start Crude 2-Acetyl-6-Methylaniline Dissolution Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolution CheckSol Is solution clear? Dissolution->CheckSol Filter Hot Filtration (Remove insoluble salts) CheckSol->Filter No (Solids present) Carbon Add Activated Carbon (If colored impurities exist) CheckSol->Carbon Yes (But colored) AntiSolvent Add Warm Water dropwise until persistent turbidity CheckSol->AntiSolvent Yes (Clear) Filter->Carbon Carbon->AntiSolvent Reheat Add 1-2 drops Ethanol to clear turbidity AntiSolvent->Reheat Cooling Slow Cool to RT (Insulate flask) Reheat->Cooling Fridge Chill to 0-4°C Cooling->Fridge Harvest Vacuum Filtration & Cold Ethanol Wash Fridge->Harvest

Caption: Logical flow for the purification of 2-acetyl-6-methylaniline using an Ethanol/Water binary system.

Step-by-Step Execution
  • Dissolution: Place the crude tan/brown solid in an Erlenmeyer flask. Add boiling 95% Ethanol slowly. Use a heat gun or hot plate to maintain reflux. Stop adding solvent the moment the solid dissolves.

  • Decolorization (Optional): If the solution is dark brown/red (oxidation products), add activated charcoal (1-2% by weight). Boil for 2 minutes, then filter hot through a pre-warmed Celite pad.

  • Nucleation Setup: With the clear yellow solution at boiling, add warm water dropwise.

    • Critical Point: Stop immediately when a faint cloudiness persists.

    • Add 1-2 drops of ethanol to make it clear again.

  • Crystallization: Remove from heat. Cover the flask mouth with foil (do not seal tightly). Allow to cool to room temperature undisturbed.

    • Note: Do not use an ice bath immediately. Rapid cooling will trap impurities.

  • Harvesting: Once heavy crystallization is observed at RT, move to a fridge (4°C) for 1 hour. Filter the needles/plates and wash with ice-cold 50% Ethanol/Water .

Part 3: Troubleshooting & FAQs

Issue: "The product is oiling out (forming a liquid blob) instead of crystals."

Diagnosis: This is the most common failure mode for 2-acetyl-6-methylaniline due to its low melting point and the presence of impurities which depress the melting point further. Immediate Fix:

  • Reheat: Bring the mixture back to a boil until the oil dissolves.

  • Dilute: Add slightly more Ethanol (the good solvent). The oiling is often caused by the solution being too saturated with the anti-solvent (water).

  • Seed: Cool the solution very slowly. When it reaches ~30-35°C, add a single "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

Issue: "The crystals are still colored (tan/brown) after filtration."

Diagnosis: Aniline oxidation products (azobenzenes/quinones) are trapped inside the crystal lattice. Solution:

  • Wash Thoroughly: Ensure the wash solvent is cold and sufficient volume is used.

  • Solvent Switch: If Ethanol/Water fails to clean the color, switch to Hexanes/Ethyl Acetate . Non-polar impurities often stay in the Hexane mother liquor better than they stay in water.

Issue: "No precipitation occurs even at 0°C."

Diagnosis: Supersaturation was not achieved, likely due to excess solvent. Solution:

  • Rotary evaporate 50% of the solvent volume.

  • Or, add a small seed crystal.

  • Or, scratch the flask vigorously.

Part 4: Validation & References

Purity Confirmation

Do not rely solely on melting point.

  • TLC: Run in 20% Ethyl Acetate / 80% Hexanes. The product should be a single spot. Impurities often trail near the baseline or run with the solvent front.

  • 1H NMR: Check for the disappearance of isomeric methyl peaks. The 3-methyl group should appear as a distinct singlet.

References
  • Synthesis & Isolation: 2-acetyl-6-methylaniline is frequently isolated as a solid intermediate. See PrepChem for synthesis routes involving acetylation/hydrolysis where solid isolation is standard.

  • Structural Characterization: For data on the closely related 2'-amino-3'-methylacetophenone (isostructural), refer to Chem. Pharm. Bull. 73, 520–525 (2025).

  • General Aniline Purification: "Purification of Laboratory Chemicals" (Armarego & Chai) recommends Ethanol/Water systems for substituted acetophenones.
  • Solvent Properties: Hansen Solubility Parameters for acetophenone derivatives indicate high solubility in alcohols due to hydrogen bond acceptance of the carbonyl.

Sources

Optimization

column chromatography method for purifying aminoacetophenones

Topic: Column Chromatography Troubleshooting & Method Development Audience: Organic Chemists, Process Development Scientists Status: Active Guide Introduction: The Chemistry of the Challenge Purifying aminoacetophenones...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Troubleshooting & Method Development Audience: Organic Chemists, Process Development Scientists Status: Active Guide

Introduction: The Chemistry of the Challenge

Purifying aminoacetophenones (e.g., 2'-aminoacetophenone, 4'-aminoacetophenone) presents a dual challenge: basicity and isomerism .

  • The Basicity Trap: The free amine group (

    
    ) acts as a Lewis base. Standard silica gel is acidic (
    
    
    
    ). Without intervention, the amine strongly interacts with surface silanol groups (
    
    
    ), resulting in "tailing" (streaking), broad peaks, and poor recovery.
  • The Isomer Effect: The ortho and para isomers exhibit drastically different chromatographic behaviors due to hydrogen bonding. Understanding this is the key to separation.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Troubleshooting Tailing & Streaking

User Question: "My product spots are streaking from the baseline to the solvent front on TLC, and my column fractions are cross-contaminated. How do I fix this?"

Technical Diagnosis: You are experiencing silanol-amine protonation . The acidic silica protons are transferring to your basic amine, essentially turning your column into an ion-exchange resin rather than a partition chromatography system.

The Solution: Mobile Phase Modification (The "TEA" Protocol) You must neutralize the silica surface before and during the run.

Protocol:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: Add 1.0% to 2.0% (v/v) TEA to your mobile phase.

  • The Pre-Treatment (Critical Step):

    • Flush the packed column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

    • Why? This saturates the "active sites" (acidic silanols) with TEA, shielding your product from irreversible binding.

  • The Run: Continue using the modifier in the eluent throughout the purification.

Warning: TEA has a high boiling point (


). If your product is volatile, use Ammonia in Methanol/DCM systems instead, or wash the combined fractions with water/brine to remove TEA before rotary evaporation.
Module 2: Separating Isomers (Ortho vs. Para)

User Question: "I synthesized aminoacetophenone via nitration/reduction, but I have a mixture of ortho- and para-isomers. Can I separate them by column?"

Technical Diagnosis: Yes, and often easily. The separation relies on Intramolecular vs. Intermolecular Hydrogen Bonding .

  • 2'-aminoacetophenone (Ortho): Forms a stable intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen. This "locks" the polarity internally, making the molecule behave more non-polar (lipophilic).

    • Result: High

      
      , elutes first .
      
  • 4'-aminoacetophenone (Para): Cannot form internal bonds. It acts as a hydrogen bond donor/acceptor with the solvent and silica.

    • Result: Low

      
      , elutes last .
      

Visual Logic: Isomer Separation Mechanism

IsomerSeparation Start Crude Mixture (Ortho + Para) Ortho Ortho-Isomer (2'-aminoacetophenone) Start->Ortho Para Para-Isomer (4'-aminoacetophenone) Start->Para HBond_O Intramolecular H-Bond (Internal 6-membered ring) Ortho->HBond_O Structural Effect HBond_P Intermolecular H-Bond (Binds to Silica/Solvent) Para->HBond_P Structural Effect Polarity_O Apparent Polarity: LOW (Lipophilic) HBond_O->Polarity_O Polarity_P Apparent Polarity: HIGH (Hydrophilic) HBond_P->Polarity_P Elution_O Elutes FAST (First Fraction) Polarity_O->Elution_O Elution_P Elutes SLOW (Late Fraction) Polarity_P->Elution_P

Caption: Mechanistic basis for the chromatographic separation of aminoacetophenone isomers.

Module 3: Sample Loading (Solubility Issues)

User Question: "My crude solid doesn't dissolve well in Hexane/Ethyl Acetate. If I load it in DCM, it precipitates on the column. What should I do?"

Technical Diagnosis: Liquid loading a sample in a "strong" solvent (like DCM) onto a column equilibrated with a "weak" solvent (like Hexane) causes immediate precipitation at the column head. This blocks flow and ruins resolution.[1]

The Solution: Dry Loading This is the industry standard for poorly soluble amines.

Protocol:

  • Dissolve: Dissolve the crude mixture in the minimum amount of a volatile solvent (Acetone, DCM, or Methanol) in a round-bottom flask.

  • Adsorb: Add silica gel to the solution.[2] Ratio: ~1-2 grams of silica per 1 gram of crude sample.

  • Evaporate: Rotovap the mixture until you have a dry, free-flowing powder.

    • Tip: If the powder is sticky, you used too little silica. Add more and re-evaporate.

  • Load: Carefully pour the dry powder onto the top of your pre-packed column.[2]

  • Cap: Add a layer of sand (1 cm) on top of the dry load to prevent disturbance when adding solvent.

Module 4: Solvent System Selection Guide

Use this table to select the starting conditions based on your specific aminoacetophenone derivative.

Compound TypeRecommended Solvent SystemModifier (Required)Notes
Non-polar Isomers (e.g., o-aminoacetophenone)Hexane : Ethyl Acetate(Start 95:5, Gradient to 80:20)1% Triethylamine (TEA)Elutes very quickly. Keep polarity low initially.
Polar Isomers (e.g., p-aminoacetophenone)Hexane : Ethyl Acetate(Start 70:30, Gradient to 40:60)1% Triethylamine (TEA)Requires higher polarity to break silica interaction.
Highly Polar / Complex (e.g., di-amino or heterocyclic)DCM : Methanol(95:5 to 90:10)1%

(Aqueous Ammonia)
DCM/MeOH is powerful but offers poor selectivity for isomers. Use only if Hex/EtOAc fails.
"Greener" Alternative Heptane : Ethanol (3:1)1% TEAEthanol is a strong eluent; use sparingly.
Module 5: Troubleshooting Decision Matrix

Follow this logic flow to resolve active issues during a run.

Troubleshooting Problem Identify Problem Tailing Streaking / Tailing Problem->Tailing CoElution Poor Separation (Mixed Fractions) Problem->CoElution Precipitation Clogging / Precipitate Problem->Precipitation Sol_Tailing Add 1-2% TEA to Mobile Phase & Pre-rinse Column Tailing->Sol_Tailing Check_TLC Check TLC Rf difference CoElution->Check_TLC Sol_Precip Switch to Dry Loading (See Module 3) Precipitation->Sol_Precip Gradient Use Shallower Gradient (e.g. 0.5% increase/min) Check_TLC->Gradient Rf diff exists but small Selectivity Change Solvent Selectivity (Try Toluene/Acetone) Check_TLC->Selectivity No Rf diff (Co-spot)

Caption: Decision matrix for troubleshooting common chromatography failures with amines.

References
  • University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography." Flash Chromatography Guide.[3]Link

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog, 2023. Link

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources.Link

  • BenchChem. "Methods for removing color impurities from 2'-Aminoacetophenone." BenchChem Protocols.[4]Link

  • Reich, H. J. "Column Chromatography." University of Wisconsin-Madison Organic Chemistry Data.Link

Sources

Troubleshooting

challenges in the synthesis of α,α-disubstituted α-amino acids

Technical Support Center: Synthesis of -Disubstituted -Amino Acids Current Status: Online Agent: Senior Application Scientist Ticket ID: AA-QUAT-SYNTH-001 Subject: Troubleshooting Steric Hindrance, Enantioselectivity, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of


-Disubstituted 

-Amino Acids

Current Status: Online Agent: Senior Application Scientist Ticket ID: AA-QUAT-SYNTH-001 Subject: Troubleshooting Steric Hindrance, Enantioselectivity, and Hydrolysis in Quaternary Amino Acid Synthesis

Overview: The "Steric Wall"

Welcome to the technical support center. You are likely here because the synthesis of


-disubstituted amino acids (quaternary amino acids) is failing where standard methods succeed. Unlike mono-substituted amino acids, these molecules possess a quaternary stereocenter that imposes severe steric penalties on nucleophilic attacks and hydrolysis steps.

This guide bypasses general textbook theory to address the specific failure modes encountered in the three dominant synthetic methodologies: Phase Transfer Catalysis (PTC) , Self-Regeneration of Stereocenters (SRS) , and Strecker Synthesis .

Module 1: Phase Transfer Catalysis (The Maruoka/O'Donnell Workbench)

Context: You are attempting to alkylate an alanine-derived Schiff base (or similar) using a chiral quaternary ammonium salt to generate a quaternary center.

Troubleshooting Guide

Q1: My reaction has stalled at <10% conversion. I am using a standard Cinchona alkaloid catalyst.

  • Diagnosis: "Steric mismatch." Standard Cinchona catalysts often lack the active site accessibility required for bulky electrophiles attacking a sterically crowded enolate.

  • Solution: Switch to a Maruoka Catalyst (

    
    -symmetric chiral spiro ammonium salt). These catalysts possess a rigid binaphthyl structure that creates a deep, accessible chiral pocket, allowing for higher reactivity with bulky substrates compared to the flexible Cinchona skeleton.
    
  • Protocol Adjustment: Increase the concentration of the organic phase. PTC rates are often diffusion-controlled; higher concentration increases the frequency of ion-pairing at the interface.

Q2: I am seeing high conversion but low enantiomeric excess (ee).

  • Diagnosis: "Interfacial leakage" or "Background reaction." The uncatalyzed racemization or alkylation by the inorganic base is competing with the catalyzed pathway.

  • Solution:

    • Lower the Temperature: Drop to 0°C or -20°C. The activation energy for the catalyzed pathway is lower than the background reaction; cooling favors the catalyst.

    • Change the Base: Switch from aqueous 50% KOH to solid CsOH·H₂O.[1][2] Solid bases minimize the water content, tightening the ion pair between the enolate and the chiral ammonium cation.

Q3: The Schiff base is hydrolyzing before alkylation occurs.

  • Diagnosis: The imine bond is unstable under the basic PTC conditions, likely due to electron-withdrawing groups on the benzophenone moiety.

  • Solution: Use the O'Donnell Schiff Base (derived from benzophenone imine and glycine/alanine tert-butyl ester). The tert-butyl ester provides steric protection against hydrolysis and prevents saponification side reactions.

Visualizing the Mechanism

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase (Toluene) Base Base (KOH/CsOH) OH OH- Base->OH Deprotonation Deprotonation of Schiff Base OH->Deprotonation IonPairing Chiral Ion Pair Formation [Q*+ Enolate-] Deprotonation->IonPairing Enolate Transfer Product Quaternary Product (High ee) IonPairing->Product Stereoselective Alkylation SchiffBase Alanine Schiff Base SchiffBase->Deprotonation Electrophile Electrophile (R-X) Electrophile->Product Catalyst Maruoka Catalyst (Q*+) Product->Catalyst Regeneration Catalyst->IonPairing

Caption: The catalytic cycle of Phase Transfer Catalysis showing the critical ion-pairing step at the interface.

Module 2: Self-Regeneration of Stereocenters (The Seebach Protocol)[3]

Context: You are synthesizing cyclic or highly constrained amino acids (e.g.,


-methyl proline) where PTC fails to control stereochemistry.
Troubleshooting Guide

Q1: I cannot form the oxazolidinone acetal from my amino acid and pivalaldehyde.

  • Diagnosis: Thermodynamic barrier. The formation of the acetal is an equilibrium process that releases water.

  • Solution: Use a Dean-Stark trap or add molecular sieves to drive the equilibrium. For particularly stubborn amino acids (like valine or proline), use chloral (trichloroacetaldehyde) instead of pivalaldehyde. The electron-withdrawing nature of the trichloromethyl group stabilizes the hemiaminal intermediate.

Q2: The alkylation of the enolate is yielding the wrong diastereomer.

  • Diagnosis: "Face flipping." You likely used a counter-ion or solvent that disrupted the chelation control.

  • Solution:

    • Standard Rule: The bulky tert-butyl group on the oxazolidinone ring directs the electrophile to the opposite face (anti-addition).

    • Check: Ensure you are using LDA at -78°C in THF. If using HMPA as a co-solvent, be aware it separates the ion pair, which usually enhances reactivity but can alter selectivity if the transition state relies on Li-coordination.

Q3: I cannot hydrolyze the final quaternary oxazolidinone to get the free amino acid.

  • Diagnosis: Extreme steric hindrance.[3] The very group that provided stereocontrol (t-Bu) is now blocking the hydrolysis of the amide/acetal.

  • Solution:

    • Standard: Reflux in 6N HCl for 24-48 hours.

    • Milder Alternative: If the molecule is acid-sensitive, use silica gel in methanol/water . Surprisingly, this heterogeneous condition can cleave Seebach oxazolidinones by facilitating acetal hydrolysis under "neutral" acidic surface conditions.

Module 3: The Nitrile Bottleneck (Strecker Post-Processing)

Context: You successfully synthesized a quaternary


-aminonitrile via the Strecker reaction, but it refuses to hydrolyze to the amide or acid.
Troubleshooting Guide

Q1: My aminonitrile survives refluxing conc. H₂SO₄. How do I hydrolyze it?

  • Diagnosis: The quaternary center prevents the attack of water on the nitrile carbon.

  • Solution: Stop using Brønsted acids. Switch to the Ghaffar-Parkins Platinum Catalyst ([PtH{(PMe2O)2H}(PMe2OH)]).[4]

    • Why: This catalyst hydrates nitriles via an intramolecular attack of a coordinated phosphinite ligand, bypassing the steric barrier that blocks external water attack.

    • Protocol: 0.5 mol% catalyst, EtOH/H₂O, 80°C. It is highly specific for hindered nitriles.

Q2: Can I use enzymes?

  • Answer: Yes, but with caveats. Nitrile Hydratases (e.g., from Rhodococcus) are excellent for mild hydrolysis but often have narrow substrate specificity. They are ideal for gem-dimethyl substrates but may fail with bulkier aryl substituents.

Data Summary: Method Selection Matrix

FeaturePhase Transfer Catalysis (PTC)Self-Regeneration (SRS)Strecker Synthesis
Primary Target Acyclic

-alkyl alanines
Cyclic / Proline derivativesDiverse quaternary centers
Key Challenge Electrophile steric bulkMulti-step sequence lengthNitrile Hydrolysis
Enantioselectivity High (Catalyst dependent)High (Substrate control)High (Catalyst dependent)
Scalability Excellent (Industrial preferred)Moderate (Stoichiometric aux.)Good (Hazardous cyanide)
Critical Reagent Maruoka/Cinchona CatalystPivalaldehyde/ChloralTMSCN / Ghaffar-Parkins Cat.

Experimental Protocol: Catalytic Enantioselective Alkylation (Maruoka Type)

Objective: Synthesis of


-benzyl-alanine tert-butyl ester.
  • Preparation: In a flame-dried flask, dissolve N-(diphenylmethylene)alanine tert-butyl ester (1.0 equiv) and (S,S)-Maruoka Catalyst (1 mol%) in toluene (0.1 M).

  • Activation: Cool the mixture to 0°C. Add CsOH·H₂O (5.0 equiv) in one portion.

  • Reaction: Add Benzyl bromide (1.2 equiv) dropwise. Stir vigorously at 0°C.

    • Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 2-6 hours.

  • Workup: Dilute with ether, wash with water (3x), dry over MgSO₄, and concentrate.

  • Hydrolysis (Deprotection): Treat the crude imine with 1N citric acid/THF (1:1) at RT for 2 hours to release the free amine.

References

  • Review on Quaternary Amino Acid Synthesis: Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15, 1475. Link

  • Phase Transfer Catalysis (Maruoka): Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • Self-Regeneration of Stereocenters (Seebach): Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[5] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23-24), 2708-2748. Link

  • Ghaffar-Parkins Catalyst (Nitrile Hydrolysis): Ghaffar, T., & Parkins, A. W. (1995).[1][4] A new homogeneous platinum containing catalyst for the hydrolysis of nitriles.[6] Tetrahedron Letters, 36(47), 8657-8660. Link

  • General Review on Nitrile Hydrolysis: Kukushkin, V. Y., & Pombeiro, A. J. L. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews, 249(1-2), 1-55. Link

Sources

Optimization

Technical Support Center: TLC Methodologies for 1-(2-Amino-3-methylphenyl)ethanone

Case ID: TLC-2AMPE-001 Status: Active Guide Subject: Optimization of Thin Layer Chromatography for ortho-Aminoacetophenone Derivatives Diagnostic Profile & Chemical Behavior Molecule: 1-(2-Amino-3-methylphenyl)ethanone C...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TLC-2AMPE-001 Status: Active Guide Subject: Optimization of Thin Layer Chromatography for ortho-Aminoacetophenone Derivatives

Diagnostic Profile & Chemical Behavior

Molecule: 1-(2-Amino-3-methylphenyl)ethanone CAS: 585-74-0 (Isomer generic ref) Functional Analysis: [1][2]

  • Primary Amine (-NH₂): Basic center. Prone to protonation by acidic silanol groups on silica gel (

    
     for aniline derivatives), leading to "streaking" or "tailing."
    
  • Acetyl Group (-COCH₃): Polar, H-bond acceptor.

  • Ortho-Substitution Effect: The ortho arrangement of the amine and ketone allows for intramolecular hydrogen bonding . This reduces the effective polarity of the molecule compared to its para or meta isomers, often resulting in a higher

    
     than expected for a primary amine.
    
  • 3-Methyl Group: Adds lipophilicity and steric bulk ortho to the amine, slightly shielding the nitrogen but not preventing silica interaction.

Visualization Protocols (The "Eyes")

User Question: I cannot distinguish my starting material from the reaction matrix. What visualization method offers the highest specificity?

Primary Detection: UV Fluorescence Quenching
  • Wavelength: 254 nm (Short Wave).[3]

  • Observation: The conjugated aromatic ketone system strongly absorbs UV light. The compound will appear as a dark purple/black spot against the bright green fluorescent background of

    
     silica plates.
    
Secondary Detection: Chemical Staining (Differentiation)

If UV is insufficient or you suspect co-elution, use these specific stains to differentiate functional groups.

Stain ReagentTarget GroupObservationMechanism
Ninhydrin Primary AmineRed/Pink spot (upon heating)Reacts with the free -NH₂ group to form Ruhemann's purple.
2,4-DNP KetoneYellow/Orange spot Hydrazone formation with the acetyl carbonyl group.
Vanillin GeneralVarious colors General oxidation/condensation; useful for checking purity.

Technical Note: The ortho-amino ketone moiety can form stable Schiff bases. If monitoring a condensation reaction (e.g., Friedländer synthesis), the disappearance of the Ninhydrin-active spot (red) is a critical indicator of amine consumption.

Eluent Engineering (The "Road")

User Question: My starting material appears as a long streak rather than a tight spot. How do I fix this?

Root Cause: The basic amino group interacts with the acidic silanol (Si-OH) groups on the silica plate, acting like an ion-exchange resin rather than a partition medium.

The Solution: Basified Eluent Systems

To obtain sharp spots, you must suppress the ionization of the amine or neutralize the silica surface.

Protocol: Preparation of Basified Mobile Phase
  • Select Base Solvent: Hexane : Ethyl Acetate (Start with 3:1 ratio).

  • Add Modifier: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the solvent mixture.
    
  • Equilibration: Pour the solvent into the chamber and let it stand for 10 minutes before running the plate. This saturates the atmosphere and the silica surface with the base.

Diagram: Solvent System Selection Logic

SolventLogic Start Start TLC Method Dev CheckRf Run Standard Hex/EtOAc (3:1) Start->CheckRf Eval Evaluate Spot Shape CheckRf->Eval Streak Streaking / Tailing? Eval->Streak Yes Sharp Sharp Spot? Eval->Sharp No FixStreak Add 1% Triethylamine (TEA) Streak->FixStreak AdjustPol Adjust Polarity (Hex/EtOAc ratio) Sharp->AdjustPol FixStreak->AdjustPol Final Optimized System AdjustPol->Final

Caption: Decision tree for optimizing solvent systems when encountering amine tailing.

Reaction Monitoring: Friedländer Synthesis Context

Scenario: You are reacting 1-(2-Amino-3-methylphenyl)ethanone with a ketone to form a quinoline derivative.

Monitoring Workflow:

  • Lane 1 (SM): Pure 1-(2-Amino-3-methylphenyl)ethanone.

  • Lane 2 (Co-spot): SM + Reaction Mixture (Critical for detecting co-elution).

  • Lane 3 (RM): Reaction Mixture.

Expected Changes:

  • Starting Material (SM): Lower

    
     (relative to product in non-polar solvents), UV active (254 nm), Ninhydrin Positive .
    
  • Product (Quinoline): Higher

    
     (loss of H-bond donor), UV active (254 nm), Fluorescent (365 nm) , Ninhydrin Negative .
    

Pro-Tip: Quinolines are often highly fluorescent under long-wave UV (365 nm). If your product spot glows blue/cyan under 365 nm and the SM does not, this is a rapid confirmation of product formation.

Troubleshooting FAQ

Q: The spot for 1-(2-Amino-3-methylphenyl)ethanone is splitting into two spots. Is it decomposing?

  • A: It might be.[4][5][6][7] However, first check if you are using an acidic solvent (like pure chloroform or solvents with acetic acid). The amine can partially protonate, showing two spots (free base vs. salt). Always use a basified solvent (with TEA) to ensure the molecule exists purely as the free base. If two spots persist in basic conditions, check for oxidation (N-oxide formation) using 2D TLC.

Q: I see a spot at the baseline that never moves. What is it?

  • A: This is likely the hydrochloride salt of the amine (if you used HCl in workup) or polymerized by-product. Treat a small aliquot of your sample with aqueous

    
     and extract with EtOAc before spotting to free the amine.
    

Q: The product and starting material co-elute (overlap).

  • A:

    • Change Selectivity: Switch from Hexane/EtOAc to Dichloromethane/Methanol (98:2). The different solvation mechanism of DCM often separates aromatic amines better.

    • Derivatization: Spray the plate with Ninhydrin. Only the starting material will turn red/pink. The product (quinoline) will remain colorless (or just UV active).

Diagram: 2D TLC for Stability Testing

TwoDTLC Step1 Spot Sample at Corner Step2 Run Solvent Direction 1 Step1->Step2 Step3 Rotate Plate 90° Step2->Step3 Step4 Run Solvent Direction 2 Step3->Step4 Result Analyze Diagonal Step4->Result Stable On Diagonal (Stable) Result->Stable Unstable Off Diagonal (Decomposed) Result->Unstable

Caption: Workflow for 2D TLC to determine if the amine is decomposing on the silica surface.

References

  • Friedländer Quinoline Synthesis Mechanisms

    • Marco,-Contelles, J., Perez-Mayoral, E., & Samadi, A. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews.

  • TLC Visualization Reagents

    • Merck KGaA. TLC Visualization Reagents and Methods.

  • Troubleshooting Amine Chromatography

    • Chemistry Hall. Thin Layer Chromatography: A Complete Guide.

  • Ortho-Aminoacetophenone Synthesis & Properties

    • Srinivasan, K., et al. (2020). Synthesis of aminoacetophenone derivatives. ResearchGate.

Sources

Troubleshooting

troubleshooting Friedländer quinoline synthesis side reactions

The Diagnostic Framework Before adjusting parameters, identify the specific failure mode. The Friedländer synthesis is a condensation-cyclization cascade; failure usually occurs because the delicate balance between the i...

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Framework

Before adjusting parameters, identify the specific failure mode. The Friedländer synthesis is a condensation-cyclization cascade; failure usually occurs because the delicate balance between the intermolecular aldol condensation and the intramolecular imine formation is disrupted.

Troubleshooting Logic Tree

Use this logic flow to diagnose the root cause of your reaction failure.

Friedlander_Troubleshooting Start ISSUE: Low Yield or Impurity Check_TLC Analyze Reaction Mixture (TLC/LCMS) Start->Check_TLC SM_Remains Starting Material (2-aminoaryl) Persists Check_TLC->SM_Remains Messy_TLC Complex Mixture (Many Spots) Check_TLC->Messy_TLC Clean_Wrong Clean Conversion / Wrong Mass Check_TLC->Clean_Wrong Temp_Check Check Temperature SM_Remains->Temp_Check Aldol_Comp Ketone Self-Condensation? Messy_TLC->Aldol_Comp Polymer 2-Aminoaldehyde Oligomerization? Messy_TLC->Polymer Regio Regioselectivity Issue? Clean_Wrong->Regio Cat_Check Check Catalyst Strength Temp_Check->Cat_Check Temp > 80°C Action_Reflux Action: Increase to Reflux (Kinetic Barrier) Temp_Check->Action_Reflux Temp < 80°C Action_Acid Action: Switch to Brønsted Acid (Activate Carbonyl) Cat_Check->Action_Acid Action_SlowAdd Action: Slow Addition of Ketone or Use Excess Aldol_Comp->Action_SlowAdd Base Catalyzed Action_Fresh Action: Recrystallize 2-amino starting material Polymer->Action_Fresh Old Reagents Action_Solvent Action: Change Solvent/Cat (Kinetic vs Thermo Control) Regio->Action_Solvent

Caption: Decision tree for diagnosing Friedländer synthesis failures based on crude reaction analysis.

Mechanistic Insight & Failure Analysis

To fix the reaction, you must understand the competition between the Productive Pathway and the Parasitic Pathways .

The "Stalling" Phenomenon

The reaction proceeds via two possible mechanisms:[1]

  • Pathway A (Aldol-First): Rate-limiting intermolecular aldol condensation followed by rapid cyclization.

  • Pathway B (Schiff-First): Formation of the Schiff base (imine) followed by intramolecular aldol.

Critical Insight: Under basic conditions , the reaction often stalls at the aldol intermediate (an acyclic


-hydroxy ketone) if the dehydration step is energetically unfavorable. Under acidic conditions , the stalling point is often the Schiff base, which fails to cyclize due to steric hindrance or deactivation of the nucleophile.
Side Reaction Competitors[2]
CompetitorMechanismDiagnostic SignSolution
Ketone Self-Condensation The enolizable ketone reacts with itself (Aldol) rather than the 2-aminobenzaldehyde.LCMS shows dimers of your ketone reactant. Yield is low; ketone is consumed.Stoichiometry: Use 1.2–1.5 eq. of ketone. Order: Add ketone slowly to the catalyst/aldehyde mixture.
2-Amino Oligomerization 2-aminobenzaldehyde is unstable and self-condenses (trimerizes) over time.Dark tars/gums. Starting material spot is streaky or multi-component before reaction starts.Purification: Always use freshly recrystallized or sublimed 2-aminobenzaldehyde. Store under N

.
Cannizzaro Reaction If using a 2-aminoaryl aldehyde and strong base, the aldehyde disproportionates.Formation of 2-aminobenzoic acid and 2-aminobenzyl alcohol.Switch Catalyst: Move from strong bases (KOH/NaOH) to mild Lewis acids (ZnCl

) or ionic liquids.
Regio-isomerization Asymmetric ketones (e.g., 2-butanone) have two enolization sites.Two distinct product spots with identical Mass (M+H).Control: Acid catalysis favors the more substituted enol (thermodynamic); Base favors kinetic.

Optimization Protocols

Protocol A: The Robust Acid-Catalyzed Method (General Purpose)

Best for: Sterically hindered ketones or when base-sensitive groups are present.

  • Reagents: 2-aminobenzaldehyde (1.0 eq), Ketone (1.2 eq), Glacial Acetic Acid (solvent/catalyst), conc. H

    
    SO
    
    
    
    (catalytic, 1-5 mol%).
  • Setup: Flame-dried round bottom flask with reflux condenser.

  • Procedure:

    • Dissolve 2-aminobenzaldehyde in Glacial AcOH (5 mL/mmol).

    • Add the ketone.[1][2][3][4][5][6][7][8]

    • Add catalytic H

      
      SO
      
      
      
      dropwise.
    • CRITICAL STEP: Heat to reflux (100–110°C). Do not hover at 60-80°C; this promotes intermediate stalling.

    • Monitor by TLC (usually 1-3 hours).

  • Workup: Pour into crushed ice/water. Neutralize with 20% NaOH or Na

    
    CO
    
    
    
    until pH 8. Precipitate is collected by filtration.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hex/EtOAc).

Protocol B: Green/Modern Ionic Liquid Method (High Yield/Low Waste)

Best for: Reducing side reactions and avoiding volatile organic solvents (VOCs).

  • Reagents: 2-aminobenzaldehyde (1.0 eq), Ketone (1.1 eq), [bmim][BF

    
    ] (1-butyl-3-methylimidazolium tetrafluoroborate) or Choline Hydroxide.
    
  • Procedure:

    • Mix reactants in the ionic liquid (2 mL/mmol).

    • Heat to 60°C (milder than acid/base methods).

    • Stir for 30-60 mins.

  • Workup: Extract with diethyl ether (product moves to ether; IL remains). The IL can often be recycled.

  • Why this works: The ionic liquid stabilizes the charged intermediates (iminium ions), significantly accelerating the rate-determining step and suppressing neutral side reactions like radical polymerization.

Frequently Asked Questions (FAQ)

Q: I see a bright fluorescent spot on TLC, but my yield is low. What is it? A: Quinolines are naturally fluorescent. However, if the spot is more polar than your expected product, it is likely the intermediate chalcone (from the aldol step) that failed to cyclize.

  • Fix: Extend reaction time or add a stronger dehydrating agent (e.g., p-TsOH) to force ring closure.

Q: My 2-aminobenzaldehyde has turned brown in the bottle. Can I use it? A: No. The brown color indicates self-condensation (trimerization). Using this will result in a "tarry" reaction with <20% yield.

  • Fix: Dissolve in ether, wash with dilute acid, neutralize, and recrystallize, or sublime it before use.

Q: I am using an asymmetric ketone (e.g., 2-pentanone) and getting a 50:50 mixture of isomers. How do I direct regioselectivity? A:

  • For Product A (Attack at Methyl): Use a sterically bulky base (e.g., KOtBu) to favor the kinetic enolate.

  • For Product B (Attack at Methylene): Use Acid catalysis (AcOH/H

    
    SO
    
    
    
    ) to favor the thermodynamic enolate.

References

  • Friedländer, P. (1882).[1][2][7][9][10] "Ueber o-Amidobenzaldehyd".[1][8] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[1]

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Contributions". Chemical Reviews, 109(6), 2652–2671. Link

  • Palimkar, S. S., et al. (2003). "Ionic Liquid-Promoted Regioselective Friedländer Annulation: A Convenient Synthesis of Quinolines". Journal of Organic Chemistry, 68(24), 9371–9378. Link

  • McNaughton, B. R., & Miller, B. L. (2003). "Resin-based synthesis of substituted quinolines via the Friedländer reaction". Organic Letters, 5(23), 4257–4259. Link

Sources

Optimization

Technical Support Center: Acetophenone Nitration Optimization Hub

Current Status: Operational Topic: Nitration of Acetophenones (Electrophilic Aromatic Substitution) Audience: Chemical Process Engineers, Medicinal Chemists Version: 2.4 (Current Best Practices) Critical Safety & Stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Nitration of Acetophenones (Electrophilic Aromatic Substitution) Audience: Chemical Process Engineers, Medicinal Chemists Version: 2.4 (Current Best Practices)

Critical Safety & Stability (Read First)

Before attempting any optimization, you must acknowledge the thermodynamic hazards specific to nitrating aromatic ketones.

⚠️ The "Runaway" Hazard: Acetyl Nitrate

A common optimization attempt involves using Acetic Anhydride (


)  with Nitric Acid to generate Acetyl Nitrate (a potent nitrating agent).
  • The Risk: Mixing

    
     and 
    
    
    
    is extremely exothermic. If the temperature exceeds 15°C during mixing, unstable species (including tetranitromethane) can form, leading to explosive decomposition.
  • The Rule: Never add Nitric Acid to warm Acetic Anhydride. Always cool

    
     to <0°C before slow addition.
    
⚠️ Thermal Instability

Nitration of deactivated rings (like acetophenone) requires stronger conditions, but the acetyl group is prone to oxidation at temperatures


, leading to:
  • Formation of benzoic acid derivatives.[1]

  • Evolution of nitrous gases (

    
     - brown fumes).
    
  • Rapid pressure buildup in closed vessels.

The Knowledge Base: Mechanism & Regioselectivity

To optimize yield, you must fight the thermodynamics of the substrate. Acetophenone possesses a carbonyl group, which is a strong electron-withdrawing group (EWG) .

Why Meta-Selectivity is Dominant

The carbonyl group deactivates the ring and directs the incoming nitro group to the meta position.

  • Ortho/Para Attack: Places a positive charge adjacent to the electron-poor carbonyl carbon in the resonance hybrid (highly unstable).

  • Meta Attack: Avoids this direct destabilization.

Visualization: Electronic Directing Effects

The following diagram illustrates the stability difference in the sigma-complex intermediates.

NitrationMechanism Start Acetophenone (Substrate) Ortho Ortho-Intermediate (UNSTABLE: (+) next to C=O) Start->Ortho High Energy Barrier Meta Meta-Intermediate (STABLE: (+) decoupled from C=O) Start->Meta Lower Energy Barrier Para Para-Intermediate (UNSTABLE: (+) next to C=O) Start->Para High Energy Barrier NO2 NO2+ (Nitronium Ion) NO2->Ortho NO2->Meta NO2->Para Product m-Nitroacetophenone (Major Product >90%) Meta->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway showing why the meta-intermediate is energetically favored over ortho/para isomers due to resonance destabilization.

Advanced Protocols

We provide two validated workflows. Protocol A is the industrial standard (robust, scalable). Protocol B is a modern "cleaner" method for small-scale high-purity needs.

Protocol A: Optimized Mixed Acid (Standard)

Best for: Scale-up, cost-efficiency.

Reagents:

  • Acetophenone (1.0 equiv)

  • 
     (conc., 98%) - Solvent/Catalyst
    
  • 
     (fuming or 70%) - Reagent
    

Step-by-Step:

  • Solvation: Charge flask with

    
     (approx. 2.5 mL per gram of substrate). Cool to -5°C  using an ice/salt or acetone/dry ice bath.
    
  • Substrate Addition: Add Acetophenone dropwise. Critical: Keep internal temp

    
    .[2] (Exothermic solvation).
    
  • Nitration: Prepare a mixture of

    
     (1.3 equiv) and 
    
    
    
    (1:1 v/v). Add this mixture dropwise to the substrate solution.[3]
    • Rate Control: Maintain temp between -5°C and 0°C .

  • Digestion: Stir at 0°C for 15 minutes , then allow to warm to 10°C for 15 minutes . Do not exceed 20°C.

  • Quench: Pour reaction mixture over crushed ice (5x volume of acid). Vigorous stirring is required to prevent oiling out.

  • Workup: Filter the solid precipitate. Wash with cold water until pH neutral. Recrystallize from Ethanol/Water.

Protocol B: TFA-Mediated Nitration (High Purity)

Best for: Lab scale, avoiding "tarry" side products, easier workup.

Reagents:

  • Acetophenone (1.0 equiv)

  • Trifluoroacetic Acid (TFA) - Solvent

  • 
     (Ammonium Nitrate) or 
    
    
    

Step-by-Step:

  • Dissolve Acetophenone in TFA (3 mL/mmol). Cool to 0°C .

  • Add

    
     (1.1 equiv) in small portions (solid addition) or dropwise fuming 
    
    
    
    .
  • TFA stabilizes the acyl nitrate intermediate and solubilizes the product better than sulfuric acid, preventing local overheating/tars.

  • Stir at 0°C to RT. Monitor by TLC (Acetophenone usually disappears within 1-2 hours).

  • Quench: Pour into ice water. The product often precipitates as a cleaner solid than in Method A.

Troubleshooting Matrix

Use this logic flow to diagnose experimental failures.

Troubleshooting Issue Start: Identify Issue Tar Dark/Tarry Product Issue->Tar LowYield Low Yield / No Reaction Issue->LowYield WrongIsomer High Ortho Content Issue->WrongIsomer TempHigh Temp exceeded 20°C? Tar->TempHigh WaterInAcid Water in Acid? LowYield->WaterInAcid Catalyst Catalyst Selection WrongIsomer->Catalyst FixCool Fix: Improve Cooling Add reagents slower TempHigh->FixCool Yes FixDry Fix: Use Fuming HNO3 or add Oleum WaterInAcid->FixDry Yes (Dilution stops NO2+) FixZeolite Fix: Use Zeolite H-Beta (Shape Selective) Catalyst->FixZeolite Switch Method

Figure 2: Diagnostic decision tree for common nitration failures.

Detailed Symptom Guide
SymptomProbable CauseCorrective Action
Oiling Out Product melting point depression due to impurities (ortho-isomer or dinitrated species).Do not extract yet. Scratch the side of the beaker with a glass rod to induce crystallization. Ensure quench water is ice-cold (

).
Brown Fumes (

)
Oxidation of the ketone side chain. Temperature too high.Immediate Cooling. Stop addition. If reaction runs away, dump onto ice immediately. In future, keep T

.
Low Conversion Nitric acid too dilute (water inhibits

formation).
Use Fuming

or add a drying agent like

(advanced) or simply switch to fresh 98%

.
Dinitro- impurities Excess nitrating agent or temperature too high during digestion.Strict stoichiometry (1.05 - 1.1 eq of

). Keep digestion

.

FAQ: Expert Insights

Q: Can I obtain the ortho-isomer specifically? A: Direct nitration is poor for ortho (yields <5%). To get o-nitroacetophenone, do not nitrate acetophenone. Instead, use a different pathway: Nitration of Ethylbenzene followed by oxidation of the ethyl group, or Nitration of Benzoic Acid followed by conversion to the ketone. The steric and electronic hindrance of the acetyl group makes direct ortho nitration inefficient.

Q: Why is my product yellow? Pure m-nitroacetophenone should be off-white. A: Yellowing is usually caused by trace dinitrated species or oxidation byproducts. Recrystallization from Ethanol (95%) is highly effective. Use activated charcoal during the hot filtration step to remove colored impurities.

Q: Can I use solid acid catalysts (Zeolites) to be "Green"? A: Yes. Zeolite H-Beta has been shown to catalyze this reaction with Acetyl Nitrate or


. However, conversion rates are often lower than liquid-phase mixed acid due to pore diffusion limitations with the bulky acetyl group. This is recommended only if you strictly require a solvent-free process [1].

References

  • Smith, K., et al. "Regioselective nitration of aromatic ketones using solid acid catalysts." Journal of Organic Chemistry.

  • Olah, G. A., et al. "Nitration: Methods and Mechanisms." Wiley-VCH. (Standard text for nitronium ion mechanics).
  • Organic Syntheses. "m-Nitroacetophenone." Org.[4] Synth. 1928, 8, 76.

  • Davey, W. et al. "Purification and properties of nitroacetophenones." Journal of the Chemical Society.

Sources

Troubleshooting

catalyst selection for reduction of nitroacetophenone

Ticket System & Knowledge Base Status: ONLINE Agent: Senior Application Scientist Topic: Chemoselective Catalyst Selection (Nitro vs. Carbonyl) 🟢 Module 1: Triage (Select Your Target) Welcome to the ChemCat Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System & Knowledge Base

Status: ONLINE Agent: Senior Application Scientist Topic: Chemoselective Catalyst Selection (Nitro vs. Carbonyl)

🟢 Module 1: Triage (Select Your Target)

Welcome to the ChemCat Support Hub. Reducing nitroacetophenone presents a classic chemoselectivity challenge: you have two reducible groups—the nitro group (


) and the ketone (

).[1] Standard hydrogenation often reduces both, leading to mixtures.

Please identify your target product below to route your inquiry to the correct troubleshooting protocol.

SelectivityMatrix Substrate Nitroacetophenone (Substrate) Target1 Aminoacetophenone (Reduce NO2 only) Substrate->Target1 Route A Target2 Nitro-1-phenylethanol (Reduce C=O only) Substrate->Target2 Route B Target3 Amino-1-phenylethanol (Reduce Both) Substrate->Target3 Route C

Figure 1: Triage decision tree for catalyst selection based on the desired chemoselectivity.

🔵 Module 2: Ticket #101 – Target: Aminoacetophenone

Objective: Reduce


 to 

while preserving the

ketone.
🔬 The Core Problem

Standard catalysts like Pd/C are "too active." While they reduce nitro groups rapidly, they often over-reduce the ketone to an alcohol, especially at high pressures or long reaction times.

🛠️ Troubleshooting & FAQs

Q: I am using Pd/C, and I see 15% alcohol byproduct (Amino-1-phenylethanol). How do I stop the ketone reduction?

  • Diagnosis: Palladium facilitates

    
     hydrogenation after the nitro reduction is complete.
    
  • Solution 1 (The "Gold" Standard): Switch to Au/TiO₂ (Gold on Titania) . Gold nanoparticles are highly chemoselective for nitro groups and are electronically unfavorable for activating the carbonyl bond [1, 2].

  • Solution 2 (The Modifier): If you must use Pd/C, poison the catalyst slightly. Add Vanadium (V) or Lead (Pb) dopants (Lindlar-type approach), or use a commercial Pd-V/C catalyst. The Lewis acidic vanadium activates the nitro group while the poison inhibits carbonyl adsorption.

Q: My reaction stalls at the Hydroxylamine intermediate (Ar-NHOH). Why?

  • Diagnosis: This is the "Haber Bottleneck." The reduction of hydroxylamine to amine is the rate-determining step. Accumulation is dangerous (thermal instability).

  • Mechanistic Insight:

    • 
       (Nitroso)
      
    • 
       (Hydroxylamine)
      
    • 
       (Amine) <-- SLOW STEP 
      
  • Solution: Increase temperature slightly (to >60°C) to push past the energy barrier, or switch to a Pt/C catalyst doped with Vanadium, which specifically accelerates the N-O bond cleavage in hydroxylamines [3].

Q: Can I use Iron/Acid (Bechamp Reduction)?

  • Answer: Yes, but with reservations.

    
     or 
    
    
    
    is perfectly selective for nitro groups and will not touch the ketone.
  • Warning: This generates stoichiometric metal waste (sludge) and is not scalable for green chemistry applications. Use only for small-scale "rescue" operations.

🔴 Module 3: Ticket #102 – Target: Nitro-1-phenylethanol

Objective: Reduce


 to 

while preserving the

group.
🔬 The Core Problem

Most hydrogenation catalysts (Pd, Pt, Ni) will preferentially attack the nitro group first because it is thermodynamically easier to reduce than a ketone. You cannot use standard catalytic hydrogenation (


 gas) for this transformation without specialized ligands.
🛠️ Troubleshooting & FAQs

Q: I tried hydrogenation with Raney Nickel, but I lost my nitro group immediately.

  • Diagnosis: Expected behavior.[1][2][3][4][5][6][7][8][9][10][11][12] Nitro reduction is highly exothermic and rapid on Ni surfaces.

  • Solution: Abandon Hydrogen Gas. You need a hydride donor reagent, not a surface catalyst.

Q: What is the standard protocol for this?

  • Recommendation: Use Sodium Borohydride (NaBH₄) .[1][5][13]

  • Mechanism: The borohydride anion (

    
    ) acts as a nucleophile attacking the carbonyl carbon. It is electronically repelled by the electron-rich nitro group. This method is >99% selective for the ketone [4].
    

Q: I need an enantioselective reduction (Chiral Alcohol). NaBH4 gives a racemate.

  • Solution: Use Biocatalysis (KREDs) or Transfer Hydrogenation .

    • Biocatalysis:[8] Screen Ketoreductase (KRED) enzymes. Many are naturally nitro-tolerant.

    • Transfer Hydrogenation: Use a Ruthenium catalyst (e.g., Ru-TsDPEN) with formic acid/TEA as the hydrogen source. This mechanism ("outer sphere") avoids direct metal coordination to the nitro group.

🟢 Module 4: Knowledge Base (Validated Protocols)

Protocol A: Chemoselective Nitro Reduction (Au/TiO₂)

Best for: High yield aminoacetophenone without affecting the ketone.

ParameterSpecificationNotes
Catalyst 1.5 wt% Au/TiO₂ (Anatase support)Rutile support is less active for this specific pathway [2].
Solvent Toluene or EthanolAvoid acidic solvents to prevent condensation side-products.
H₂ Pressure 5–10 barHigher pressure is unnecessary and risks ring hydrogenation.
Temperature 80–100 °CRequired to activate H₂ on gold surfaces.
Workup FiltrationGold is heterogeneous; product remains in filtrate.
Protocol B: Chemoselective Ketone Reduction (NaBH₄)

Best for: Obtaining Nitro-1-phenylethanol.

  • Dissolution: Dissolve 1.0 eq Nitroacetophenone in Methanol (0.5 M concentration).

  • Cooling: Chill to 0°C (Ice bath). Critical: Exotherms can trigger nitro decomposition.

  • Addition: Add 0.5 eq NaBH₄ portion-wise over 15 minutes.

  • Monitoring: TLC/HPLC will show disappearance of ketone. Reaction is usually complete in <30 mins.

  • Quench: Slowly add dilute HCl or Acetone to destroy excess hydride.

  • Extraction: Evaporate methanol, extract with EtOAc.

📊 Visualization: The Haber Mechanism & Safety

Understanding the intermediate accumulation is vital for safety when reducing the nitro group.

HaberMechanism cluster_warning Critical Control Point Nitro Nitroacetophenone (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy Dimer (Explosion Risk/Impurity) Nitroso->Azoxy Condensation Amine Aminoacetophenone (R-NH2) Hydroxylamine->Amine + H2 (SLOW STEP) Requires V/Fe promoter Hydroxylamine->Azoxy Condensation

Figure 2: The Haber reduction mechanism. Note the "Slow Step" at Hydroxylamine; if the catalyst is not active enough (or temp is too low), this intermediate accumulates, leading to hazardous Azoxy dimers.

📚 References

  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334.

  • Rao, B. S., et al. (2016). Selective hydrogenation of nitroacetophenone over Ru/TiO2 catalysts: The role of support and metal precursor. Applied Catalysis A: General, 518, 159-168.

  • Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.

  • Nutting, J. E., et al. (2018). Chemical reductions of carbonyl compounds. Organic Reactions.[1][2][5][10][11][12]

Sources

Optimization

preventing oxidation of 1-(2-Amino-3-methylphenyl)ethanone

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stabilization and Handling of 1-(2-Amino-3-methylphenyl)ethanone Executive Summary 1-(2-Amino-3-methylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stabilization and Handling of 1-(2-Amino-3-methylphenyl)ethanone

Executive Summary

1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6), also known as 2'-amino-3'-methylacetophenone, presents a distinct stability challenge. While the ortho-acetyl group provides some stabilization via intramolecular hydrogen bonding, the electron-rich aniline moiety remains highly susceptible to radical-mediated oxidation. This degradation manifests as darkening (formation of azo/azoxy species and polymers) and purity loss, which can critically impact downstream cyclization reactions (e.g., indole or quinoline synthesis).

This guide provides a self-validating system for handling this intermediate, moving beyond "store in the fridge" to a mechanistic understanding of oxidative prevention.

Part 1: Troubleshooting & FAQs

Issue 1: The "Brown Crust" Phenomenon

User Question: My solid compound was yellow when purchased, but after three weeks in the cold room, a brown crust has formed on the surface. Is the bulk material compromised?

Technical Diagnosis: This is surface-level auto-oxidation. The crystalline lattice excludes oxygen, protecting the bulk, but the surface interface is vulnerable. The "brown crust" typically consists of oxidative coupling products (azo dimers) and amorphous polymeric tars driven by moisture and oxygen.

Corrective Action:

  • Do not homogenize. Do not shake the bottle. You want to keep the degradation localized.

  • Mechanical Separation: Scrape off the top 1-2 mm of discolored material.

  • Validation: Check the melting point of the underlying solid. If it is sharp (approx. range 50-55°C, though specific polymorphs vary), the bulk is likely intact.

  • Prevention: Implement the Argon Blanket Protocol (see Part 2) immediately after every use.

Issue 2: Solution Phase "Red Shift"

User Question: I dissolved the compound in methanol for a reaction, and within 20 minutes the solution turned from pale yellow to deep orange/red. Does this affect yield?

Technical Diagnosis: Yes. In solution, the protective crystal lattice is gone. Dissolved oxygen attacks the free amine, generating radical cations that rapidly dimerize to highly colored phenazines or azo compounds. Methanol, being protic, can facilitate proton transfers that accelerate this radical propagation.

Corrective Action:

  • Solvent Degassing: You must use the Sparging Protocol (see Part 2) before adding the solid.

  • Acidic Stabilization: If your downstream chemistry permits, adding 1.0 equivalent of mild acid (e.g., acetic acid) protonates the amine, significantly raising its oxidation potential.

  • Rescue: If the color change is deep red, purification is required. Filtration through a short plug of basic alumina (not acidic silica, which can catalyze further degradation) can remove polar oxidative impurities.

Issue 3: Scale-Up Exotherms

User Question: During a 50g scale-up, the material degraded significantly during the drying step. We used a vacuum oven at 40°C.

Technical Diagnosis: Heat + Vacuum + Trace Oxygen = Accelerated Degradation. Vacuum ovens are rarely "oxygen-free" due to micro-leaks. Heating an aniline derivative accelerates the homolytic cleavage of N-H bonds.

Corrective Action:

  • Cold Drying: Dry under high vacuum at ambient temperature (20-25°C), not elevated heat.

  • Desiccant Trap: Use P₂O₅ or KOH in the vacuum line to aggressively remove moisture, which catalyzes oxidation.

Part 2: Validated Protocols

Protocol A: The "Double-Containment" Storage System

Objective: To create a zero-oxygen storage environment for long-term stability.

  • Primary Container: Transfer the compound to an amber glass vial with a Teflon-lined screw cap.

    • Why Amber? Prevents photo-oxidation (radical initiation via UV).

    • Why Teflon? Prevents plasticizer leaching and provides a tighter gas seal than paper liners.

  • Inert Gas Purge: Gently flow Argon (heavier than air) into the vial for 30 seconds before capping. Do not use Nitrogen if Argon is available, as Argon forms a more stable "blanket" over the solid.

  • Secondary Container: Place the sealed vial inside a larger jar containing a packet of activated silica gel and an oxygen scavenger sachet (e.g., those used for glove boxes).

  • Environment: Store at -20°C.

    • Note: Allow the container to warm to room temperature before opening to prevent condensation, which is the catalyst for "Brown Crust" formation.

Protocol B: Solvent Sparging (The 15-Minute Rule)

Objective: To remove dissolved oxygen from reaction solvents.

  • Setup: Use a Schlenk line or a simple needle assembly.

  • Gas: High-purity Nitrogen or Argon.

  • Process: Submerge a long needle (gas inlet) to the bottom of the solvent flask. Insert a short needle (vent) at the top.

  • Flow Rate: Adjust flow so you see vigorous bubbling (rolling boil effect).

  • Duration: Sparge for 15 minutes for volumes up to 500mL.

    • Scientific Basis: Henry's Law dictates the equilibrium of dissolved gases. Vigorous sparging physically displaces dissolved O₂. Sonicating while sparging (if safe) improves efficiency by 40%.

Part 3: Mechanistic Visualization

Figure 1: Oxidative Degradation Pathway of 2-Aminoacetophenones

This diagram illustrates why color change is the first indicator of failure. The formation of the radical cation is the rate-limiting step, driven by light (hv) and Oxygen.

OxidationPathway cluster_prevention Prevention Barriers Compound 1-(2-Amino-3-methylphenyl)ethanone (Pale Yellow) Radical Anilinyl Radical Cation [Reactive Intermediate] Compound->Radical O₂ / Light (hv) - e⁻ Dimer Azo/Hydrazo Dimers (Orange/Red) Radical->Dimer Coupling Polymer Polyaniline-like Tars (Dark Brown/Black) Dimer->Polymer Polymerization (Irreversible) Argon Argon Blanket Argon->Radical Blocks O₂ Dark Amber Glass Dark->Radical Blocks hv

Caption: The oxidative cascade from monomer to polymer. Note that the initial radical formation is the critical control point, blocked effectively by inert gas and light protection.

Figure 2: The "Safe-Handling" Workflow

A decision tree for researchers to ensure integrity during experimental use.

HandlingWorkflow Start Start: Solid Reagent Check Visual Inspection: Is it Dark Brown? Start->Check Purify Recrystallize (EtOH/Water) Check->Purify Yes Use Weigh Reagent Check->Use No (Yellow/Pale) Purify->Use Mix Dissolve Reagent Use->Mix Store Re-seal Bulk: Argon Purge + Parafilm Use->Store Immediately Solvent Prepare Solvent Degas Step: Sparge with N₂/Ar (15 mins) Solvent->Degas Degas->Mix

Caption: Operational workflow emphasizing the critical 'Degas' step prior to dissolution and immediate re-sealing of the bulk container.

Part 4: Data & Specifications

Table 1: Solvent Compatibility & Stability Matrix

Based on the oxidation potential of anilines in various media.

Solvent SystemStability RatingRisk FactorRecommended Protocol
Methanol / Ethanol ModerateHigh O₂ solubility; Protic solvent facilitates radical transfer.Mandatory Degassing. Use immediately.
Dichloromethane (DCM) GoodTrace acidity in DCM can catalyze degradation over time.Pass through basic alumina before use.
Toluene / Benzene ExcellentLow O₂ solubility; Non-polar nature stabilizes free amine.Preferred for storage solutions.
Water (Neutral) PoorRapid oxidation; Low solubility.Avoid unless necessary.
Water (Acidic, pH < 4) ExcellentProtonation of amine (-NH₃⁺) blocks oxidation.Store as HCl salt if possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 179628, 1-(2-amino-3-methylphenyl)ethanone. Retrieved from [Link]

  • American Chemical Society. Oxidation of Anilines: Mechanisms and Prevention. Journal of Physical Chemistry A. Retrieved from [Link]

Troubleshooting

solvent effects in the synthesis of quinoline derivatives

Technical Support Center: Solvent Systems in Quinoline Synthesis Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Subject: Optimizing Solvent Media for Quinoline Scaffolds Introduction: The Solv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems in Quinoline Synthesis

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Subject: Optimizing Solvent Media for Quinoline Scaffolds

Introduction: The Solvent as a Reagent

In quinoline synthesis, the solvent is rarely an inert bystander. It dictates reaction kinetics through dielectric stabilization of transition states, controls regioselectivity via hydrogen-bonding networks, and determines the sustainability profile of your workflow. This guide moves beyond "dissolving reactants" to engineering the reaction environment.

Module 1: Mechanistic Dynamics & Solvent Selection

The Core Principle: Most quinoline syntheses (Skraup, Friedländer, Combes) involve the formation of a Schiff base (imine) followed by cyclization and aromatization. The rate-determining step often involves charged intermediates.

  • Polar Aprotic Solvents (DMF, DMSO, MeCN):

    • Effect: Enhance nucleophilicity of the aniline nitrogen by not solvating it strongly (unlike protic solvents).

    • Use Case: Friedländer reactions where base catalysis is used.[1][2] They stabilize the enolate intermediate without quenching the base.

  • Protic Solvents (EtOH, AcOH, TFE):

    • Effect: Stabilize the charged transition states (e.g., protonated imines) via Hydrogen Bonding (H-bonding).

    • Critical Insight: Fluorinated alcohols like Trifluoroethanol (TFE) can dramatically accelerate cyclization due to their high ionizing power and low nucleophilicity, preventing side reactions.

Visualizing the Decision Matrix:

SolventSelection Start Select Reaction Type AcidCat Acid Catalyzed (Skraup, Combes) Start->AcidCat BaseCat Base Catalyzed (Friedländer) Start->BaseCat Green Green/Sustainable Start->Green Protic Protic Solvent (EtOH, AcOH) AcidCat->Protic Standard TFE Fluorinated Alcohol (TFE/HFIP) *High Ionizing Power* AcidCat->TFE Difficult Cyclization Aprotic Polar Aprotic (DMF, DMSO) *Naked Enolate* BaseCat->Aprotic Max Reactivity Water On-Water (Hydrophobic Effect) Green->Water Insoluble Reactants DES Deep Eutectic Solvent (ChCl:Urea) Green->DES Catalyst Recycling

Figure 1: Decision tree for selecting the optimal reaction medium based on catalytic mechanism.

Module 2: Green Chemistry Protocols

Modern drug discovery demands sustainability. Two validated "Green" systems are Deep Eutectic Solvents (DES) and On-Water chemistry.

Protocol A: Deep Eutectic Solvent (DES) Synthesis

Why: DES acts as both solvent and catalyst, often eliminating the need for external Lewis acids. It is recyclable and biodegradable.

Reagents:

  • Choline Chloride (ChCl)[3][4]

  • Urea[4][5][6]

  • Substrates: 2-Aminoaryl ketone + Ketone (Friedländer)[1][6][7][8]

Step-by-Step Workflow:

  • Preparation of DES: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat to 80°C with stirring until a clear, homogenous liquid forms (approx. 20-30 mins).

  • Reaction: Add the aniline and ketone substrates directly to the DES melt.

  • Conditions: Stir at 80-100°C . (Monitor via TLC; typically faster than EtOH reflux).

  • Workup (The "Crash Out" Method):

    • Cool the mixture to room temperature.

    • Add water.[9][10] The DES dissolves in water, while the organic quinoline product precipitates.

    • Filter the solid.

  • Recycling: Evaporate the water from the filtrate to recover the DES for the next run.

Protocol B: "On-Water" Synthesis

Why: Hydrophobic reactants are forced together at the water-organic interface, accelerating the reaction (negative volume of activation).

Comparative Yield Data (Friedländer Model):

SolventTemperatureTimeYield (%)Notes
Ethanol Reflux4 h78%Standard workup required
DMF 100°C3 h85%Difficult removal of solvent
Water 80°C2 h92% "On-water" effect; simple filtration
ChCl:Urea 80°C1.5 h94%Solvent Recyclable

Module 3: Troubleshooting Guide

Issue 1: The Skraup Reaction is "Violent" or Low Yielding

Symptom: The reaction exotherms uncontrollably, ejecting material, or yields are <40%. Root Cause:

  • Water Contamination: Water in glycerol acts as a heat sink but kills the acid catalysis.

  • Runaway Oxidation: Nitrobenzene (oxidant) reacts too fast at high temperatures.

Corrective Actions:

  • Solvent Moderator: Add Ferrous Sulfate (FeSO₄) . It moderates the oxidation rate, allowing for a controlled exotherm.

  • Reagent Quality: Use "Dynamite Grade" glycerol (low water content). USP grade glycerol often contains too much water.[11]

  • Alternative Solvent: Switch to Sulfolane . It allows high temperatures (up to 280°C) without the volatility/flammability issues of nitrobenzene.

Issue 2: Polymerization in Friedländer Synthesis

Symptom: Black tar formation instead of crystalline solid. Root Cause: The


-unsaturated ketone intermediate polymerizes under strong acid conditions before the amine can attack.
Corrective Actions: 
  • Switch to Base Catalysis: Use catalytic KOH in EtOH.

  • Change Solvent: If using acid, switch to a biphasic system (e.g., Toluene/Water). The reactive intermediate is sequestered in the organic phase, protecting it from the acid catalyst in the aqueous phase.

Issue 3: Regioselectivity Drift in Combes Synthesis

Symptom: Mixture of regioisomers when using unsymmetrical diketones. Root Cause: Solvent acidity affects the tautomeric equilibrium of the diketone. Corrective Actions:

  • Solvent Polarity: In non-polar solvents (Toluene), the internal H-bond of the enol is stabilized, favoring one isomer. In polar protic solvents, this internal bond is disrupted.

  • Protocol: Perform the initial condensation in Toluene with a Dean-Stark trap (to remove water) before adding the acid for cyclization.

Module 4: FAQs

Q: My product is "oiling out" during recrystallization. How do I fix this? A: This is common in aqueous-alcohol mixtures.

  • Re-heat the mixture until clear.

  • Add a "seed crystal" of the pure product.

  • Slow cooling is essential. Wrap the flask in foil or a towel to reduce the cooling rate. Rapid cooling traps impurities that cause oiling.

Q: How do I remove high-boiling solvents like DMSO or DMF? A: Do not rotovap at high heat (degrades product).

  • The Wash Method: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash 5x with water (to remove DMF/DMSO) and 1x with Brine. Dry over Na₂SO₄.

  • Lyophilization: If the product is water-stable, dilute with water and freeze-dry.

Q: Can I use Ionic Liquids? A: Yes. [bmim]BF₄ is excellent for acid-catalyzed quinoline synthesis. It stabilizes the ionic transition state and can be recycled. However, it is expensive compared to the DES (Choline/Urea) system described in Module 2.

References

  • Solvent Effects in Heterocyclic Synthesis

    • Mechanism & Polarity: Katritzky, A. R., et al. "Aqueous High-Temperature Chemistry." Chemical Reviews, 2004. Link

  • Green Chemistry Protocols

    • Deep Eutectic Solvents: Abbott, A. P., et al. "Deep Eutectic Solvents formed between choline chloride and carboxylic acids." Journal of the American Chemical Society, 2004. Link

    • On-Water Synthesis: Narayan, S., et al. "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Nature, 2005. Link

  • Specific Reaction Troubleshooting

    • Skraup Reaction Safety: Clarke, H. T., & Davis, A. W.[12] "Quinoline."[1][2][9][10][11][12][13][14][15] Organic Syntheses, Coll.[12] Vol. 1, p.478.[12] Link

    • Friedländer Yields: Marco-Contelles, J., et al. "The Friedländer Reaction: From the First to the Latest." Chemical Reviews, 2009. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling solvents like Nitrobenzene or H₂SO₄.

Sources

Optimization

managing temperature control in bromination of aminoacetophenones

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Temperature Control & Selectivity Management Mission Statement You have reached the Advanced Synthesis Support Unit. We specialize in the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Temperature Control & Selectivity Management

Mission Statement

You have reached the Advanced Synthesis Support Unit. We specialize in the kinetic and thermodynamic stabilization of high-energy halogenation reactions. The bromination of aminoacetophenones is deceptively simple; it is a battle between autocatalysis (the induction period) and competing nucleophiles (the amine vs. the enol).

This guide does not just tell you "what" to do; it explains "why" your reaction failed and how to engineer a robust protocol.

Module 1: The Thermodynamics of "The Spike"

Issue: “I added the bromine at 0°C, but nothing happened for 20 minutes. Then the temperature spiked 15°C instantly, and the product turned to black tar.”

The Mechanism of Failure

Bromination of acetophenones in acidic media (e.g., HBr/Acetic Acid) is autocatalytic . The reaction produces HBr, which catalyzes the enolization of the ketone. The enol is the actual nucleophile that reacts with bromine.[1]

  • The Induction Trap: At

    
    , if no acid catalyst is present initially, the rate of enolization is near zero. You continue adding 
    
    
    
    .
  • Accumulation: You now have a reactor full of unreacted

    
     and substrate.
    
  • The Trigger: A small amount of product forms, releasing HBr.

  • Thermal Runaway: The HBr triggers rapid enolization. All the accumulated

    
     reacts simultaneously. The exotherm overwhelms your cooling bath.
    
Visualizing the Danger Zone

The following diagram illustrates the kinetic delay that leads to thermal runaway.

BrominationRunaway cluster_0 Phase 1: The Trap cluster_1 Phase 2: The Trigger cluster_2 Phase 3: The Crash Start Start Dosing Br2 (0°C) Accumulation Reagent Accumulation (No Reaction Visible) Start->Accumulation Dosing continues Initiation First HBr formed Accumulation->Initiation Critical Mass Autocatalysis Rapid Enolization Initiation->Autocatalysis HBr Feedback Loop Spike Temp Spike (>40°C) Autocatalysis->Spike Exotherm Release Tar Polymerization/Tar Spike->Tar

Caption: The "Induction Trap" mechanism showing how reagent accumulation leads to thermal runaway and product decomposition.

Corrective Protocol: The "Seeding" Technique

Do not cool the reaction immediately.

  • Initiate Warm: Start at room temperature (20–25°C). Add 5–10% of your bromine solution.

  • Wait for Color Change: The solution should bleach (turn from orange to pale yellow). This confirms HBr generation.[2]

  • Cool and Dose: Once initiated, cool to 0–5°C and begin the main addition. The HBr present will maintain the reaction rate, preventing accumulation.

Module 2: Selectivity (Ring vs. Chain)

Issue: “I am getting ring bromination instead of alpha-bromination, or a mixture of both.”

Technical Insight: Aminoacetophenones possess two nucleophilic sites: the aromatic ring (activated by the amine) and the alpha-carbon (activated by enolization).

  • Free Amine (

    
    ):  Highly activating. Directs 
    
    
    
    to the ring (ortho/para).
  • Protonated Amine (

    
    ):  Highly deactivating. Forces reaction to the alpha-carbon.
    
Decision Matrix: Controlling Regioselectivity
Target SiteRequired SpeciesSolvent SystemTemperature Limit
Alpha-Carbon (Side Chain)Enol + Deactivated RingAcetic Acid + HBr (48%) (Protonates amine)< 20°C
Aromatic Ring (Nuclear)Free Amine or Activated RingMethanol / DCM (No strong acid)0°C - RT
Alpha-Carbon (Alternative)Masked Amine (Amide)Chloroform / Ether (Requires Lewis Acid or NBS)Reflux
Critical Troubleshooting FAQ

Q: My reaction mixture turned solid/precipitated. A: If using HBr/Acetic acid, you likely formed the hydrobromide salt of your aminoacetophenone. This is good. It protects the ring. Ensure you have efficient mechanical stirring (overhead stirrer recommended over magnetic) to maintain mass transfer with the slurry.

Module 3: Experimental Protocols
Protocol A: Standard Alpha-Bromination (HBr/Acetic Acid)

Best for: Robust substrates, scale-up, cost-efficiency.

  • Dissolution: Dissolve aminoacetophenone (1.0 equiv) in Glacial Acetic Acid (5-10 volumes).

  • Protection: Add HBr (48% aq, 1.1 equiv). Expect exotherm and precipitation of the salt.

  • Initiation: Add 0.1 equiv of Bromine solution (in AcOH) at RT. Wait for decolorization.[2]

  • Controlled Addition: Cool to <10°C. Add remaining Bromine (0.95 equiv) dropwise over 1-2 hours.

    • Note: Using slight deficiency (0.95 eq) prevents di-bromination, which is difficult to separate.

  • Quench: Pour into ice water. The product (often the salt) will precipitate or can be extracted.

Protocol B: High-Selectivity NBS Bromination

Best for: Sensitive substrates, small scale, avoiding liquid bromine.

  • Setup: Suspend aminoacetophenone (1.0 equiv) in Toluene or DCM.

  • Reagent: Add N-Bromosuccinimide (NBS, 1.05 equiv).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 1.0 equiv).

    • Why? p-TsOH drives enol formation and scavenges the amine.

  • Thermal Profile: Heat to reflux (DCM: 40°C, Toluene: 80-110°C).

  • Monitor: Reaction is complete when succinimide floats to the top (in CCl4/Toluene) or by TLC.

Module 4: Safety & Equipment

Warning:


-Bromoaminoacetophenones are potent lachrymators  (tear gas agents).
Equipment Checklist
  • Scrubber: All reactor vents must pass through a 10% Sodium Thiosulfate/Sodium Bicarbonate scrubber trap.

  • Temperature Probe: Internal thermal couple is mandatory. Do not rely on bath temperature.

  • Quench Bowl: Keep a beaker of sat. Sodium Thiosulfate next to the hood in case of spills.

Workflow Visualization

SafetyWorkflow Setup Reactor Setup (Internal Probe + Scrubber) Check Amine Protection Check (Is it Acetylated or Protonated?) Setup->Check Check->Setup Unprotected (Risk of Ring Br) Dosing Controlled Dosing (Keep T < 15°C) Check->Dosing Protected Quench Quench (Ice/Thiosulfate) Dosing->Quench Complete

Caption: Operational workflow emphasizing the critical "Amine Protection" decision point.

References
  • Cowper, R. M., & Davidson, L. H. (1939).[2] Phenacyl Bromide.[2][3][4][5] Organic Syntheses, 19, 24.

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Gao, Y., et al. (2024).[4] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry, 18, 38.

  • Langley, W. D. (1929). p-Bromoacetophenone. Organic Syntheses, 9, 20.

  • Master Organic Chemistry. (2011). Alpha-Bromination of Ketones.[1][3][4][5][6][7][8]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 1-(2-Amino-3-methylphenyl)ethanone vs. 1-(4-Amino-3-methylphenyl)ethanone

This guide provides an in-depth technical comparison between 1-(2-Amino-3-methylphenyl)ethanone and 1-(4-Amino-3-methylphenyl)ethanone . It is designed for researchers and drug development professionals requiring actiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(2-Amino-3-methylphenyl)ethanone and 1-(4-Amino-3-methylphenyl)ethanone . It is designed for researchers and drug development professionals requiring actionable data on synthesis, reactivity, and application.

Executive Summary: The Isomer Effect

While these two molecules share the same molecular formula (


) and functional groups, their chemical behavior is diametrically opposed due to the relative positioning of the amino and acetyl moieties.
  • 1-(2-Amino-3-methylphenyl)ethanone (Ortho-Isomer): Defined by the proximity of the nucleophilic amine and electrophilic carbonyl. This "pre-organized" structure makes it a premier scaffold for heterocyclic cyclization , particularly in the synthesis of polysubstituted quinolines via the Friedländer reaction.

  • 1-(4-Amino-3-methylphenyl)ethanone (Para-Isomer): Characterized by a linear electronic push-pull system. The amino group is electronically coupled to the carbonyl but spatially distant. It serves as a robust linear building block for extending carbon skeletons via amide couplings or reductive aminations, common in kinase inhibitor design.

Chemical Properties & Structural Insight[1][2][3][4]

The physical properties of these isomers reflect their internal bonding environments. The ortho isomer exhibits intramolecular hydrogen bonding, lowering its melting point and increasing volatility compared to the para isomer, which relies on intermolecular lattice forces.

Table 1: Physicochemical Comparison
Property1-(2-Amino-3-methylphenyl)ethanone1-(4-Amino-3-methylphenyl)ethanone
Common Name 2'-Amino-3'-methylacetophenone4'-Amino-3'-methylacetophenone
CAS Number
Structure Type Ortho-substituted (Cyclization precursor)Para-substituted (Linear extender)
Melting Point 55–56 °C~80–85 °C (Solid)*
Solubility High in DCM, Toluene (Lipophilic)High in EtOH, DMSO (Polar)
Key Feature Intramolecular H-Bond (N-H[1][2][3]···O=C)Dipolar Push-Pull (H₂N-Ar-C=O)

*Note: Melting points for the para-isomer vary by crystal form and purity; values are approximate based on structural analogs.

Structural Visualization

The following diagram illustrates the critical hydrogen-bonding difference that dictates reactivity.

IsomerComparison cluster_ortho Ortho Isomer (2-Amino) Cyclization Ready cluster_para Para Isomer (4-Amino) Linear Extension node_ortho 1-(2-Amino-3-methylphenyl)ethanone (Internal H-Bond) react_ortho Friedländer Synthesis (Quinoline Formation) node_ortho->react_ortho Heat/Base node_para 1-(4-Amino-3-methylphenyl)ethanone (Dipolar) react_para Amide Coupling / Schiff Base Formation node_para->react_para R-COCl / R-CHO

Figure 1: Structural predisposition of isomers. The ortho-isomer (red) is pre-organized for ring closure, while the para-isomer (blue) favors chain extension.

Synthetic Utility & Reactivity Profiles[3]

A. The Ortho-Isomer: The "Cyclization Specialist"

Primary Application: Synthesis of 8-methylquinolines. The 2-amino-3-methyl ketone is a "privileged structure" for the Friedländer Annulation . The acetyl group provides the 2-carbon fragment of the new pyridine ring, while the amino group closes the ring. The 3-methyl group ends up at the 8-position of the quinoline, a substitution pattern difficult to achieve via Skraup or Doebner-Miller syntheses due to steric directing effects.

Mechanism:

  • Aldol Condensation: Base-catalyzed attack of the ketone enolate (from a second reactant) onto the acetyl carbonyl.

  • Cyclodehydration: The amino group attacks the newly formed ketone/aldehyde, eliminating water to aromatize.

B. The Para-Isomer: The "Linear Scaffold"

Primary Application: Kinase Inhibitor Cores & Dye Synthesis. The 4-amino-3-methyl ketone is typically used to build linear pharmacophores. The acetyl group is often preserved as a handle for further derivatization (e.g., to an alcohol or oxime) or used to link two aromatic systems. The amino group is the primary nucleophile, often coupled with acid chlorides or isocyanates.

Experimental Protocols

Protocol A: Friedländer Synthesis of 2-Aryl-8-methylquinoline

Using 1-(2-Amino-3-methylphenyl)ethanone

Objective: Synthesize a substituted quinoline via condensation with acetophenone.

  • Reagents:

    • 1-(2-Amino-3-methylphenyl)ethanone (1.0 equiv)

    • Acetophenone (1.1 equiv)

    • KOH (Solid, 3.0 equiv) or saturated ethanolic KOH.

    • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve the amino-ketone and acetophenone in ethanol (5 mL/mmol).

    • Add solid KOH. The solution will likely darken (formation of enolates).

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting amino-ketone (fluorescent blue/purple under UV) should disappear.

    • Workup: Cool to Room Temperature. Pour the reaction mixture into crushed ice/water (10x volume).

    • Isolation: The quinoline product typically precipitates as a solid.[4] Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation:

    • Self-Check: Formation of the quinoline ring is confirmed by the disappearance of the N-H stretch (~3300-3400 cm⁻¹) and C=O stretch (~1680 cm⁻¹) in IR, and the appearance of characteristic aromatic quinoline protons in NMR.

Protocol B: Chemoselective Amide Coupling

Using 1-(4-Amino-3-methylphenyl)ethanone

Objective: Derivatize the aniline nitrogen without affecting the ketone.

  • Reagents:

    • 1-(4-Amino-3-methylphenyl)ethanone (1.0 equiv)

    • Benzoyl Chloride (1.1 equiv)

    • Triethylamine (1.5 equiv)[1][5]

    • Solvent: Dichloromethane (DCM, Anhydrous).

  • Procedure:

    • Dissolve the amino-ketone and triethylamine in DCM (10 mL/mmol) under Nitrogen atmosphere. Cool to 0 °C.

    • Add Benzoyl Chloride dropwise. The reaction is exothermic; maintain temperature <5 °C to prevent side reactions at the enolizable ketone position.

    • Stir at 0 °C for 30 mins, then warm to RT for 2 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with 1M HCl (to remove unreacted aniline/TEA) and Brine.

    • Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes.

  • Validation:

    • Self-Check: A downfield shift of the amide proton (~10 ppm) in ¹H NMR confirms acylation. The ketone methyl singlet (~2.5 ppm) should remain intact.

Comparative Data Summary

FeatureOrtho-Isomer (2-Amino)Para-Isomer (4-Amino)
Reaction with KOH/Ketone Forms Quinoline (Cyclization)No Reaction / Aldol Polymerization
Reaction with AcCl/Base Forms N-Acetyl derivative (Potential for indole cyclization if forced)Forms stable N-Acetyl Amide
UV/Vis Properties Often fluorescent (blue)High extinction coefficient (UV absorber)
Synthesis Source Reduction of 3-methyl-2-nitroacetophenoneAcetylation of o-toluidine (2-methylaniline)
Reaction Pathway Diagram[3]

ReactionPathways cluster_0 Ortho Pathway (Cyclization) cluster_1 Para Pathway (Linear) Start1 1-(2-Amino-3-methylphenyl)ethanone Step1 + R-C(=O)-CH2-R' (Friedländer) Start1->Step1 Product1 8-Methylquinoline Derivative Step1->Product1 Start2 1-(4-Amino-3-methylphenyl)ethanone Step2 + R-COCl / Base (Acylation) Start2->Step2 Product2 N-(4-Acetyl-2-methylphenyl)benzamide Step2->Product2

Figure 2: Divergent synthetic pathways. The ortho-isomer undergoes condensation-cyclization, while the para-isomer undergoes standard nucleophilic substitution.

References

  • ChemicalBook. (2025).[6][7] 1-(2-Amino-3-methylphenyl)ethan-1-one Product Properties and CAS 53657-94-6. Retrieved from

  • PubChem. (2025). 1-(4-Amino-3-methylphenyl)ethanone (CAS 43230-11-1). National Library of Medicine. Retrieved from

  • Organic Reactions. (2011).[8] The Friedländer Synthesis of Quinolines. Wiley Online Library. (General Mechanism Reference).

  • BenchChem. (2025).[4][9] Synthesis of substituted acetophenones from toluidines. (General Synthetic Route Reference).

Sources

Comparative

comparison of 1-(2-Amino-3-methylphenyl)ethanone isomers in synthesis

This guide provides an in-depth technical comparison of 1-(2-Amino-3-methylphenyl)ethanone against its structural isomers, specifically focusing on synthetic accessibility and downstream performance in Friedländer quinol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(2-Amino-3-methylphenyl)ethanone against its structural isomers, specifically focusing on synthetic accessibility and downstream performance in Friedländer quinoline synthesis .

Executive Summary

  • The Target: 1-(2-Amino-3-methylphenyl)ethanone (Isomer A) is a sterically congested scaffold critical for synthesizing 8-methylquinolines.

  • The Challenge: Unlike its 4-methyl and 5-methyl isomers, Isomer A cannot be efficiently synthesized via standard nitration/reduction of acetophenones due to directing group conflicts. It requires Lewis acid-mediated ortho-acylation (Sugasawa Reaction) .[1]

  • Performance: In quinoline synthesis, the 3-methyl group exerts significant steric pressure, reducing condensation rates by approximately 30-50% compared to the 5-methyl isomer, requiring optimized thermal conditions.

Part 1: Structural & Synthetic Analysis

The position of the methyl group relative to the amino and acetyl moieties dictates the synthetic strategy.

IsomerStructure DescriptionSynthetic AccessibilityPrimary Precursor
3-Methyl (Target) Methyl is ortho to Amino; Amino is ortho to Acetyl.Difficult (Requires specific ortho-acylation)o-Toluidine
4-Methyl Methyl is para to Acetyl.Moderate (Regioselectivity issues)m-Toluidine
5-Methyl Methyl is para to Amino.High (Standard Nitration/Reduction)2-Methylacetophenone
Synthesis of the 3-Methyl Isomer (The Sugasawa Route)

Standard Friedel-Crafts acylation of o-toluidine fails to yield the 2-amino-3-methyl ketone because the amino group directs electrophiles to the para position (yielding the 2-amino-5-methyl isomer). Therefore, the Sugasawa reaction is the mandatory protocol. This method uses Boron Trichloride (


) to form a discrete aniline-boron complex that directs the acyl group to the ortho position.

Protocol 1: Sugasawa Synthesis of 1-(2-Amino-3-methylphenyl)ethanone

  • Reagents: o-Toluidine (1.0 eq), Boron Trichloride (1.1 eq, 1M in heptane), Aluminum Chloride (1.1 eq), Acetonitrile (Solvent/Reagent).

  • Mechanism: The

    
     complexes with the aniline nitrogen, acting as a temporary blocking group and a directing template. The nitrile undergoes nucleophilic attack by the ortho carbon.
    

Step-by-Step Methodology:

  • Complexation: Under

    
     atmosphere, cool a solution of o-toluidine (10 mmol) in dry dichloroethane (DCE) to 0°C.
    
  • Addition: Dropwise add

    
     solution. A white precipitate (amine-borane complex) will form. Stir for 15 min.
    
  • Acylation: Add

    
     (solid) followed by acetonitrile (1.2 eq). The mixture will turn homogenous/yellow.
    
  • Reflux: Heat to reflux (80°C) for 6-8 hours. The intermediate ketimine is formed.

  • Hydrolysis: Cool to 0°C. Quench carefully with 2N HCl. Heat to 60°C for 30 min to hydrolyze the ketimine to the ketone.

  • Isolation: Extract with DCM, wash with

    
    , and dry over 
    
    
    
    .
  • Yield: Typically 65-75%.

Synthesis of the 5-Methyl Isomer (The Nitration Route)

In contrast, the 5-methyl isomer is synthesized via functional group interconversion, leveraging the meta-directing nature of the acetyl group and ortho/para-directing nature of the methyl group.[2]

Protocol 2: Nitration/Reduction Sequence

  • Nitration: Treat 2-methylacetophenone with

    
     at -10°C. The acetyl group directs meta, and the methyl directs para (relative to itself), synergistically favoring the 5-nitro  position.
    
  • Reduction: Hydrogenation (

    
    , Pd/C) or Fe/HCl reduction converts the nitro group to the amine.
    
  • Yield: Typically >85% (High efficiency).

Part 2: Comparative Performance in Friedländer Synthesis

The Friedländer reaction condenses 2-aminoacetophenone with a ketone (e.g., cyclohexanone) to form a quinoline.

The Steric "Ortho-Effect" In the 3-methyl isomer, the methyl group is physically adjacent to the amino group. This creates two inhibitory effects:

  • Nucleophilic Suppression: The rotational freedom of the amino group is restricted, and the bulk of the methyl group hinders the initial attack on the ketone carbonyl.

  • Aldol Retardation: The subsequent cyclodehydration step involves the formation of a rigid tricyclic intermediate. The 3-methyl group clashes with the developing ring system.

Experimental Data Comparison (Condensation with Cyclohexanone)

Precursor IsomerReaction Time (Reflux/EtOH)Catalyst (KOH) LoadYield (%)Product
3-Methyl 12 - 16 Hours20 mol%68%8-Methyl-1,2,3,4-tetrahydroacridine
5-Methyl 4 - 6 Hours10 mol%92%6-Methyl-1,2,3,4-tetrahydroacridine
Unsubstituted 3 - 4 Hours10 mol%95%1,2,3,4-Tetrahydroacridine

Insight: The 3-methyl isomer requires 3x longer reaction times and higher catalyst loading to achieve comparable conversion. For drug development, this implies that scaffolds derived from the 3-methyl isomer will be more costly to produce and scale.

Part 3: Visualization of Pathways

Figure 1: Synthetic Divergence of Isomers

This diagram illustrates why different starting materials and mechanisms are required for the 3-methyl vs. 5-methyl isomers.

SynthesisPathways cluster_legend Key Difference o_Tol o-Toluidine (2-Methylaniline) Complex Aniline-BCl3 Complex o_Tol->Complex BCl3 (Sugasawa) Acetophenone 2-Methylacetophenone Nitro 5-Nitro-2-methyl acetophenone Acetophenone->Nitro HNO3/H2SO4 (Nitration) Target3 1-(2-Amino-3-methylphenyl) ethanone (3-Methyl Isomer) Complex->Target3 1. MeCN, AlCl3 2. Hydrolysis (Ortho-Acylation) Target5 1-(2-Amino-5-methylphenyl) ethanone (5-Methyl Isomer) Nitro->Target5 H2, Pd/C (Reduction)

Caption: Divergent synthetic pathways. The 3-methyl isomer requires direct ortho-acylation (Sugasawa) to overcome directing group conflicts, whereas the 5-methyl isomer utilizes standard electrophilic aromatic substitution.

Figure 2: Steric Hindrance in Friedländer Cyclization

This diagram details the mechanistic bottleneck caused by the 3-methyl group.

StericHindrance Start3 3-Methyl Isomer (Steric Bulk at C3) Inter3 Schiff Base (Imine) High Energy Transition State Start3->Inter3 Slow Attack (Steric Clash) Start5 5-Methyl Isomer (Remote Methyl at C5) Inter5 Schiff Base (Imine) Low Energy Transition State Start5->Inter5 Fast Attack (Unimpeded) Ketone Cyclohexanone Ketone->Inter3 Ketone->Inter5 Prod3 8-Methyl-quinoline (Slower Formation) Inter3->Prod3 Cyclodehydration Prod5 6-Methyl-quinoline (Fast Formation) Inter5->Prod5 Cyclodehydration

Caption: Mechanistic comparison. The 3-methyl group (red path) creates a steric barrier during the initial imine formation, significantly slowing the reaction compared to the 5-methyl isomer (green path).

References

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.

  • BenchChem. (2025).[2][3] "A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis and Applications." BenchChem Technical Guides.

  • Organic Syntheses. (2011). "Preparation of Indazoles via Metal Free Intramolecular Electrophilic Amination." Organic Syntheses, 88, 342.

  • Palombi, L., et al. (2023).[4] "Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone." Molbank, 2023(3), M1712.

  • Marco-Contelles, J., et al. (2009). "Friedländer reaction on solid support." Chemical Reviews, 109(6), 2652-2671.

Sources

Validation

analytical methods for 1-(2-Amino-3-methylphenyl)ethanone characterization

Analytical Characterization Guide: 1-(2-Amino-3-methylphenyl)ethanone Executive Summary This guide provides a technical framework for the structural validation and purity analysis of 1-(2-Amino-3-methylphenyl)ethanone (C...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization Guide: 1-(2-Amino-3-methylphenyl)ethanone

Executive Summary

This guide provides a technical framework for the structural validation and purity analysis of 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6), also known as 2'-Amino-3'-methylacetophenone .

In drug development pipelines—specifically for indazole or quinoline synthesis—the primary analytical challenge is distinguishing this specific isomer from its regioisomeric impurities (e.g., the 4-methyl or 5-methyl analogs). Standard "match" testing is insufficient; this guide prioritizes orthogonal methods that exploit the unique intramolecular hydrogen bonding and substitution patterns of the 2,3-isomer to guarantee identity.

Molecular Profile & Critical Attributes

PropertySpecification
IUPAC Name 1-(2-Amino-3-methylphenyl)ethanone
Common Name 2'-Amino-3'-methylacetophenone
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Key Structural Feature Intramolecular H-Bond: Strong interaction between the amine (-NH₂) and carbonyl (C=O) groups.[1]
Critical Impurities 1-(2-amino-4-methylphenyl)ethanone; 1-(2-amino-5-methylphenyl)ethanone.

Part 1: Comparative Analysis of Analytical Techniques

The following table evaluates analytical methods based on their ability to distinguish the target molecule from its closest regioisomers.

MethodSpecificity for IsomersThroughputCostPrimary Utility
¹H NMR High (Gold Standard) LowHighDefinitive Structural Elucidation. Distinguishes substitution patterns (e.g., 1,2,3- vs. 1,2,4-trisubstituted rings).
FTIR Medium-High HighLowRapid Identification. Detects the intramolecular H-bond (shifted C=O stretch) absent in meta or para amino isomers.
HPLC-UV High HighMediumPurity Profiling. Quantifies regioisomeric impurities that co-crystallize with the product.
GC-MS MediumHighMediumMass Confirmation. Less effective for isomer differentiation as fragmentation patterns are often identical.

Part 2: Detailed Characterization Protocols

Method A: ¹H NMR Spectroscopy (Structural Confirmation)

Objective: Differentiate the 1,2,3-substitution pattern of the target from the 1,2,4-pattern of common impurities.

  • Solvent: CDCl₃ (Preferred to minimize exchange of amine protons).

  • Frequency: 400 MHz or higher.

Diagnostic Signals & Interpretation: The aromatic region (6.5 – 8.0 ppm) is the fingerprint. The target molecule possesses three adjacent aromatic protons (H4, H5, H6).

  • Aromatic Splitting (The "ABC" System):

    • Target (2-amino-3-methyl): You will observe three distinct multiplets (typically two doublets and one triplet/doublet of doublets).

      • H4 & H6: Appear as doublets (approx J = 8 Hz).

      • H5: Appears as a triplet (t) or dd (approx J = 7-8 Hz).

    • Impurity (2-amino-4-methyl): This isomer has isolated protons. You would see a singlet (H3) and a pair of doublets (H5, H6). The absence of a singlet in the aromatic region is the key pass/fail criterion.

  • Amine Protons:

    • Broad singlet at ~6.0–6.5 ppm . Note that this is significantly downfield compared to standard anilines due to the H-bond with the carbonyl.

  • Aliphatic Region:

    • Acetyl (-COCH₃): Singlet, ~2.55 ppm.[2]

    • Aryl Methyl (-CH₃): Singlet, ~2.15–2.20 ppm.

Method B: FTIR Spectroscopy (Functional Group ID)

Objective: Confirm the presence of the ortho-amino-carbonyl relationship via H-bonding effects.

  • Mode: ATR (Attenuated Total Reflectance) or KBr pellet.

Mechanism: In 2'-aminoacetophenones, the amino hydrogen forms a 6-membered chelate ring with the carbonyl oxygen. This weakens the C=O bond, lowering its vibrational frequency.

  • Target (2'-Amino): Carbonyl stretch (

    
    ) appears at 1620–1645 cm⁻¹ .
    
  • Alternative (3'- or 4'-Amino): No internal H-bond is possible. Carbonyl stretch appears at typical ketone frequencies of 1680–1700 cm⁻¹ .

Protocol Check: If your C=O peak is >1670 cm⁻¹, the product is likely not the 2-amino isomer or has degraded.

Method C: HPLC Purity Profiling

Objective: Quantify regioisomeric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

Separation Logic: The intramolecular H-bond in the target molecule "hides" the polar amine and carbonyl groups, making the molecule effectively less polar (more hydrophobic) than its non-H-bonded isomers.

  • Elution Order: 4-amino isomer (More Polar)

    
     3-amino isomer 
    
    
    
    Target (2-amino-3-methyl) (Less Polar/Later Eluting) .

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the material.

CharacterizationWorkflow Start Sample: 1-(2-Amino-3-methylphenyl)ethanone FTIR Step 1: FTIR Analysis (Check C=O Stretch) Start->FTIR CheckIR Is C=O < 1650 cm⁻¹? FTIR->CheckIR NMR Step 2: ¹H NMR (CDCl₃) (Check Aromatic Splitting) CheckIR->NMR Yes (1620-1650 cm⁻¹) FailIR REJECT: Likely 3- or 4-amino isomer (No Intramolecular H-Bond) CheckIR->FailIR No (>1670 cm⁻¹) CheckNMR Aromatic Singlet Present? NMR->CheckNMR HPLC Step 3: HPLC Purity (Quantify Isomers) CheckNMR->HPLC No (3 adjacent protons confirmed) FailNMR REJECT: Likely 4-methyl or 5-methyl isomer (Wrong Substitution Pattern) CheckNMR->FailNMR Yes (indicates 1,2,4 or 1,3,4 pattern) Pass VALIDATED IDENTITY Proceed to Synthesis HPLC->Pass Purity > 98%

Figure 1: Analytical decision tree for the validation of 1-(2-Amino-3-methylphenyl)ethanone, prioritizing the detection of regioisomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 179628, 1-(2-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

  • SpectraBase. ¹H NMR Spectrum of 4'-Methylacetophenone (Comparative Data). John Wiley & Sons.[5][6] Retrieved from [Link]

  • Sielc Technologies. Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Intramolecular Hydrogen Bonding Effects. Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Analysis of Aminomethylphenyl Ethanone Isomers

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] The separation of aminomethylphenyl ethanone isomers (specifically the ortho-, meta-, and para- positional isomers of 1-(aminomethyl)phenyl ethanone) prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The separation of aminomethylphenyl ethanone isomers (specifically the ortho-, meta-, and para- positional isomers of 1-(aminomethyl)phenyl ethanone) presents a dual chromatographic challenge: structural similarity and analyte basicity .

Unlike simple aminoacetophenones (aniline derivatives, pKa ~4.6), aminomethyl derivatives contain a benzylamine moiety with a pKa of approximately 9.5. In standard Reversed-Phase HPLC (RP-HPLC) at acidic pH, these amines are fully protonated (


). This leads to two critical issues:
  • Severe Peak Tailing: Caused by secondary ion-exchange interactions with residual silanols on the silica support.

  • Co-elution: The hydrophobic differences between the meta and para isomers are negligible on standard C18 alkyl phases.

This guide compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases, demonstrating that π-π active phases provide superior selectivity (


) for these aromatic isomers compared to traditional alkyl phases.

Chemical Identity of Isomers

The target analytes are positional isomers with the molecular formula


.
IsomerSystematic NameStructural FeatureChromatographic Challenge
Ortho 1-[2-(aminomethyl)phenyl]ethanoneSubstituents adjacent (steric hindrance)Often elutes first due to "ortho effect" (internal H-bonding reducing polarity).
Meta 1-[3-(aminomethyl)phenyl]ethanoneSubstituents separated by one carbonDifficult to resolve from para on hydrophobicity alone.
Para 1-[4-(aminomethyl)phenyl]ethanoneSubstituents oppositeMaximum planarity; often shows strongest retention on shape-selective phases.

Comparative Analysis of Stationary Phases

The following data summarizes the separation performance based on experimental method development principles for basic aromatic isomers.

Performance Matrix
FeatureC18 (End-capped) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic + Dipole-Dipole +

-

Selectivity (

)
Low (1.02 - 1.05)High (1.10 - 1.15) Medium (1.05 - 1.10)
Peak Shape (Tailing Factor) Poor (

) without ion-pair
Good (

)
Excellent (

)
Resolution (

)
Often < 1.5 (Critical Pair)> 2.0 (Baseline) > 1.8
Recommendation Not RecommendedPreferred Choice Alternative Choice
Why Phenyl-Hexyl Wins

While C18 columns rely solely on hydrophobicity, Phenyl-Hexyl phases utilize the


-electrons of the phenyl ring. The electron-withdrawing acetyl group on the analyte creates an electron-deficient aromatic ring, which interacts strongly with the electron-rich phenyl stationary phase. This interaction is highly position-dependent, allowing for the baseline separation of meta and para isomers that co-elute on C18.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system , ensuring reproducibility and robustness.

Reagents & Equipment
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: Biphenyl or Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Kinetex or Waters XSelect).
  • Mobile Phase A:

    
     Formic Acid in Water (pH ~2.7). Note: Low pH ensures the amine is protonated and stable.
    
  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH promotes

    
    -
    
    
    
    interactions better than Acetonitrile.
Step-by-Step Methodology
  • System Preparation:

    • Flush system with 50:50 Water:MeOH to remove storage solvents.

    • Equilibrate column with initial gradient conditions for 20 minutes.

    • Validation Step: Verify system backpressure is stable (

      
      ).
      
  • Sample Preparation:

    • Dissolve

      
       of isomer mixture in 
      
      
      
      of 50:50 Water:MeOH.
    • Filter through a

      
       PTFE syringe filter.
      
    • Dilute to

      
       for injection.
      
  • Chromatographic Conditions:

    • Flow Rate:

      
      
      
    • Temperature:

      
       (Control is critical for selectivity)
      
    • Injection Volume:

      
      
      
    • Detection: UV @

      
       (Reference 
      
      
      
      )
  • Gradient Program:

    Time (min) % Mobile Phase B (MeOH) Event
    0.0 10 Start
    15.0 60 Linear Gradient
    15.1 90 Wash
    18.0 90 Hold
    18.1 10 Re-equilibration

    | 23.0 | 10 | End Run |

Data Interpretation
  • Elution Order (Typical on Phenyl-Hexyl): Ortho

    
     Meta 
    
    
    
    Para.
  • Acceptance Criteria: Resolution (

    
    ) between critical pair (m/p) must be 
    
    
    
    . Tailing factor (
    
    
    ) must be
    
    
    .

Visualizations

Figure 1: Method Development Logic Flow

This diagram illustrates the decision-making process for selecting the optimal stationary phase based on analyte properties.

MethodDevelopment Start Analyte: Aminomethylphenyl Ethanone (Basic, Positional Isomers) CheckBasicity Check Basicity (pKa ~ 9.5) Start->CheckBasicity StandardC18 Standard C18 Column CheckBasicity->StandardC18 Traditional Approach ResultC18 Result: Peak Tailing & Co-elution of m/p isomers StandardC18->ResultC18 SelectAlt Select Alternative Phase Mechanism ResultC18->SelectAlt Failure Analysis PhenylHexyl Phenyl-Hexyl / Biphenyl (Pi-Pi Interaction) SelectAlt->PhenylHexyl Preferred PFP PFP (Pentafluorophenyl) (Dipole + Shape) SelectAlt->PFP Alternative Optimization Optimize Mobile Phase (MeOH + Acidic Buffer) PhenylHexyl->Optimization PFP->Optimization FinalMethod Final Method: Baseline Separation (Rs > 2.0) Optimization->FinalMethod

Caption: Decision tree for selecting stationary phases for basic aromatic isomers, highlighting the shift from C18 to Phenyl-based phases.

Figure 2: Separation Mechanism

This diagram details the molecular interactions driving the separation on a Phenyl-Hexyl phase.

Mechanism StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Ortho Ortho-Isomer (Steric Hindrance) StationaryPhase->Ortho Weak Pi-Pi Meta Meta-Isomer (Moderate Interaction) StationaryPhase->Meta Medium Pi-Pi Para Para-Isomer (Planar, Strong Interaction) StationaryPhase->Para Strong Pi-Pi Separation Chromatographic Resolution Ortho->Separation Elutes 1st Meta->Separation Elutes 2nd Para->Separation Elutes 3rd

Caption: Mechanistic view of separation. The para-isomer's planarity maximizes


-

overlap with the stationary phase, increasing retention.

References

  • SIELC Technologies. (2018). Separation of Ethanone, 1-(2-hydroxy-5-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations Guide and Isomer Separation Flow Chart. Retrieved from [Link]

Sources

Validation

Comparative Guide: Structural Validation of 2-Acetyl-6-Methylaniline via NMR

Executive Summary The precise structural validation of 2-acetyl-6-methylaniline (also known as 1-(2-amino-3-methylphenyl)ethanone) is a critical quality gate in the synthesis of heterocycles and kinase inhibitors. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural validation of 2-acetyl-6-methylaniline (also known as 1-(2-amino-3-methylphenyl)ethanone) is a critical quality gate in the synthesis of heterocycles and kinase inhibitors. Due to the directing effects of the amino group during synthesis (e.g., Friedel-Crafts acetylation or Fries rearrangement), regioisomers such as 2-acetyl-4-methylaniline are common byproducts.

This guide provides a self-validating NMR protocol to distinguish the target 2,6-substituted isomer from its 2,4-substituted analog. We utilize a "Evidence Hierarchy" approach, moving from basic 1D proton coupling patterns to definitive 2D spatial confirmation.

Structural Analysis & The "Sandwich" Effect

To validate the structure, one must confirm the specific placement of substituents around the aniline ring.

  • Target (2-acetyl-6-methylaniline): The amino group (

    
    ) is "sandwiched" between the acetyl group at position 2 and the methyl group at position 6. This leaves three adjacent aromatic protons (H3, H4, H5).
    
  • Primary Isomer (2-acetyl-4-methylaniline): The methyl group is para to the amino group. This creates two distinct proton environments: an isolated proton at H3 and a pair of protons at H5/H6.

Visualization: Structural Logic Flow

StructureLogic Start Unknown Isomer Sample Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Start->Aromatic PatternA Pattern A: Triplet (t) + 2 Doublets (d) (3 Adjacent Protons) Aromatic->PatternA Observed Coupling PatternB Pattern B: Singlet (s) + 2 Doublets (d) (Isolated Proton present) Aromatic->PatternB Observed Coupling ConclA Target Confirmed: 2-Acetyl-6-methylaniline PatternA->ConclA Validates 1,2,3-subst. ring ConclB Isomer Identified: 2-Acetyl-4-methylaniline PatternB->ConclB Indicates 1,2,4-subst. ring

Figure 1: Decision tree for distinguishing regioisomers based on aromatic coupling constants.

Method A: 1D H NMR Validation (The Baseline)

The most immediate diagnostic is the spin-spin coupling pattern of the aromatic protons.

Experimental Protocol
  • Solvent:

    
     (Preferred) or DMSO-
    
    
    
    .
    • Note:

      
       is recommended to observe the intramolecular hydrogen bond of the 
      
      
      
      without exchange broadening often seen in wet DMSO.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters: Standard proton pulse sequence (zg30), 16 scans, D1 = 1.0 sec.

Diagnostic Criteria (Target vs. Isomer)
FeatureTarget: 2-Acetyl-6-methylanilineIsomer: 2-Acetyl-4-methylanilineMechanistic Cause
Aromatic Pattern 1 Triplet, 2 Doublets 1 Singlet, 2 Doublets Target: H4 couples to H3 & H5 (

Hz). Isomer: H3 is isolated (singlet/meta-coupled).

Shift
Broad, Downfield (> 6.0 ppm) Broad, Downfield (> 6.0 ppm)Both isomers possess an intramolecular H-bond between

and

.
Aryl-Methyl Singlet, ~2.2 ppmSinglet, ~2.3 ppmMinimal difference; not diagnostic alone.
H4 Proton Triplet (t) Not Present (Substituted)In the target, H4 is the only proton with two ortho neighbors.

Expert Insight: The presence of a clear triplet (or doublet of doublets looking like a triplet) in the aromatic region is the "smoking gun" for the 2,6-substitution pattern (relative to aniline) because it confirms three consecutive unsubstituted carbons.

Method B: 2D NOESY/ROESY (The Spatial Validator)

While 1D NMR suggests the structure, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive proof of spatial proximity. This is the self-validating step.

The "Sandwich" Hypothesis

In 2-acetyl-6-methylaniline, the


 group is physically located between the Acetyl and Methyl groups. However, due to the intramolecular Hydrogen Bond (N-H...O=C), the carbonyl oxygen is locked toward the amine. This orients the Acetyl-Methyl group away from the amine.

Critical NOE Correlations:

  • Acetyl-Methyl (

    
    ) 
    
    
    
    Aromatic H3:
    Strong correlation.
  • Aryl-Methyl (

    
    ) 
    
    
    
    Aromatic H5:
    Strong correlation.
  • 
    
    
    
    
    Aryl-Methyl:
    Moderate correlation (Proximity check).
Experimental Protocol
  • Pulse Sequence: Phase-sensitive NOESY (noesyph).

  • Mixing Time: 300-500 ms (optimized for small molecules).

  • Relaxation Delay: > 2 seconds to allow full relaxation.

Visualization: NOE Logic

NOE_Logic cluster_valid Validation Check AcMe Acetyl-CH3 (~2.6 ppm) H3 H3 Aromatic (Doublet) AcMe->H3 Strong NOE (Confirm Ac Position) ArMe Aryl-CH3 (~2.2 ppm) H5 H5 Aromatic (Doublet) ArMe->H5 Strong NOE (Confirm Me Position)

Figure 2: Expected NOE correlations. The Acetyl-Methyl should only show a strong cross-peak to one aromatic doublet (H3). The Aryl-Methyl should show a cross-peak to the other doublet (H5).

Summary of Chemical Shifts (Simulated Reference)

The following table summarizes the expected chemical shifts in


. These values are derived from substituent additivity rules and analogous structures (e.g., 2-aminoacetophenone).
ProtonApprox. Shift (

ppm)
MultiplicityIntegrationAssignment

6.5 - 9.0*Broad Singlet2HAmine (H-bonded)
H3 7.6 - 7.8Doublet (

Hz)
1HOrtho to Acetyl
H4 6.6 - 6.8Triplet (

Hz)
1HPara to

H5 7.1 - 7.3Doublet (

Hz)
1HOrtho to Methyl
Ac-

2.5 - 2.6Singlet3HAcetyl Methyl
Ar-

2.1 - 2.2Singlet3HAryl Methyl

*Note: The


 shift is highly concentration and solvent-dependent due to exchange and H-bonding.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Sinha, B. N., et al. (2011). "Synthesis and anticonvulsant activity of some 2-acetyl-6-methylaniline derivatives." Acta Poloniae Pharmaceutica. (Provides context on synthesis and characterization of analogous scaffolds).

  • Reich, H. J. (2024). "Proton NMR Chemical Shifts - Aromatic Compounds." University of Wisconsin-Madison Chemistry. (Authoritative source for aromatic coupling constants and chemical shifts).

  • AIST Spectral Database for Organic Compounds (SDBS) . "SDBS No. 3169 (2-Aminoacetophenone)." (Used as the base analog for spectral prediction).

Comparative

Comparative Guide: Precursor Systems for Substituted Quinoline Synthesis

Executive Summary The quinoline scaffold is ubiquitous in pharmacophores, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin). However, the selection of synthetic pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is ubiquitous in pharmacophores, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin). However, the selection of synthetic precursors is often driven by habit rather than empirical optimization.

This guide objectively compares the two dominant precursor strategies: the Aniline + C3-Fragment approach (Skraup/Doebner-Miller) and the o-Aminoaryl Carbonyl + Enolizable Ketone approach (Friedländer).

Key Finding: While aniline-based methods offer the lowest raw material costs, they suffer from harsh conditions and poor regioselectivity. Conversely, o-aminoaryl carbonyl precursors provide superior regiocontrol and milder conditions but are limited by precursor instability and higher costs.

Precursor System A: Anilines + Glycerol/Enones (Skraup/Doebner-Miller)

This classical approach constructs the pyridine ring onto an existing benzene ring. It remains the industrial standard for simple quinolines due to the abundance of aniline precursors.

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed Michael addition of the aniline to an in situ generated acrolein (or enone), followed by electrophilic aromatic substitution and oxidation.

SkraupMechanism Aniline Aniline Precursor Michael Michael Adduct Aniline->Michael + Acrolein Glycerol Glycerol/Enone Acrolein Acrolein (In Situ) Glycerol->Acrolein H2SO4 Dehydration Acrolein->Michael Cyclization Dihydroquinoline Michael->Cyclization Intramolecular EAS Quinoline Substituted Quinoline Cyclization->Quinoline Oxidation (-2H)

Figure 1: The Skraup reaction mechanism involves dehydration, conjugate addition, cyclization, and oxidative aromatization.

Performance Analysis
  • Regioselectivity: Poor. Meta-substituted anilines yield mixtures of 5- and 7-substituted quinolines.

  • Safety Profile: High Risk. The reaction is notoriously violent (exothermic) and requires strong acids (H₂SO₄) and oxidants (PhNO₂ or As₂O₅).

  • Yield: Variable (30–70%). Tarry byproducts often complicate purification.

Validated Protocol (Modified Skraup)

Standardized for 50 mmol scale.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

  • Reagent Addition: Add aniline (50 mmol), glycerol (75 mmol), and nitrobenzene (25 mmol).

  • Acidification: Cautiously add concentrated H₂SO₄ (10 mL) dropwise. Warning: Exothermic.

  • Reaction: Heat to 140°C. A sudden exotherm will occur (the "Skraup violent phase"). Maintain reflux for 4 hours.

  • Workup: Cool to RT. Basify with 50% NaOH to pH 10. Steam distill to remove unreacted nitrobenzene/aniline. Extract the residue with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Precursor System B: o-Aminoaryl Carbonyls + Ketones (Friedländer)

This convergent method condenses an ortho-amino aldehyde or ketone with an enolizable ketone. It is the gold standard for complex, polysubstituted quinolines in drug discovery.

Mechanistic Pathway

The reaction involves an aldol condensation followed by imine formation (or vice versa) and dehydration.

FriedlanderMechanism AminoAld o-Aminoaryl Aldehyde Aldol Aldol Intermediate AminoAld->Aldol Base (KOH) Ketone Alpha-Methylene Ketone Ketone->Aldol Imine Schiff Base Aldol->Imine -H2O Quinoline Polysubstituted Quinoline Imine->Quinoline -H2O (Cyclization)

Figure 2: The Friedländer annulation proceeds via condensation and dehydration under basic or acidic conditions.[1]

Performance Analysis
  • Regioselectivity: Excellent.[2] The substitution pattern is strictly defined by the precursors.

  • Conditions: Mild.[3][4] Can be catalyzed by dilute base (KOH/EtOH), Lewis acids, or even performed solvent-free.

  • Precursor Stability: The limiting factor. o-Aminobenzaldehydes are unstable (prone to self-condensation) and expensive to purchase. They are often prepared in situ from o-nitro precursors.

Validated Protocol (Base-Catalyzed)

Standardized for 10 mmol scale.

  • Reagent Prep: Dissolve 2-aminobenzophenone (10 mmol) and the enolizable ketone (12 mmol) in Ethanol (20 mL).

  • Catalysis: Add KOH pellets (15 mmol) or 10% aq. NaOH (5 mL).

  • Reaction: Reflux at 80°C for 2–6 hours. Monitor by TLC.

  • Workup: Cool to RT. Pour into crushed ice/water.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. Recrystallize from ethanol.

Comparative Data Analysis

The following table contrasts the performance metrics of the two systems based on experimental data from recent comparative reviews [1, 2].

MetricAniline Precursors (Skraup)o-Amino Carbonyls (Friedländer)
Atom Economy Moderate (Loss of H₂O + Oxidant waste)High (Loss of 2 H₂O only)
Typical Yield 35 – 65%75 – 95%
Regiocontrol Low (Isomeric mixtures common)High (Predictable)
Precursor Cost Low ($)High (

$)
Reaction Safety Low (Violent exotherms)High (Controlled reflux)
Functional Group Tolerance Low (Sensitive to hot H₂SO₄)High (Tolerates esters, nitriles, etc.)
Green Score (E-Factor) High Waste (Tar formation)Low Waste (Water is main byproduct)

Decision Matrix: Which Precursor to Choose?

Use this logic flow to select the optimal synthetic route for your target molecule.

DecisionMatrix Start Start: Define Target Quinoline Simple Is the benzene ring unsubstituted? Start->Simple Scale Is this >100g scale? Simple->Scale Yes Complex Are there sensitive groups (ester, nitrile)? Simple->Complex No Skraup Use Skraup/Doebner-Miller (Aniline Precursor) Scale->Skraup Yes (Cost driven) Friedlander Use Friedländer (o-Amino Carbonyl Precursor) Scale->Friedlander No (Ease of workup) Regio Is specific regiochemistry critical? Complex->Regio No Complex->Friedlander Yes Regio->Skraup No Regio->Friedlander Yes

Figure 3: Decision matrix for selecting the optimal quinoline synthesis strategy.

References

  • BenchChem. (2025).[4][5] Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Retrieved from

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.[6] Retrieved from

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis Protocol and Mechanism.[1][7] Retrieved from

  • Organic Syntheses. (1941). Quinoline Synthesis via Skraup Reaction (Org.[1][4][6][7][8][9] Synth. 1941, 21, 96). Retrieved from

  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis.[7][8][10] Retrieved from

Sources

Validation

alternative reagents to tin(II) chloride for nitro group reduction

Topic: Alternative Reagents to Tin(II) Chloride for Nitro Group Reduction Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary For decades...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to Tin(II) Chloride for Nitro Group Reduction Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

For decades, Tin(II) chloride (SnCl₂) has been a staple in the organic chemist's arsenal for reducing nitroarenes, particularly when chemo-selectivity is required in the presence of acid-sensitive groups. However, its utility is severely compromised by three critical failures :

  • Process Bottlenecks: The formation of gelatinous tin hydroxide emulsions during aqueous workup often makes phase separation impossible on scale.

  • Environmental Toxicity: Strict regulations on tin waste disposal increase operational costs (E-factor burden).

  • Stoichiometric Inefficiency: The requirement for large excesses of reagent generates significant heavy metal waste.

This guide evaluates three superior alternatives—Iron/Ammonium Chloride , Catalytic Hydrogenation , and Sodium Dithionite —providing the experimental grounding and decision-making frameworks necessary to replace SnCl₂ in drug discovery and process chemistry workflows.

Part 1: Comparative Performance Analysis

The following table contrasts the "Incumbent" (SnCl₂) with its primary challengers based on selectivity, scalability, and green chemistry metrics.

FeatureSnCl₂ / HCl (The Incumbent) Fe / NH₄Cl (The Workhorse) H₂ + Pd/C (The Standard) Sodium Dithionite (The Mild Option)
Primary Mechanism Single Electron Transfer (SET)Surface-mediated SETCatalytic HydrogenationHydride Transfer / SET
Halogen Tolerance Excellent (Cl, Br, I stable)Excellent (Cl, Br, I stable)Poor (Risk of dehalogenation)Good
Acid Sensitivity Poor (Requires strong acid)High (Near neutral pH)High (Neutral)Moderate (Becomes acidic)
Workup Difficulty High (Severe emulsions)Low (Simple filtration)Low (Filtration)Moderate (Salts)
Scalability Low (Waste/Emulsion limits)High (Cheap, filterable)High (Industrial standard)Medium
Green Metric High Toxicity / High E-factorLow Toxicity / Earth AbundantBest Atom EconomyBiodegradable by-products

Part 2: The Direct Replacement – Iron / Ammonium Chloride (Fe/NH₄Cl)

Why it Wins

The Fe/NH₄Cl system is the most direct "drop-in" replacement for SnCl₂. It maintains the chemo-selectivity for halogens and carbonyls but operates at a near-neutral pH (approx. 5.5–6.5) and eliminates the emulsion problem. The iron oxide by-products are granular and easily removed via filtration.

Mechanistic Insight

Unlike SnCl₂, which functions in solution, this reaction occurs at the solid-liquid interface of the iron surface. Ammonium chloride acts not just as a proton source, but as a critical electrolyte that prevents the passivation of the iron surface by iron hydroxides.

Fe_Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + 2e- (from Fe) + 2H+ (from NH4+) Surf Fe(0) Surface (Electron Source) Surf->Nitro Surface Adsorption Surf->Nitroso Hydroxyl Hydroxylamine (Ar-NHOH) Surf->Hydroxyl Nitroso->Hydroxyl + 2e- / 2H+ Amine Aniline Product (Ar-NH2) Hydroxyl->Amine + 2e- / 2H+ - H2O

Caption: The stepwise reduction occurs on the activated iron surface. NH₄Cl cycles protons and keeps the surface active.

Optimized Protocol (Self-Validating)

Objective: Reduction of 1-bromo-4-nitrobenzene to 4-bromoaniline without dehalogenation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitroarene substrate (1.0 equiv).

  • Solvent System: Add Ethanol/Water (3:1 ratio). Note: Methanol can be used, but Ethanol is greener. The water is essential for NH₄Cl solubility.

  • Reagents: Add Iron Powder (325 mesh is ideal; 4.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).

  • Reaction: Heat to mild reflux (approx. 75°C) with vigorous stirring.

    • Validation Check: The grey iron powder will darken to black (magnetite formation). TLC usually shows completion within 1–3 hours.

  • Workup (The Anti-Emulsion Step):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (equal volume to reaction solvent).

    • Crucial: Filter the slurry through a pad of Celite (diatomaceous earth). The iron oxides will remain on top.

    • Wash the pad with Ethyl Acetate.[1]

    • The filtrate will separate into two clear layers immediately. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Part 3: The Clean Standard – Catalytic Hydrogenation (Pd/C)

Why it Wins

For non-halogenated substrates, this is the gold standard. It has the highest atom economy (water is the only byproduct) and is easily scalable.

The "Halogen Problem" & Solutions

Standard Pd/C will strip halogens (Ar-Cl, Ar-Br, Ar-I) to form Ar-H.

  • Solution A (Poisoning): Add a catalyst poison like diphenylsulfide or use a sulfided Platinum catalyst (Pt/C-S).

  • Solution B (Transfer Hydrogenation): Use Pd/C with Ammonium Formate instead of H₂ gas. This is often milder and kinetically slower, allowing for better control.

Optimized Protocol (Transfer Hydrogenation)

Objective: Reduction of a nitro compound sensitive to high pressure.

  • Setup: Dissolve nitro compound (1.0 equiv) in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (5-10 wt% relative to substrate). Safety: Add under inert atmosphere (Argon/N2) to prevent ignition.

  • H-Donor: Add Ammonium Formate (3.0 – 5.0 equiv) in one portion.

  • Reaction: Stir at room temperature or mild heat (40°C). Evolution of gas (CO₂/NH₃) will be observed.

  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate.

Part 4: The Mild Option – Sodium Dithionite (Na₂S₂O₄)[2]

Why it Wins

Sodium dithionite is inexpensive and works in aqueous media under very mild conditions. It is particularly useful for one-pot cyclizations (e.g., reducing a nitro group that immediately condenses with an aldehyde to form a quinazoline) or when the substrate is unstable to metal surfaces.

Optimized Protocol
  • Solvent: Dissolve substrate in THF/Water (1:1) or Dioxane/Water.

  • Reagent: Add Sodium Dithionite (3.0 – 4.0 equiv).

  • Conditions: Stir at room temperature to 50°C.

  • Note: The reaction generates bisulfite/sulfite, which lowers the pH. If the product is acid-sensitive, add solid NaHCO₃ to buffer the solution.

Part 5: Decision Matrix

Use this logic flow to select the correct reagent for your specific molecule.

Decision_Matrix Start Start: Nitro Reduction Halogens Contains Halogens? (Cl, Br, I) Start->Halogens AcidSens Acid Sensitive Group? (Acetal, Boc, etc.) Halogens->AcidSens Yes H2Pd USE: H2 + Pd/C (Cleanest) Halogens->H2Pd No FeNH4Cl USE: Fe / NH4Cl (Best Balance) AcidSens->FeNH4Cl Yes (Avoids Acid) PtC USE: Pt/C (Sulfided) (Prevents Dehalogenation) AcidSens->PtC No (Can use H2) SulfurSens Sulfur Sensitive? Dithionite USE: Sodium Dithionite (Mild/Aqueous) FeNH4Cl->Dithionite If Metal Surface Fails/Sensitive

Caption: Logical workflow for reagent selection based on substrate functionality.

References

  • Comparison of Nitro Reduction Methods: Orlandi, M., et al.[2][3][4][5][6][7] "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.[5][8]

  • Fe/NH₄Cl Methodology (The "Bechamp" Modification): Chandrappa, S., et al. "An Efficient Fe/CaCl2 System Enables the Reduction of Nitroarenes..." Synlett, 2010.[3]

  • Sodium Dithionite Protocols: Romero, A. H., et al.[9] "A Simple One-Pot Synthesis... Using Sodium Dithionite."[10][8][9][11] Synthesis, 2013.[4][9]

  • Selective Hydrogenation (Halogen Tolerance): Li, F., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." ResearchGate/PMC, 2014.

  • Green Chemistry Metrics (Iron vs. Tin): Lee, N. R., et al. "Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions."[12] Organic Letters, 2017.[8][12]

Sources

Comparative

spectral data comparison of 1-(2-Amino-3-methylphenyl)ethanone derivatives

Executive Summary 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone) is a privileged scaffold in medicinal chemistry. Its unique substitution pattern—where the amino group is sterically "sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone) is a privileged scaffold in medicinal chemistry. Its unique substitution pattern—where the amino group is sterically "sandwiched" between the acetyl and methyl groups—creates distinct spectral signatures driven by intramolecular hydrogen bonding.[1]

This guide provides a technical comparison of the parent compound against its two most critical derivative classes in drug discovery: Schiff Bases (Imines) and Friedländer Cyclization Products (Quinolines) .[1] By analyzing the spectral evolution from precursor to product, researchers can validate synthetic pathways and troubleshoot failed reactions with precision.[1]

Part 1: The Parent Scaffold Analysis[1]

1-(2-Amino-3-methylphenyl)ethanone

The parent molecule exhibits a "push-pull" electronic system. The ortho-amino group acts as an electron donor, while the carbonyl acts as an acceptor.[1] The 3-methyl group introduces steric bulk that reinforces the planarity required for intramolecular hydrogen bonding.[1]

Baseline Spectral Signature[1][2][3]
  • Intramolecular H-Bonding: The proximity of the

    
     and 
    
    
    
    groups facilitates a strong 6-membered hydrogen-bonded ring.
  • IR Consequence: The carbonyl stretching frequency is significantly lowered (red-shifted) compared to standard acetophenones.[1]

  • NMR Consequence: The amino protons are deshielded, appearing further downfield than typical aromatic amines.[1]

Table 1: Baseline Spectral Data (Parent Compound)

FeatureMethodSignal/ValueInterpretation
Carbonyl IR (KBr)

Lowered from typical ~1680 due to H-bonding.
Amine IR (KBr)

Asymmetric/Symmetric stretching.[1]
Acetyl


H NMR

(s)
Singlet; characteristic of methyl ketone.[1]
Ring


H NMR

(s)
Upfield relative to acetyl methyl.[1]
Amino


H NMR

Broad singlet; exchangeable with

.

Part 2: Derivative Comparative Analysis

Class A: Schiff Bases (Imines)

Synthesis Context: Condensation with aryl aldehydes (e.g., 4-nitrobenzaldehyde).[1][3] Critical Spectral Shift: The conversion of


 to 

eliminates the ketone signal.[1] The appearance of the azomethine proton (

) is the definitive NMR proof of conversion.[1]
Class B: Quinolines (Friedländer Annulation)

Synthesis Context: Cyclocondensation with


-methylene ketones (e.g., acetone or cyclohexanone).[1]
Critical Spectral Shift:  Complete aromatization of the heterocyclic ring.[1] The acetyl methyl protons are lost or integrated into the new aromatic system, and the 

protons disappear entirely.[1]
Comparative Data Tables

Table 2:


H NMR Chemical Shift Comparison (

ppm,

)
Proton TypeParent ScaffoldSchiff Base DerivativeQuinoline Derivative
Acetyl


(s)

(s) (Unchanged)
Absent (Cyclized)
Ring


(s)

(s)

(s) (Deshielded)
Amine


(br)
Absent Absent
Azomethine

N/A

(s)
N/A
Quinoline H-4 N/AN/A

(s)

Table 3: IR Frequency Comparison (


) 
Functional GroupParent ScaffoldSchiff Base DerivativeQuinoline Derivative

Stretch

(Strong)
Absent Absent

Stretch
N/A

(Med)

(Aromatic)

Stretch

Absent Absent

Part 3: Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivative

Target: (E)-1-(2-((4-nitrobenzylidene)amino)-3-methylphenyl)ethanone

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(2-amino-3-methylphenyl)ethanone (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add 4-nitrobenzaldehyde (1.0 mmol) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a yellow/orange solid.[1]

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol to yield the pure imine.

Protocol 2: Friedländer Synthesis of Polysubstituted Quinoline

Target: 2,3,8-Trimethylquinoline (via condensation with acetone)

  • Catalyst Prep: Prepare a solution of saturated ethanolic KOH or use a Lewis acid like

    
     (5 mol%) depending on sensitivity.[1]
    
  • Reaction: Dissolve 1-(2-amino-3-methylphenyl)ethanone (1.0 mmol) in ethanol (5 mL). Add acetone (1.2 mmol) dropwise.

  • Cyclization: Reflux for 8–12 hours.

    • Mechanistic Note: The initial step is an aldol condensation followed by rapid dehydration and cyclization.[1][4]

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water, dry over

    
    .[1]
    
  • Validation: Check

    
    H NMR for the disappearance of the acetyl methyl singlet at 2.55 ppm and appearance of the quinoline aromatic proton pattern.
    

Part 4: Visualization of Spectral Logic

The following diagram illustrates the decision-making process when analyzing reaction outcomes based on spectral data.

SpectralLogic Start Crude Reaction Mixture (Target: Derivative Synthesis) CheckIR Step 1: IR Analysis Check 1640-1660 cm⁻¹ region Start->CheckIR HasCO Strong Peak @ 1645 cm⁻¹ (Carbonyl Present) CheckIR->HasCO No Change NoCO Peak Absent or Shifted (Carbonyl Consumed) CheckIR->NoCO Reaction Occurred Fail Starting Material Recovered or Polymerization HasCO->Fail CheckNMR Step 2: ¹H NMR Analysis Check 2.5-2.6 ppm & 6.0-7.5 ppm NoCO->CheckNMR SchiffPath Target: Schiff Base CheckNMR->SchiffPath QuinPath Target: Quinoline CheckNMR->QuinPath SchiffCheck Check > 8.0 ppm SchiffPath->SchiffCheck QuinCheck Check Methyl Region QuinPath->QuinCheck SuccessSchiff Singlet @ 8.5 ppm (Azomethine) NH₂ Absent SUCCESS SchiffCheck->SuccessSchiff Signal Present SchiffCheck->Fail Signal Absent SuccessQuin Acetyl Methyl (2.55 ppm) GONE New Aromatic Pattern SUCCESS QuinCheck->SuccessQuin Acetyl Me Absent QuinCheck->Fail Acetyl Me Present

Figure 1: Spectroscopic decision tree for validating 1-(2-amino-3-methylphenyl)ethanone derivatives.

References

  • National Institute of Standards and Technology (NIST). "Ethanone, 1-(2-methylphenyl)- IR Spectrum."[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. "1-(2-Amino-3-methylphenyl)ethanone Compound Summary."[1][2] National Library of Medicine. [Link]

  • Organic Reactions. "The Friedländer Synthesis of Quinolines." Organic Reactions Wiki. [Link]

Sources

Validation

Definitive Guide to Purity Assessment of 1-(2-Amino-3-methylphenyl)ethanone

Content Type: Technical Comparison & Validation Guide Audience: Synthetic Organic Chemists, Analytical Scientists, CMC Leads Executive Summary: The Criticality of the 2,3-Substitution Pattern 1-(2-Amino-3-methylphenyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Synthetic Organic Chemists, Analytical Scientists, CMC Leads

Executive Summary: The Criticality of the 2,3-Substitution Pattern

1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6), also known as 2'-amino-3'-methylacetophenone, is a high-value pharmacophore precursor. Its specific ortho-amino, meta-methyl substitution pattern creates unique steric and electronic environments essential for synthesizing atropisomeric kinases or sterically congested indoles/quinolines.

However, this specific substitution pattern presents a severe purification challenge. The synthesis—typically via Sugasawa reaction or Friedel-Crafts acetylation—often yields a mixture of regioisomers (mainly the 4-methyl and 5-methyl analogues) that possess nearly identical physicochemical properties.

This guide objectively compares the three primary "alternatives" for assessing the purity of this synthesized intermediate: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Quantitative NMR (qNMR) . We analyze which method offers the superior balance of specificity, sensitivity, and operational utility.

The Impurity Landscape: What Are We Detecting?

Before selecting an analytical method, one must understand the "Enemy"—the specific impurity profile generated during synthesis.

Origin of Impurities (Sugasawa/Friedel-Crafts Route)

The primary challenge is Regioisomerism . In the acetylation of o-toluidine (2-methylaniline), the acetyl group can attack the para position (favored sterically) or the ortho position (favored by chelation control).

  • Target: 1-(2-Amino-3-methylphenyl)ethanone (2,3-isomer).

  • Major Impurity: 1-(4-Amino-3-methylphenyl)ethanone (4,3-isomer; often thermodynamic product).

  • Minor Impurity: 1-(2-Amino-5-methylphenyl)ethanone (2,5-isomer).

Figure 1: Reaction pathways leading to the critical regioisomeric impurities.

Comparative Analysis of Assessment Methods

We compared the performance of three analytical "alternatives" to determine the most robust protocol for certifying batch purity.

Method A: Reverse-Phase HPLC (The Gold Standard)

Verdict: Best for Regioisomer Separation . HPLC is the only method capable of reliably resolving the 2,3-isomer from the 4,3-isomer at trace levels (<0.1%). The use of a Phenyl-Hexyl column exploits


 interactions, which differ slightly between the isomers due to the steric twist of the acetyl group in the 2,3-isomer.
Method B: GC-FID (The Volatile Alternative)

Verdict: Best for Residual Solvents & Starting Material . Since the molecule boils at ~271°C, it is GC-amenable. However, the primary amino group can cause peak tailing on standard non-polar columns (DB-5). Thermal degradation of the amino-ketone moiety (cyclodehydration to indoles) is a risk at high injector temperatures.

Method C: qNMR (The Absolute Reference)

Verdict: Best for Potency Assignment . qNMR does not require a reference standard of the target molecule. It calculates absolute purity (mass balance) by comparing integration against an internal standard (e.g., Maleic Acid). It is less sensitive to isomers but excellent for determining "Assay as is."

Comparison Matrix
FeatureHPLC-UV (Recommended)GC-FID qNMR
Specificity (Regioisomers) High (Baseline resolution)Medium (Overlap likely)Low (Signal overlap)
Sensitivity (LOD) < 0.05% < 0.1%~ 1.0%
Thermal Stability Risk None (Ambient)High (Injector port)None
Standard Requirement Requires Reference StdRequires Reference StdNone (Internal Std only)
Throughput Medium (20 min run)High (10 min run)Low (Manual prep)

Experimental Protocols

Protocol 1: High-Resolution HPLC Method (Recommended)

Rationale: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The Phenyl-Hexyl phase provides superior selectivity for aromatic isomers based on electron density differences caused by the ortho-methyl steric hindrance.

Instrument Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (max) and 330 nm (n-

    
    * transition specific to amino-ketone).
    
  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 60 Linear Gradient
15.1 90 Wash
20.0 90 Hold

| 20.1 | 10 | Re-equilibration |

Acceptance Criteria:

  • Resolution (

    
    ) between 2,3-isomer and 4,3-isomer must be > 1.5.
    
  • Tailing factor (

    
    ) for the main peak < 1.5.
    
Protocol 2: qNMR for Absolute Potency

Rationale: Use this when a certified reference standard is unavailable.

  • Solvent: DMSO-

    
     (provides good solubility and separates amino protons).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm, distinct from aromatic region).
    
  • Procedure:

    • Weigh exactly ~20 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire

      
      H NMR with relaxation delay (
      
      
      
      )
      
      
      30 seconds (to ensure full relaxation).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity of IS.[2]

Workflow Visualization: Purity Assessment Decision Tree

Figure 2: Decision tree for selecting the appropriate analytical workflow.

References

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho substitution of aniline derivatives." Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • BenchChem. (2025).[1][3] "Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis and Properties." BenchChem Technical Library. Link

  • Phenomenex. (2024). "Chiral and Regioisomer Separations using Phenyl-Hexyl Phases." Phenomenex Application Guide. Link

  • ChemicalBook. (2025).[4][5][6] "Product Properties: 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6)."[7] Link

  • NIST. (2024). "Mass Spectrum and Retention Indices for Methylacetophenone Isomers." NIST Chemistry WebBook.[8] Link

Sources

Comparative

Comparative Guide: X-ray Crystallography of 1-(2-Amino-3-methylphenyl)ethanone Derivatives

Executive Summary & Strategic Rationale In the structural analysis of pharmacophores, 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone) represents a critical scaffold. Unlike its unmethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the structural analysis of pharmacophores, 1-(2-Amino-3-methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone) represents a critical scaffold. Unlike its unmethylated counterpart (2-aminoacetophenone), the introduction of a methyl group at the 3-position—ortho to the amino functionality—introduces significant steric constraints that alter both molecular conformation and crystal packing.

This guide provides a technical comparison of crystallizing this specific scaffold versus its structural analogs. The core thesis is that the 3-methyl substituent acts as a "Conformational Lock," enhancing the stability of the intramolecular hydrogen bond network and often yielding higher-resolution crystal structures compared to the more conformationally mobile unmethylated variants.

Comparative Analysis: 3-Methyl vs. Unsubstituted Analogs[1]

The following analysis contrasts the crystallographic behavior of 1-(2-Amino-3-methylphenyl)ethanone derivatives (Target) against 2-Aminoacetophenone derivatives (Standard Control).

Conformational Locking Mechanism

The defining feature of 2-aminoacetophenone derivatives is the formation of an intramolecular hydrogen bond between the amino nitrogen and the carbonyl oxygen, creating a pseudo-six-membered ring (S(6) graph set).

  • Standard (Unsubstituted): The amino group has rotational freedom. While the S(6) loop forms, it is susceptible to disruption by strong intermolecular hydrogen bond donors (e.g., solvent molecules).

  • Target (3-Methyl): The methyl group at position 3 exerts steric pressure on the amino group. This forces the amine protons into a specific orientation, effectively "locking" the N-H bond towards the carbonyl oxygen. This rigidity minimizes disorder in the crystal lattice, often resulting in lower B-factors (thermal displacement parameters) for the core scaffold.

Crystal Packing Efficiency
FeatureUnsubstituted (2-Amino)3-Methyl Substituted (Target)Crystallographic Impact
Lattice Energy LowerHigherMethyl group fills void space, increasing packing coefficient.
H-Bonding Intermolecular DominantIntramolecular Dominant3-Methyl blocks external donors; favors discrete molecular units or dimers over infinite chains.
Solubility HighReducedLower solubility in polar solvents facilitates slower, more controlled nucleation.
Twinning Risk ModerateLowSteric asymmetry reduces the likelihood of merohedral twinning.
Data Quality Metrics

Experimental comparisons indicate that methyl-substituted derivatives typically yield superior diffraction data:

  • Resolution: Consistently < 0.85 Å due to rigid packing.

  • Mosaicity: Lower mosaicity (< 0.4°) observed in 3-methyl derivatives compared to the often disordered plates of unmethylated analogs.

Experimental Protocol: Synthesis & Crystallization

To ensure reproducible high-quality crystals, we utilize a Schiff Base Derivatization workflow. The ketone itself is often an oil or low-melting solid; converting it to a Schiff base (imine) dramatically improves crystallinity.

Workflow Visualization

The following diagram outlines the optimized pathway from raw material to diffraction-quality crystal.

G Raw Start: 1-(2-Amino-3-methylphenyl)ethanone React Condensation (Ethanol + Acid Cat.) Raw->React + Aldehyde (1 eq) Isolate Isolation: Filtration & Wash React->Isolate Reflux 4h Cryst Slow Evaporation (EtOH/CHCl3 1:1) Isolate->Cryst Dissolve Xray X-ray Diffraction (Mo Kα / Cu Kα) Cryst->Xray Single Crystal Xray->Cryst Optimization (if R > 5%)

Caption: Figure 1. Optimized workflow for synthesizing and crystallizing Schiff base derivatives of the target scaffold.

Detailed Methodology

Step 1: Schiff Base Condensation

  • Dissolve 1.0 mmol of 1-(2-Amino-3-methylphenyl)ethanone in 10 mL of absolute ethanol.

  • Add 1.0 mmol of the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde for heavy atom phasing).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. The Schiff base often precipitates as a yellow/orange solid.

Step 2: Crystal Growth (Slow Evaporation)

  • Solvent System: A 1:1 mixture of Ethanol and Chloroform is ideal. The chloroform solubilizes the hydrophobic methyl/aromatic regions, while ethanol supports H-bonding.

  • Procedure: Dissolve 20 mg of the purified product in 4 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-4 small holes.

  • Timeline: Store at 20°C in a vibration-free zone. Crystals typically appear within 48-72 hours.

Structural Interaction Map

Understanding the hydrogen bonding network is crucial for interpreting the biological relevance of the structure. The 3-methyl group enforces a specific topology.

H N1 Amino Nitrogen (Donor) H1 Amino Proton N1->H1 Covalent O1 Carbonyl Oxygen (Acceptor) H1->O1 Intramolecular H-Bond (Strong, S(6)) Ext External Acceptor (Neighbor Molecule) H1->Ext Intermolecular H-Bond (Weak/Blocked) Me 3-Methyl Group (Steric Bulk) Me->N1 Steric Repulsion (Prevents Rotation)

Caption: Figure 2. Interaction topology showing the steric influence of the 3-methyl group on the intramolecular hydrogen bond.

Key Crystallographic Parameters (Reference Data)

When solving the structure, expect parameters within these ranges. Deviations suggest incorrect assignment or twinning.

ParameterExpected Value (3-Methyl Deriv.)Notes
Space Group P2₁/c or P-1Centrosymmetric packing is favored due to planar stacking.
C=O Bond Length 1.22 - 1.24 ÅSlightly elongated due to intramolecular H-bonding.
C-N Bond Length 1.35 - 1.38 ÅIndicates partial double bond character (conjugation).
Torsion (C-C-N-C) < 5° (Planar)The 3-methyl group forces the amino group into planarity with the ring.
R-Factor (R₁) < 0.05 (5%)High order due to rigid lattice.

References

  • Acta Crystallographica. (2018). Crystal structure of 2-amino-4,5-dimethylacetophenone. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[1] 1-(2-Amino-3-methylphenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • IISTE. (2018).[2] Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl-2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono Methyl}-Phenol]. Retrieved from [Link]

Sources

Validation

comparing synthetic routes to 5-amino-2-methylacetophenone

Executive Summary 5-Amino-2-methylacetophenone (CAS: 28166-06-5), also known as 3-acetyl-4-methylaniline, is a critical intermediate in the synthesis of kinase inhibitors and high-performance dyes. Its structural core—a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-methylacetophenone (CAS: 28166-06-5), also known as 3-acetyl-4-methylaniline, is a critical intermediate in the synthesis of kinase inhibitors and high-performance dyes. Its structural core—a trisubstituted benzene ring with amine, methyl, and acetyl functionalities—presents a classic challenge in regiochemical control.

This guide evaluates two distinct synthetic philosophies:

  • The Industrial Route (Route A): Direct nitration of 2-methylacetophenone followed by reduction. This is the cost-effective "workhorse" method but requires rigorous safety management due to exothermic nitration and potential isomer separation.

  • The Precision Route (Route B): Palladium-catalyzed Heck coupling starting from 3-bromo-4-methylaniline. This route guarantees absolute regiochemistry and is ideal for discovery-phase synthesis where purity supersedes cost.

Regiochemical Analysis & Strategy

The synthesis hinges on placing three substituents in the 1, 2, and 5 positions. Understanding the electronic directing effects is the key to selecting the correct route.

The Directing Conflict
  • Methyl Group (Position 2): Weakly activating, ortho/para director. Directs incoming electrophiles to positions 3 and 5.

  • Acetyl Group (Position 1): Strongly deactivating, meta director. Directs incoming electrophiles to positions 3 and 5.

The Synergistic Outcome: Both groups direct to positions 3 and 5. However, Position 3 is sterically crowded, sandwiched between the methyl and acetyl groups. Position 5 is sterically accessible. Therefore, electrophilic aromatic substitution (Nitration) on 2-methylacetophenone is highly selective for the 5-position, making Route A viable despite general concerns about isomer mixtures.

Regioselectivity cluster_0 Directing Effects on 2-Methylacetophenone Core 2-Methylacetophenone Pos3 Position 3 (Sterically Hindered) Core->Pos3 Methyl(o) + Acetyl(m) Pos5 Position 5 (Favored) Core->Pos5 Methyl(p) + Acetyl(m)

Figure 1: Synergistic directing effects favor substitution at the 5-position.

Route A: The Industrial Standard (Nitration/Reduction)

This route is preferred for scales >100g due to the low cost of starting materials. It consists of two steps: Nitration and Reduction.

Step 1: Nitration

Reaction: 2-Methylacetophenone + HNO₃/H₂SO₄ → 5-Nitro-2-methylacetophenone

  • Critical Control Point: Temperature must be kept between -10°C and 0°C. Higher temperatures promote dinitration and oxidation of the methyl group.

  • Yield: 80–90% (Isomer purity >95% after recrystallization).

Step 2: Reduction (Method Comparison)

The reduction of the nitro group to the amine is the process bottleneck. We compare two standard protocols.

Variant A1: Béchamp Reduction (Fe/HCl)
  • Pros: Robust, insensitive to sulfur impurities, cheap reagents.

  • Cons: Generates massive iron oxide sludge; difficult workup on large scale.

  • Best For: Lab scale (<50g) or when high-pressure equipment is unavailable.

Variant A2: Catalytic Hydrogenation (Pd/C + H₂)
  • Pros: Clean reaction, simple workup (filtration), high atom economy.

  • Cons: Requires pressure vessel, safety risks with H₂ gas, catalyst cost.

  • Best For: Pilot plant and manufacturing (>100g).

Detailed Protocol (Route A - Optimized)

Step 1: Nitration

  • Charge a reactor with H₂SO₄ (5.0 equiv) and cool to -10°C.

  • Add 2-methylacetophenone (1.0 equiv) dropwise, maintaining T < 0°C.

  • Slowly add fuming HNO₃ (1.05 equiv) over 1 hour. Caution: Exothermic.

  • Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

  • Quench onto crushed ice. Filter the yellow precipitate (5-nitro isomer).

  • Recrystallize from Ethanol to remove trace 3-nitro isomer.

Step 2: Catalytic Hydrogenation

  • Dissolve 5-nitro-2-methylacetophenone in Methanol (10 vol).

  • Add 5% Pd/C catalyst (5 wt% loading).

  • Pressurize hydrogenation vessel to 3 bar (45 psi) H₂.

  • Stir at 40°C for 4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to yield off-white solid 5-amino-2-methylacetophenone.

Route B: The Precision Route (Heck Coupling)

For applications requiring absolute structural certainty or when avoiding nitration hazards is paramount, the Heck coupling of aryl halides with vinyl ethers is superior.

Reaction: 3-Bromo-4-methylaniline + Butyl Vinyl Ether → Intermediate → Hydrolysis → Product

Mechanism & Logic

This route builds the acetyl group onto the ring. By starting with 3-bromo-4-methylaniline, the positions of the amino and methyl groups are "locked" relative to the halogen. The palladium catalyzes the substitution of the bromine with the vinyl ether, which hydrolyzes to the ketone.

  • Precursor: 3-Bromo-4-methylaniline (Commercially available).

  • Key Reagents: Pd(OAc)₂, DPPP (ligand), Butyl vinyl ether, Triethylamine.

Detailed Protocol (Route B)
  • Protection (Optional but Recommended): Acetylate 3-bromo-4-methylaniline to N-(3-bromo-4-methylphenyl)acetamide to prevent amine interference.

  • Coupling:

    • Dissolve protected aniline (1.0 equiv) in DMF.

    • Add Butyl vinyl ether (2.0 equiv), Pd(OAc)₂ (2 mol%), DPPP (4 mol%), and K₂CO₃ (2.0 equiv).

    • Heat to 80°C under N₂ for 12 hours.

  • Hydrolysis:

    • Cool mixture and add 10% HCl (aq). Stir vigorously for 2 hours (hydrolyzes vinyl ether to ketone and removes N-acetyl group if harsh enough, otherwise separate deprotection step required).

  • Workup: Neutralize with NaOH, extract with Ethyl Acetate.

Comparative Performance Analysis

The following table summarizes the trade-offs between the two routes.

FeatureRoute A (Nitration/Reduction)Route B (Heck Coupling)
Primary Use Case Industrial / Bulk ManufacturingDiscovery / High Purity Standards
Starting Material Cost Low (Commodity Chemical)High (Fine Chemical)
Step Count 2 Steps2-3 Steps (Protection often needed)
Overall Yield 65 - 75%50 - 65%
Atom Economy High (Water is main byproduct)Low (Bromide waste, Ligands)
Safety Profile High Risk: Exothermic nitrationModerate Risk: Pd heavy metals
Regiocontrol >95% (Requires recrystallization)100% (Structurally guaranteed)
Visual Workflow Comparison

SynthesisComparison cluster_RouteA Route A: Industrial Standard cluster_RouteB Route B: Precision Coupling StartA 2-Methylacetophenone StepA1 Nitration (HNO3/H2SO4, 0°C) StartA->StepA1 InterA 5-Nitro-2-methylacetophenone (Major Isomer) StepA1->InterA StepA2 Reduction (H2, Pd/C) InterA->StepA2 ProductA 5-Amino-2-methylacetophenone StepA2->ProductA StartB 3-Bromo-4-methylaniline StepB1 Heck Coupling (Pd(OAc)2, Vinyl Ether) StartB->StepB1 InterB Enol Ether Intermediate StepB1->InterB StepB2 Acid Hydrolysis (HCl) InterB->StepB2 ProductB 5-Amino-2-methylacetophenone StepB2->ProductB

Figure 2: Workflow comparison showing the direct path of Route A vs. the constructive path of Route B.

Conclusion & Recommendation

  • For Scale (>100g): Adopt Route A (Variant A2) . The regioselectivity of the nitration is sufficiently high that simple recrystallization yields >99% pure product. The cost savings on starting materials outweigh the safety engineering costs for the nitration step.

  • For Reference Standards (<1g): Adopt Route B . The guarantee of structural isomerism eliminates the need for complex analytical validation of regiochemistry, ensuring the standard is 100% the correct 5-amino isomer.

References

  • Nitration of Acetophenones

    • Organic Syntheses, Coll. Vol. 2, p. 434 (1943); Vol. 10, p. 74 (1930).
  • Catalytic Hydrogenation Protocols

    • Rojas, H., et al. "Liquid-phase hydrogenation of nitro-compounds." Journal of the Chilean Chemical Society, 56(3), 2011.

  • Heck Coupling with Vinyl Ethers

    • McConville, M., et al. "Regioselective Heck Vinylation of Electron-Rich Olefins."[1] Journal of Organic Chemistry, 74(7), 2692–2698, 2009.

  • Safety Data

    • Fisher Scientific SDS: 2-Methylacetophenone.

Sources

Comparative

Comparative Pharmacological Analysis of Aminoketone Regioisomers: 3-MMC vs. 4-MMC

Executive Summary This guide presents a technical comparison of two structural isomers within the aminoketone (substituted cathinone) class: 3-Methylmethcathinone (3-MMC) and 4-Methylmethcathinone (4-MMC, Mephedrone) .[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of two structural isomers within the aminoketone (substituted cathinone) class: 3-Methylmethcathinone (3-MMC) and 4-Methylmethcathinone (4-MMC, Mephedrone) .[1] While these compounds differ only by the position of a methyl group on the phenyl ring (meta- vs. para-substitution), this minor structural modification results in a divergent pharmacological profile.

Key Differentiator: The shift from the para- position (4-MMC) to the meta- position (3-MMC) significantly reduces affinity for the Serotonin Transporter (SERT) while retaining potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Consequently, 4-MMC functions as a hybrid entactogen-stimulant (similar to MDMA), whereas 3-MMC exhibits a profile more characteristic of a classical psychostimulant (similar to cocaine or methamphetamine), with a higher DAT:SERT selectivity ratio.

Chemical & Structural Context

Both compounds belong to the beta-keto-amphetamine (cathinone) family. The "aminoketone" core is defined by the ketone group at the beta-position relative to the nitrogen.

  • Core Scaffold: 2-(methylamino)-1-phenylpropan-1-one

  • Isomerism: Regioisomerism based on methyl substitution on the aromatic ring.

CompoundIUPAC NameSubstitution PositionElectronic EffectSteric Impact
4-MMC 2-(methylamino)-1-(4-methylphenyl)propan-1-onePara (4-position)Electron-donating (+I effect) stabilizes cation; linear symmetry.Minimal steric clash in SERT binding pocket.
3-MMC 2-(methylamino)-1-(3-methylphenyl)propan-1-oneMeta (3-position)Electron-donating; reduced symmetry.Increased steric bulk interferes with SERT binding residues (e.g., Ala169 in hSERT).

Pharmacodynamic Profile Comparison

The biological activity of these aminoketones is driven by their interaction with Monoamine Transporters (MATs). Unlike simple reuptake inhibitors (e.g., cocaine), both isomers act primarily as substrate-type releasers . They enter the presynaptic neuron via the transporter and trigger the reversal of transport flux, flooding the synapse with neurotransmitters.

Monoamine Transporter Selectivity (Data Summary)

The following data aggregates potency values (EC50 for release) from synaptosomal preparations. Note the significant shift in the DAT/SERT ratio.

TargetParameter4-MMC (Mephedrone)3-MMC (Metaphedrone)Functional Implication
NET EC50 (Release)~25 nM~27 nMBoth are potent noradrenergic agents (sympathomimetic effects).
DAT EC50 (Release)~50 nM~70 nMComparable dopaminergic potency (reward/stimulation).
SERT EC50 (Release)~120 nM ~292 nM 3-MMC is ~2.5x less potent at SERT.
Ratio DAT:SERT 1 : 2.4 1 : 4.1 - 10 3-MMC is significantly more DAT-selective.

Data Sources: Simmler et al. (2013), Luethi et al. (2018), WHO Critical Review (2022).

Mechanism of Action Visualization

The meta- substitution in 3-MMC creates a steric clash within the SERT orthosteric binding site, reducing efficacy compared to the linear para- isomer.

SAR_Logic Subst Methyl Substitution Para Para- (4-MMC) Subst->Para Meta Meta- (3-MMC) Subst->Meta Binding Transporter Binding Pocket Para->Binding Linear Geometry Meta->Binding Steric Hindrance SERT SERT Interaction (Serotonin) Binding->SERT 4-MMC fits well Binding->SERT 3-MMC clash DAT DAT Interaction (Dopamine) Binding->DAT Both fit well Result4 High SERT Affinity (Entactogenic) SERT->Result4 High Release Result3 Reduced SERT Affinity (Stimulant) DAT->Result3 Dominant Pathway for 3-MMC

Figure 1: Structure-Activity Relationship (SAR) logic demonstrating how the meta-substitution in 3-MMC selectively reduces SERT interaction while maintaining DAT activity.

Pharmacokinetics & Metabolic Stability

Both isomers undergo extensive hepatic metabolism. The primary pathways are identical, but the reaction kinetics differ due to the position of the methyl group affecting enzymatic access.

  • Primary Pathway: N-demethylation to the corresponding primary amine (bioactive metabolites).

  • Secondary Pathway: Reduction of the beta-keto group to the corresponding alcohol (halostachine derivatives).

  • Enzymes: CYP2D6 is the major isoform for N-demethylation.

Stability Note: The beta-keto group makes both compounds unstable in basic aqueous solutions (dimerization to pyrazines). Biological samples must be acidified (pH < 4) immediately upon collection to prevent degradation.

Experimental Protocols

To validate the comparative activity of these isomers, the following protocols are recommended. These are designed to be self-validating through the use of reference standards.

Protocol A: Synaptosomal Monoamine Release Assay

Objective: Determine EC50 values for DA/5-HT release to calculate the DAT:SERT ratio.

  • Preparation:

    • Isolate synaptosomes from rat striatum (for DAT) and frontal cortex (for SERT) using a sucrose gradient centrifugation method.

    • Validation Step: Ensure protein concentration is 100–200 µ g/well .

  • Loading:

    • Incubate synaptosomes with radiolabeled neurotransmitters (

      
      DA or 
      
      
      
      5-HT) for 15 min at 37°C.
    • Control: Include a "No Drug" basal release control.

  • Drug Exposure:

    • Add 3-MMC and 4-MMC (range: 1 nM to 100 µM) to the pre-loaded synaptosomes.

    • Reference Standard: Run d-Amphetamine (high DAT/NET) and MDMA (high SERT) as positive controls.

  • Termination & Counting:

    • Stop reaction after 15 min by rapid filtration over GF/B filters.

    • Measure retained radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot "Fractional Release" vs. Log[Concentration].

    • Calculate EC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Compare the intrinsic clearance (


) of the isomers.
  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Phosphate buffer (pH 7.4) with 3 mM

    
    .
    
  • Initiation:

    • Pre-incubate microsomes + Test Compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

    • Negative Control: Incubate without NADPH to assess chemical instability vs. enzymatic metabolism.

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 min.

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., d3-4-MMC).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Plot ln(% Remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Workflow Visualization

Assay_Workflow Start Start: Synaptosomal Preparation Load Load with [3H]-Neurotransmitter (15 min @ 37°C) Start->Load Split Split into Treatment Groups Load->Split Group1 Test: 3-MMC (1nM - 100µM) Split->Group1 Group2 Test: 4-MMC (1nM - 100µM) Split->Group2 Control Control: MDMA (Positive Control) Split->Control Incubate Incubate for Release (15 min) Group1->Incubate Group2->Incubate Control->Incubate Filter Rapid Filtration (GF/B) Incubate->Filter Count Scintillation Counting Filter->Count

Figure 2: Experimental workflow for the Synaptosomal Monoamine Release Assay, ensuring direct comparability of the isomers.

References

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Luethi, D., & Liechti, M. E. (2018). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology. Link

  • World Health Organization (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC). Expert Committee on Drug Dependence. Link

  • Eshleman, A. J., et al. (2013). Substituted Methcathinones Differ in Transporter and Receptor Interactions.[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Pifl, C., et al. (2015). The profile of mephedrone on human monoamine transporters differs from MDMA primarily by lower potency at the vesicular monoamine transporter. Neuropharmacology.[3][4][5][6] Link

Sources

Safety & Regulatory Compliance

Safety

1-(2-Amino-3-methylphenyl)ethanone proper disposal procedures

Proper disposal of 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6) requires strict adherence to protocols governing aromatic amines and ketones.[1][2] As a Senior Application Scientist, I have structured this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6) requires strict adherence to protocols governing aromatic amines and ketones.[1][2] As a Senior Application Scientist, I have structured this guide to move beyond basic compliance, focusing on the chemical stability and reactivity profiles that dictate safe handling.

This substance—also known as 2'-Amino-3'-methylacetophenone —possesses a dual-functional nature (an amino group and a ketone group on an aromatic ring) that necessitates specific segregation strategies to prevent uncontrolled reactions in waste streams.[1][2]

Chemical Identification & Hazard Profile

Before initiating any disposal workflow, verify the identity of the substance. Misidentification of isomers (e.g., the 4-methyl or 5-methyl variants) can lead to improper segregation.[1][2]

Parameter Technical Detail
Chemical Name 1-(2-Amino-3-methylphenyl)ethanone
Synonym 2'-Amino-3'-methylacetophenone
CAS Number 53657-94-6
Molecular Formula C₉H₁₁NO
Physical State Low-melting solid or viscous liquid (Melting point approx. 40–50 °C; often supercools to liquid).[1][2]
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol).
GHS Safety Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4][5][6]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5][6]

Critical Safety Note: Aromatic amines can darken and degrade upon exposure to air and light. Old containers may develop pressure or contain degradation products. Handle with nitrile gloves and chemical safety goggles .

Waste Characterization & Segregation Strategy

Effective disposal starts with chemical segregation. You must prevent this compound from contacting incompatible waste streams.[4]

Reactivity Matrix
  • Incompatible with Acids: The amino group (

    
    ) is basic.[1][2] Mixing with strong acids in a waste container can generate heat (exothermic neutralization).
    
  • Incompatible with Oxidizers: The aromatic ring and amine functionality are susceptible to rapid oxidation. NEVER mix with nitric acid, perchlorates, or peroxides.

  • Nitrite Hazard: Contact with nitrites (e.g., Sodium Nitrite) under acidic conditions can form diazonium salts , which are unstable and potentially explosive.

Waste Stream Assignment

Classify this material as Non-Halogenated Organic Solvent/Solid Waste .

  • Do NOT pour down the drain.[7]

  • Do NOT mix with aqueous acidic waste.

  • Do NOT mix with halogenated solvents (e.g., Chloroform) if your facility separates halogenated/non-halogenated streams (though chemically compatible, this increases disposal costs).

Step-by-Step Disposal Protocol

Step 1: Preparation & Packaging
  • Container Selection: Use a chemically resistant container, such as Amber Glass (to prevent UV degradation) or High-Density Polyethylene (HDPE) .[2]

  • Solvent Rinse: If disposing of an empty original container, triple-rinse it with a compatible solvent (e.g., Acetone or Ethanol).[2] Collect the rinsate into the organic waste container.

  • Solid vs. Liquid:

    • If Solid: Place directly into a wide-mouth jar labeled for solid hazardous waste.[2]

    • If Liquid/Solution: Pour into the "Non-Halogenated Organic" carboy. Ensure 10% headspace is left to allow for expansion.

Step 2: Labeling (Satellite Accumulation Area)

Your waste tag must be legible and complete.

  • Chemical Name: Write out "1-(2-Amino-3-methylphenyl)ethanone" fully. Do not use abbreviations or chemical formulas alone.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Step 3: Final Disposal

The ultimate destruction method for this compound is High-Temperature Incineration .[2] This ensures the complete breakdown of the aromatic ring and nitrogenous components into harmless gases (


, 

,

).[2]

Spill Response & Emergency Procedures

In the event of a spill, rapid containment is necessary to prevent environmental contamination.

  • Evacuate & Ventilate: Remove ignition sources. Ventilate the area.[4][5][6][7]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator if dust/vapors are significant.[2]

  • Containment:

    • Liquid Spill: Surround with vermiculite or spill pads.

    • Solid Spill: Cover with a damp paper towel to prevent dust generation, then carefully scoop up.

  • Cleanup:

    • Absorb the material using an inert absorbent (sand, vermiculite).

    • Place all contaminated materials into a sealed plastic bag or bucket.

    • Label as "Hazardous Waste - Debris from Spill of Aromatic Amine" .[2]

  • Decontamination: Scrub the surface with a soapy water solution. Do not use bleach (hypochlorite) immediately, as it may react with the amine.

Disposal Workflow Diagram

The following decision tree illustrates the logical flow for disposing of 1-(2-Amino-3-methylphenyl)ethanone, ensuring no step in the safety chain is missed.

DisposalWorkflow Start Waste Generation: 1-(2-Amino-3-methylphenyl)ethanone StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Residue StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Segregation CRITICAL SEGREGATION: Isolate from Acids & Oxidizers IsSolid->Segregation IsLiquid->Segregation SolidPack Pack in Wide-Mouth HDPE/Glass Jar Segregation->SolidPack If Solid LiquidPack Pour into Non-Halogenated Organic Solvent Carboy Segregation->LiquidPack If Liquid Labeling Labeling: Full Name + 'Toxic/Irritant' SolidPack->Labeling LiquidPack->Labeling Storage Store in Satellite Area (Cool, Dry, Dark) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision tree for the safe segregation and disposal of 1-(2-Amino-3-methylphenyl)ethanone, highlighting the critical segregation step.

References

  • PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6).[1][2] National Library of Medicine. Retrieved January 28, 2026, from [Link][2]

  • Capot Chemical. (n.d.). 2'-Amino-3'-methylacetophenone Specifications and MSDS. Retrieved January 28, 2026, from [Link][2]

Sources

Handling

Personal protective equipment for handling 1-(2-Amino-3-methylphenyl)ethanone

Executive Summary & Risk Architecture 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6 / 13417-18-0) presents a dual-hazard profile characteristic of aromatic amines and ketones . While often classified primarily as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Architecture

1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6 / 13417-18-0) presents a dual-hazard profile characteristic of aromatic amines and ketones . While often classified primarily as an irritant, the structural presence of the aniline moiety (amino-benzene ring) necessitates handling protocols that exceed standard "irritant" guidelines due to the potential for methemoglobinemia and skin sensitization upon long-term exposure.

This guide moves beyond generic safety advice, providing a self-validating protocol for researchers synthesizing or handling this intermediate in drug development workflows.

The Hazard Profile (The "Enemy")

Before selecting armor, we must understand the threat. This compound is a low-melting solid (or viscous liquid depending on purity/temperature) that poses risks via inhalation, ingestion, and dermal absorption.

Hazard ClassGHS CodeSignalMechanism of Action
Acute Toxicity (Oral) H302 WarningSystemic absorption via GI tract; potential interference with oxygen transport (aniline-derivative characteristic).
Skin Irritation H315 WarningDermal inflammation; lipophilic nature allows penetration of the stratum corneum.
Eye Irritation H319 WarningDirect mucosal damage; high risk of corneal opacity if untreated.
STOT - Single Exp. H335 WarningRespiratory tract irritation; dust or vapor inhalation triggers mucosal inflammation.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for aromatic amines. The following specifications are non-negotiable for ensuring zero-exposure handling.

Hand Protection: The "Ketone-Amine" Paradox

Standard nitrile gloves degrade rapidly when exposed to ketones and are permeable to aromatic amines.

  • The Failure Mode: Ketones swell nitrile rubber, opening the polymer matrix. Once swollen, the aromatic amine permeates the glove to reach the skin.

  • The Solution (Double-Gloving Protocol):

    • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity, barrier 1).

    • Outer Layer: Minimum 8 mil (0.20 mm) Nitrile or Laminate (Silver Shield/4H) for spill cleanup.

    • Operational Rule: Change outer gloves immediately upon any visible splash. Change both pairs every 60 minutes of active handling.

Respiratory Protection[1][2][3][4][5]
  • Solid State (Weighing/Transfer): Use a NIOSH N95 (or FFP2) particulate respirator if working outside a fume hood (not recommended).

  • Solution State/Heated: If the compound is dissolved in organic solvents or heated (increasing vapor pressure), a Half-face respirator with Organic Vapor (OV) cartridges (yellow/black band) is required to prevent inhalation of volatiles.

Ocular & Dermal Shielding
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of migrating dusts or splashes.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Chemical-resistant apron if handling volumes >100 mL.

Operational Protocol: Step-by-Step

This workflow is designed to minimize static discharge (a risk with organic solids) and prevent cross-contamination.

Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Mitigation: Use an antistatic gun or ionizer bar near the balance. Aromatic amines can be sticky/waxy; static makes them difficult to handle.

  • Surface Prep: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Phase 2: Reaction Setup & Transfer
  • Solvent Selection: When dissolving, add solvent slowly. Exothermic solvation is rare but possible.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

    • Reasoning: Aromatic amines oxidize readily in air (turning dark brown/black). Oxidation products (azo/nitroso compounds) are often more toxic than the parent amine.

  • Temperature Control: If heating, use an oil bath with a thermal fuse. Never use an open flame.

Phase 3: Decontamination
  • Tool Cleaning: Wipe spatulas/glassware with a solvent-soaked Kimwipe (Acetone or Ethanol) inside the hood before removing them for washing.

  • Waste Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) in the waste stream—risk of violent reaction or nitrosamine formation.

Visual Workflow (Logic Diagram)

SafetyProtocol Start Start: Handling 1-(2-Amino-3-methylphenyl)ethanone RiskAssess Risk Assessment (H302, H315, H319) Start->RiskAssess Engineering Engineering Controls (Fume Hood + Inert Gas) RiskAssess->Engineering PPE PPE Selection (Double Nitrile + Goggles) Engineering->PPE Handling Handling / Synthesis (Avoid Oxidation) PPE->Handling Spill Spill Event? Handling->Spill Cleanup Absorb with Vermiculite Do NOT use Bleach Spill->Cleanup Yes Disposal Disposal (Non-Halogenated Organic Waste) Spill->Disposal No Cleanup->Disposal

Figure 1: Decision matrix for safe handling, emphasizing the critical path from engineering controls to waste disposal.

Emergency Response & Disposal

Spill Management (The "Do Not" Rule)
  • DO NOT use bleach (Sodium Hypochlorite) to clean up aromatic amine spills.

    • Scientific Causality: Hypochlorites can react with primary amines to form N-chloroamines, which are unstable and potentially explosive or toxic.

  • Protocol:

    • Evacuate the immediate area.[1][2]

    • Cover spill with vermiculite or sand.

    • Scoop into a sealable container labeled "Hazardous Waste - Toxic Organic Solid."

    • Clean surface with soapy water, followed by an ethanol wipe.

Waste Disposal
  • Classification: RCRA Hazardous Waste (Characteristic: Toxic/Ignitable).

  • Segregation: Segregate from "Oxidizers" and "Strong Acids."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in an acidic solution.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12217353: 1-(2-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][3]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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